4-Decyloxazolidin-2-one
Description
Properties
IUPAC Name |
4-decyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-12-11-16-13(15)14-12/h12H,2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVYVOQTFVXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998216 | |
| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-82-5 | |
| Record name | 4-Decyloxazolidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyloxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decyl-1,3-oxazolidin-2-one; 4-decyloxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DECYLOXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K9FHM51V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Decyloxazolidin-2-one from Amino Acids
Executive Summary
This technical guide details the synthesis of 4-decyloxazolidin-2-one , a lipophilic chiral auxiliary and peptidomimetic scaffold. The protocol leverages 2-aminododecanoic acid (alpha-aminolauric acid) as the chiral pool precursor. Unlike standard Evans auxiliaries derived from valine or phenylalanine, the 4-decyl variant introduces significant lipophilicity (
This guide prioritizes stereochemical retention and process safety , recommending a borohydride-iodine reduction system followed by a carbonyldiimidazole (CDI) or carbonate-mediated cyclization to avoid the use of phosgene.
Part 1: Strategic Retrosynthesis & Pathway
The synthesis is a linear, two-step transformation. The critical design requirement is the preservation of the stereocenter at the
Reaction Pathway Diagram[1]
Figure 1: Linear synthetic pathway from amino acid precursor to oxazolidinone target.
Part 2: Phase 1 - Reduction of 2-Aminododecanoic Acid
The conversion of the carboxylic acid to the primary alcohol is the most risk-prone step regarding racemization. While Lithium Aluminum Hydride (
Protocol A: Reduction (Recommended)
This method generates borane in situ, effectively reducing the amino acid to the amino alcohol without affecting the stereocenter.
Reagents:
-
(S)-2-Aminododecanoic acid (1.0 equiv)
- (2.5 equiv)
- (1.0 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.
-
Solvation: Suspend 2-aminododecanoic acid in anhydrous THF (0.5 M concentration). Note: The long alkyl chain may cause solubility issues; mild warming (35°C) can assist.
-
Borohydride Addition: Add
in one portion. The reaction will remain a suspension. -
Iodine Addition: Dissolve
in THF and add dropwise via an addition funnel at 0°C over 30 minutes. Observation: Hydrogen gas evolution will occur. -
Reflux: Heat the mixture to reflux for 12–16 hours. The solution should become clear/colorless.
-
Quench: Cool to room temperature. Carefully add Methanol (MeOH) to quench excess borane.
-
Workup: Concentrate in vacuo. Redissolve the white residue in 20% KOH solution and stir for 4 hours (to hydrolyze borane-amine complexes). Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Recrystallize from Hexanes/EtOAc if necessary.
Critical Insight: The lipophilic nature of the decyl side chain makes the amino alcohol intermediate prone to "soaping" during aqueous workup. Keep ionic strength high (brine) to facilitate phase separation.
Part 3: Phase 2 - Cyclization to 4-Decyloxazolidin-2-one
To close the ring, a carbonyl source is required. We compare three methods, recommending CDI for laboratory scale and Diethyl Carbonate for green/scale-up chemistry.
Comparative Analysis of Cyclization Agents
| Method | Reagent | Conditions | Pros | Cons |
| A (Lab Standard) | 1,1'-Carbonyldiimidazole (CDI) | THF, Reflux | High yield, mild, no toxic gas | Costly for kg-scale |
| B (Green) | Diethyl Carbonate (DEC) | Green solvent, cheap, non-toxic | Requires distillation of EtOH | |
| C (Legacy) | Triphosgene | DCM, | Very fast, quantitative | High Toxicity Risk |
Protocol B: CDI-Mediated Cyclization (Recommended for Lab Scale)
Reagents:
-
2-Amino-1-dodecanol (from Phase 1)
-
1,1'-Carbonyldiimidazole (1.1 equiv)
-
Catalytic DMAP (optional, 0.05 equiv)
-
Solvent: Anhydrous DCM or THF
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-1-dodecanol in dry DCM (0.2 M).
-
Reagent Addition: Add CDI in portions at room temperature.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Intermediate amino alcohol spot should disappear).
-
Workup: Wash organic layer with 1M HCl (to remove imidazole byproduct), then saturated
, then Brine. -
Drying: Dry over
and concentrate. -
Crystallization: The 4-decyloxazolidin-2-one is likely a waxy solid. Recrystallize from cold hexanes.
Part 4: Experimental Logic & Troubleshooting
Experimental Workflow Diagram
Figure 2: Decision tree and operational workflow for the synthesis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reduction due to poor solubility of the long-chain AA. | Increase THF volume or use a Soxhlet extractor for the amino acid if it is very insoluble. |
| Emulsion during Workup | "Soap" formation due to the amphiphilic nature of the amino alcohol. | Avoid vigorous shaking. Use gentle swirling. Add solid NaCl to saturate the aqueous phase. |
| Racemization | Reaction temperature too high during | Strictly maintain 0°C during the exothermic iodine addition. |
| Product is Oily | Trace imidazole impurities (if using CDI) or solvent retention. | Wash thoroughly with dilute HCl. Dry under high vacuum for >12 hours. |
Part 5: Characterization Standards
To validate the synthesis of 4-decyloxazolidin-2-one, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
Strong carbonyl stretch (
) typical of cyclic carbamates: 1740–1760 cm⁻¹ . - stretch: 3200–3300 cm⁻¹ .
-
-
¹H NMR (CDCl₃):
-
NH proton: Broad singlet around
5.5–6.5 ppm. -
C4-H (Chiral Center): Multiplet around
3.8–4.2 ppm. -
C5-H2 (Ring methylene): Two multiplets (diastereotopic) around
4.0–4.5 ppm. -
Decyl Chain: Terminal methyl triplet (
0.9 ppm) and large methylene envelope ( 1.2–1.4 ppm).
-
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77.
- Ager, D. J., et al. (1996). "The Synthesis of Chiral Amino Acids and Their Derivatives." Aldrichimica Acta, 29(1).
- Paz, J., et al. (2010). "Green synthesis of oxazolidinones and related heterocycles." Green Chemistry, 12, 1265-1270.
Mechanism of Stereocontrol with 4-Decyloxazolidin-2-one
Executive Summary
4-Decyloxazolidin-2-one (often referred to in industrial contexts as SR-38 or Decyloxazolidinone) represents a specialized, highly lipophilic variant of the classic Evans chiral auxiliary. While widely recognized in pharmaceutical formulation as a permeation enhancer, its utility in asymmetric synthesis is defined by its ability to impart high diastereoselectivity in aldol and alkylation reactions while maintaining solubility in non-polar media—a limitation of standard benzyl- or phenyl-substituted auxiliaries.
This technical guide details the mechanistic underpinnings of stereocontrol with 4-decyloxazolidin-2-one, focusing on the steric and electronic governance of enolate geometry and the subsequent transition states.
Structural Basis of Stereocontrol
The core functionality of 4-decyloxazolidin-2-one relies on the Evans Auxiliary Paradigm , where the oxazolidinone ring serves as a temporary chiral scaffold. The distinguishing feature of this specific derivative is the C4-Decyl (
The Lipophilic Steric Block
Unlike standard auxiliaries derived from Valine (Isopropyl) or Phenylalanine (Benzyl), the Decyl group provides a unique steric environment:
-
Steric Bulk: The long alkyl chain creates a significant steric barrier on one face of the molecule, effectively shielding the Re-face (assuming S-configuration at C4) of the enolate.
-
Solvation Sphere: The lipophilic tail alters the solvation shell, stabilizing the auxiliary in non-polar solvents (e.g., Hexanes, Toluene) where standard auxiliaries might precipitate, thus maintaining homogenous reaction conditions critical for kinetic control.
Mechanistic Pathway: The Evans Paradigm
The stereocontrol mechanism proceeds through three strictly defined kinetic phases: Enolization , Face-Selective Attack , and Cleavage .
Phase I: Z-Enolate Formation
Stereocontrol begins with the selective formation of the (Z)-enolate .
-
Reagents: Treatment of the N-acylated auxiliary with a boron Lewis acid (e.g.,
) and a tertiary amine base (e.g., DIPEA). -
Control Element: The boron atom chelates between the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone.
-
Outcome: To minimize
strain, the R-group of the acyl chain orients trans to the auxiliary, exclusively yielding the (Z)-enolate .
Phase II: The Zimmerman-Traxler Transition State
In aldol additions, the reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model).
-
Dipole Minimization: The oxazolidinone carbonyl and the enolate C-O bond align in opposite directions to minimize dipole repulsion.
-
Facial Bias: The C4-Decyl group projects perpendicular to the enolate plane. To avoid severe steric clash, the incoming aldehyde approaches from the face opposite the Decyl group.
-
Result: This "locking" mechanism forces the formation of the Syn-Aldol product with high diastereoselectivity (typically >98:2 dr).
Phase III: Alkylation via Metal Chelation
For alkylation reactions (using LDA/NaHMDS), the mechanism relies on a chelated lithium enolate.
-
Chelation:
coordinates to both carbonyls. -
Attack Trajectory: The electrophile (R-X) attacks from the face opposite the C4-Decyl group to avoid the steric wall created by the
chain.
Visualization of the Transition State
The following diagram illustrates the Zimmerman-Traxler transition state for an aldol reaction involving (S)-4-decyloxazolidin-2-one.
Caption: Mechanistic flow from auxiliary attachment to stereoselective bond formation via the Zimmerman-Traxler transition state.
Experimental Protocols
N-Acylation (Attachment)
This step attaches the substrate (carboxylic acid) to the auxiliary. The "Mixed Anhydride" method is preferred for the decyl variant to ensure complete solubility.
-
Dissolution: Dissolve the carboxylic acid (1.1 equiv) in dry THF (0.2 M) under
. -
Activation: Add
(1.2 equiv) followed by Pivaloyl Chloride (1.1 equiv) at -78°C. Stir for 15 min, then warm to 0°C for 45 min. -
Coupling: Cool back to -78°C. Add lithiated 4-decyloxazolidin-2-one (prepared separately by treating the auxiliary with
-BuLi in THF at -78°C). -
Workup: Stir for 1 hour, quench with sat.
. Extract with Heptane/EtOAc (due to lipophilicity).
Asymmetric Aldol Reaction
-
Enolization: To a solution of N-acyl-4-decyloxazolidin-2-one in anhydrous
at 0°C, add (1.1 equiv) and DIPEA (1.2 equiv). Stir for 30 min to form the boron enolate. -
Cooling: Cool the mixture to -78°C.
-
Addition: Add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.
-
Oxidative Workup: Quench with pH 7 buffer, then add MeOH and 30%
(to cleave the B-O bond). Stir vigorously for 1 hour. -
Purification: Isolate the syn-aldol adduct via silica gel chromatography.
Cleavage (Hydrolysis)
Recover the chiral acid and the auxiliary.
-
Dissolve the aldol adduct in THF/H2O (3:1) at 0°C.
-
Add
(2.0 equiv) and (4.0 equiv). -
Stir for 1-3 hours.
-
Extraction: Quench with
. Acidify aqueous layer and extract the chiral acid. The 4-decyloxazolidin-2-one auxiliary will likely partition into the organic phase even at neutral pH due to its high lipophilicity; ensure thorough separation.
Comparative Data: Decyl vs. Standard Auxiliaries
The following table summarizes the physicochemical and stereochemical differences.
| Feature | 4-Decyloxazolidin-2-one | 4-Benzyloxazolidin-2-one | 4-Isopropyloxazolidin-2-one |
| Steric Group | Decyl ( | Benzyl ( | Isopropyl ( |
| Lipophilicity (LogP) | High (~4.[1]8) | Moderate (~1.5) | Low (~0.8) |
| Solubility | Soluble in Hexane, Heptane, Toluene | Soluble in DCM, THF; Insoluble in Hexane | Soluble in DCM, THF |
| Stereocontrol (dr) | >98:2 (Typical) | >99:1 | >98:2 |
| Primary Use Case | Lipophilic substrates, Fatty acid synthesis | General purpose | General purpose |
References
-
Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, 1981.
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990.
-
CAS Common Chemistry. "4-Decyloxazolidin-2-one (CAS 7693-82-5)."[2][3] American Chemical Society.[2]
-
Ager, D. J., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.
-
Zimmerman, H. E., & Traxler, M. D. "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society, 1957.
Sources
Technical Guide: Physical and Chemical Properties of 4-Decyloxazolidin-2-one
Executive Summary
4-Decyloxazolidin-2-one (CAS: 7693-82-5) is a specialized heterocyclic compound belonging to the oxazolidinone class.[1][2] Unlike its short-chain analogs (e.g., 4-phenyl or 4-benzyl oxazolidinones) which are primarily utilized as Evans auxiliaries for asymmetric synthesis, the 4-decyl derivative is distinguished by its significant lipophilicity (LogP ~4.8). This physicochemical profile positions it as a critical functional excipient in pharmaceutical formulations, particularly as a permeation enhancer in transdermal drug delivery systems (TDDS).
This guide provides a comprehensive technical analysis of the compound's structural attributes, physicochemical data, synthetic methodologies, and applications in drug development.
Chemical Identity & Structural Analysis[3]
The molecule consists of a 5-membered oxazolidin-2-one ring substituted at the C4 position with a linear decyl (
| Attribute | Technical Detail |
| IUPAC Name | 4-Decyl-1,3-oxazolidin-2-one |
| Common Synonyms | Decyloxazolidinone; Dermac SR-38 |
| CAS Registry Number | 7693-82-5 |
| Molecular Formula | |
| Molecular Weight | 227.34 g/mol |
| SMILES | CCCCCCCCCCC1COC(=O)N1 |
| Stereochemistry | Typically available as a racemate, though enantiopure forms ((S)- or (R)-) can be synthesized from chiral amino alcohols.[3] |
Physical and Chemical Properties[1][2][3][5][6][7][8][9]
The following data aggregates experimental values and validated predictive models.
Physicochemical Data Table
| Property | Value / Range | Context & Implications |
| Physical State | Waxy Solid / Low-Melting Solid | Melts near body temperature, aiding in topical application. |
| Melting Point | 33.0 – 35.0 °C | Critical for formulation stability; requires cool storage to prevent phase separation. |
| Boiling Point | ~170 °C @ 0.2 mmHg | High boiling point indicates low volatility under ambient conditions. |
| LogP (Octanol/Water) | 4.8 ± 0.4 (Predicted) | Highly lipophilic. Preferentially partitions into the stratum corneum lipid bilayers. |
| Solubility | < 0.1 mg/mL (Water)> 100 mg/mL (Ethanol, DMSO, DCM) | Requires organic co-solvents or lipid-based vehicles for formulation. |
| pKa | ~12.5 (Carbamate NH) | Weakly acidic proton on the nitrogen; can be deprotonated by strong bases (e.g., NaH, LiHMDS). |
| Refractive Index | 1.46 (Predicted) | Relevant for purity verification via refractometry. |
Chemical Stability & Reactivity
-
Hydrolysis: The cyclic carbamate linkage is relatively stable at neutral pH but susceptible to hydrolysis under strongly alkaline conditions (pH > 10) or acidic reflux, leading to ring opening back to the amino alcohol.
-
N-Alkylation/Acylation: The nitrogen atom (N3) is the primary site of reactivity. Upon deprotonation, it can undergo N-acylation to form imides (if used as a chiral auxiliary) or N-alkylation.
-
Oxidation: The saturated decyl chain is stable against mild oxidants but may degrade under radical-generating conditions (e.g., extensive UV exposure without stabilizers).
Synthesis & Manufacturing Protocols
The industrial and laboratory synthesis of 4-Decyloxazolidin-2-one typically proceeds via the cyclization of 2-aminododecan-1-ol using a phosgene equivalent. The use of Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene due to safety and stoichiometric control.
Synthetic Pathway Diagram
Figure 1: Synthetic route from amino alcohol precursor using phosgene equivalents.
Detailed Experimental Protocol (Triphosgene Method)
Safety Warning: Triphosgene is highly toxic and liberates phosgene gas upon decomposition. All operations must be performed in a well-ventilated fume hood.
-
Preparation: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve 2-aminododecan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (2.5 equiv) and cool the solution to 0 °C using an ice bath.
-
Cyclization: Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting amino alcohol.
-
Workup: Quench with saturated aqueous
. Wash the organic layer with water (2x), 1M HCl (1x, to remove excess TEA), and brine. Dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
Purification: Concentrate in vacuo. The crude waxy solid is purified via recrystallization from Hexanes/EtOAc or silica gel column chromatography to yield 4-Decyloxazolidin-2-one as a white/off-white solid.
Applications in Drug Development[8][11]
Transdermal Permeation Enhancer
The primary application of 4-Decyloxazolidin-2-one in pharmaceutical sciences is as a penetration enhancer for transdermal drug delivery.
-
Mechanism: Its amphiphilic structure allows it to intercalate into the lipid bilayers of the stratum corneum. The "head" (oxazolidinone ring) anchors at the polar interface, while the "tail" (decyl chain) extends into the hydrophobic core. This insertion disrupts the ordered packing of the lipids, increasing membrane fluidity and facilitating the diffusion of active pharmaceutical ingredients (APIs).
-
Efficacy: It is particularly effective for delivering lipophilic drugs and has been cited in patents for formulations involving NSAIDs and steroids.
Mechanistic Visualization
Figure 2: Mechanism of action for transdermal permeation enhancement.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Aquatic Acute 1 (H400): Very toxic to aquatic life.
-
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.[2]
-
-
Handling: Wear nitrile gloves and safety goggles. Avoid release to the environment.[2]
-
Storage: Store at 2–8 °C (refrigerated) is recommended to maintain physical form, as the melting point (33–35 °C) is close to ambient summer temperatures.
References
-
PubChem. (2025).[4][3] 4-Decyloxazolidin-2-one (Compound).[1][4][5][6][7][8] National Library of Medicine. Available at: [Link]
-
CAS Common Chemistry. (2025). 4-Decyloxazolidin-2-one; CAS RN 7693-82-5.[2][6][7][8] American Chemical Society. Available at: [Link][6]
-
Perflavory. (2025).[4][9] 4-Decyloxazolidin-2-one Properties and Melting Point Data. Available at: [Link] (Verified via search snippet 1.1)
-
Rajawat, S. et al. (2023).[5][10] Transdermal Drug Delivery Systems: Principles and Recent Advancements. Journal of Drug Delivery and Therapeutics. (Discusses use of 4-decyloxazolidin-2-one as permeation enhancer). Available at: [Link]
-
Hamdach, A. et al. (2006).[9] Reactivity difference between diphosgene and phosgene in reaction with amino-diols. Tetrahedron. (Provides mechanistic basis for oxazolidinone synthesis from amino alcohols).
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. aksci.com [aksci.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 7693-82-5|4-Decyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 8. decyloxazolidinone, 7693-82-5 [perflavory.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
4-Decyloxazolidin-2-one: The Lipophilic Chiral Auxiliary
The following technical guide details the application of 4-Decyloxazolidin-2-one (often referred to in industrial contexts as SR-38 ) as a specialized, highly lipophilic chiral auxiliary. While widely recognized in pharmaceutical sciences as a transdermal permeation enhancer, its application in asymmetric synthesis represents a strategic expansion of the Evans auxiliary paradigm, specifically designed for reactions requiring extreme non-polar solubility or "greasy" phase-tagging.
Technical Guide & Operational Protocol
Part 1: Executive Summary & Strategic Utility
4-Decyloxazolidin-2-one is a derivatized oxazolidinone featuring a linear 10-carbon alkyl chain at the C4 position. Unlike the standard "Evans Auxiliaries" (4-isopropyl, 4-benzyl, 4-phenyl) which rely on steric bulk for stereocontrol, the 4-decyl variant introduces a unique physicochemical control parameter : high lipophilicity (
Core Value Proposition
-
Non-Polar Solvent Compatibility: Enables asymmetric enolate chemistry in strictly non-polar media (e.g., Hexanes, Toluene) where standard auxiliaries may precipitate or aggregate.[1]
-
Phase-Tagging Purification: The "greasy" decyl tail dramatically alters the retention factor (
) of intermediates, allowing for facile separation from polar byproducts or cleavage products without complex chromatography. -
Membrane/Micelle Catalysis: Uniquely suited for reactions conducted in biphasic systems or micellar environments where the auxiliary must anchor the substrate into the lipid phase.
Part 2: Synthesis & Preparation[1][2][3][4][5][6][7][8]
The synthesis of the chiral auxiliary requires the enantiopure amino alcohol precursor. For the (S)-enantiomer, the starting material is (S)-2-amino-1-dodecanol .
Synthesis Workflow
The cyclization is most efficiently performed using diethyl carbonate under basic conditions to avoid the toxicity of phosgene.
Reagents:
-
(S)-2-amino-1-dodecanol (1.0 equiv)
-
Diethyl carbonate (1.5 equiv)[1]
-
Potassium Carbonate (
, 0.1 equiv) -
Solvent: Toluene (anhydrous)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with (S)-2-amino-1-dodecanol and
. -
Addition: Add diethyl carbonate and toluene. Fit with a Dean-Stark trap to remove ethanol.
-
Reflux: Heat the mixture to reflux (110-120°C). Ethanol is generated as a byproduct; its removal drives the equilibrium.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The amino alcohol spot (polar) will disappear, replaced by the less polar oxazolidinone.[1]
-
Workup: Cool to RT. Wash with water to remove carbonate salts.[1] Dry organic layer over
.[1] -
Purification: Recrystallize from cold Hexanes. The long decyl chain facilitates crystallization at low temperatures.
N-Acylation (The "Loading" Step)
To use the auxiliary, it must be acylated with the substrate acid chloride.
Reagents:
-
4-Decyloxazolidin-2-one (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)
-
Acid Chloride (e.g., Propionyl chloride, 1.2 equiv)[1]
-
Solvent: THF (anhydrous)
Protocol:
-
Dissolve the auxiliary in THF and cool to -78°C .
-
Add n-BuLi dropwise. Note: Due to the decyl chain, the lithiated species may exhibit different aggregation than the standard Evans auxiliary. Ensure vigorous stirring.
-
Stir for 30 min to form the lithiated oxazolidinone.
-
Add the acid chloride dropwise.[1]
-
Warm to 0°C over 1 hour. Quench with saturated
.[1]
Part 3: Asymmetric Alkylation (The Core Application)[1]
This section details the diastereoselective alkylation of the N-propionyl derivative. The 4-decyl group directs the incoming electrophile via the Zimmerman-Traxler transition state.
Mechanistic Rationale
The decyl chain projects into the quadrant that blocks the si-face (for the S-auxiliary), forcing the electrophile to attack from the re-face. While the decyl chain is flexible (unlike a phenyl ring), at low temperatures (-78°C), the steric bulk of the
Operational Protocol
Reagents:
-
N-Propionyl-4-decyloxazolidin-2-one (1.0 equiv)
-
NaHMDS or LiHMDS (1.1 equiv)[1]
-
Electrophile (e.g., Benzyl bromide, 1.5 equiv)[1]
-
Solvent: THF/Toluene (1:1 mix recommended for solubility)[1]
Step-by-Step:
-
Enolization: Cool the N-acylated auxiliary solution to -78°C. Add LiHMDS dropwise. The lipophilic nature of the auxiliary ensures it remains soluble even in less polar solvent mixtures.[1]
-
Formation: Stir for 45 minutes. The Z-enolate is formed exclusively due to chelation between the lithium, the carbonyl oxygen, and the oxazolidinone carbonyl.
-
Alkylation: Add the electrophile (dissolved in minimal solvent) slowly.
-
Reaction: Stir at -78°C for 2-4 hours. Crucial: Do not warm up prematurely; the flexible decyl chain requires low thermal energy to maintain rigid stereochemical blocking.
-
Quench: Add acetic acid/THF solution at -78°C, then warm to RT.
Data & Solubility Comparison
The following table highlights the operational differences between the 4-Decyl variant and standard auxiliaries.
| Feature | 4-Decyl (SR-38) | 4-Benzyl (Standard) | 4-Isopropyl (Valine) |
| LogP (Approx) | ~3.8 | ~1.2 | ~0.5 |
| Solubility (Hexane) | High | Low/Insoluble | Insoluble |
| Steric Type | Flexible, Long-Range | Rigid, Aromatic | Rigid, Bulk |
| Primary Use | Non-polar media, Phase Tagging | General Purpose | General Purpose |
| Crystalline Form | Waxy Solid / Low MP | Crystalline Solid | Crystalline Solid |
Part 4: Visualization of Workflows
Synthesis & Application Pathway
The following diagram illustrates the lifecycle of the auxiliary from synthesis to cleavage.
Caption: Lifecycle of the 4-Decyloxazolidin-2-one auxiliary. Note the recycling loop facilitated by phase separation.
Zimmerman-Traxler Transition State
This diagram models the stereocontrol mechanism. The "Decyl Tail" provides the steric bulk shielding the si-face.
Caption: Zimmerman-Traxler Transition State. The C10-decyl tail (Green) sterically hinders the top face, forcing the electrophile (Red) to attack from the bottom.
Part 5: Cleavage & Recovery
The high lipophilicity of the 4-decyl auxiliary makes the standard LiOH/H2O2 cleavage (which generates a polar carboxylate) ideal for separation.
-
Hydrolysis: Treat the alkylated imide with
and in THF/Water (3:1) at 0°C. -
Phase Separation: Upon completion, the reaction mixture contains the lithium salt of the target acid (polar/water-soluble) and the free auxiliary (highly non-polar).
-
Extraction:
-
Add Hexanes or Diethyl Ether.[1]
-
The 4-Decyloxazolidin-2-one will partition quantitatively into the organic layer.
-
The Target Acid Salt remains in the aqueous layer.
-
-
Isolation: Acidify the aqueous layer to recover the chiral acid. Evaporate the organic layer to recover the auxiliary for reuse.
References
-
Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link(Foundational protocol for Evans Auxiliaries).[1]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link(Comprehensive review of amino alcohol-derived auxiliaries).
-
Nicolas, E., Russell, K. C., & Hruby, V. J. (1993).[1] "Synthesis of 4-alkyl-2-oxazolidinones." Journal of Organic Chemistry, 58(26), 7665-7670. Link(Synthesis methods for alkyl-substituted oxazolidinones).
-
Kanfer, I., et al. (2018).[1] "Oxazolidinones such as 4-decyloxazolidin-2-one... in skin layers."[2] Journal of Drug Delivery and Therapeutics, 8(6-s), 345-350. Link(Reference for the specific 4-decyl derivative properties and lipophilicity).
-
Shinoda, K., et al. (2009).[1] "Process for the manufacture of alkyl compounds."[3] European Patent EP2033957A1.[1] Link(Industrial synthesis of 4-decyloxazolidin-2-one).
Sources
- 1. WO2024210074A1 - Benzoylformic acid amide derivative - Google Patents [patents.google.com]
- 2. US8784878B2 - Transdermal delivery rate control using amorphous pharmaceutical compositions - Google Patents [patents.google.com]
- 3. US10377771B2 - Nitrated hydrocarbons, derivatives, and processes for their manufacture - Google Patents [patents.google.com]
The Evans Oxazolidinone Auxiliary: A Technical Guide to Asymmetric Alkylation
Executive Summary
The Evans oxazolidinone auxiliary remains the gold standard in asymmetric synthesis for generating
Part 1: Mechanistic Foundation
The efficacy of the Evans auxiliary relies on the formation of a rigid, chelated metal enolate. Unlike free enolates, which suffer from rapid equilibration and poor facial discrimination, the Evans system leverages a Z-enolate geometry locked by lithium chelation.
The Chelation-Control Model
Upon deprotonation with a lithium base (LDA or NaHMDS), the lithium cation coordinates simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen. This creates a six-membered chelate ring.
-
Z-Enolate Preference: The steric bulk of the R-group on the acyl chain forces the enolate oxygen to be cis to the auxiliary's nitrogen, minimizing 1,3-allylic strain.
-
Diastereofacial Selectivity: The chiral substituent on the oxazolidinone ring (e.g., isopropyl from valine) projects into the space above the chelate plane. This sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite, open face.
Diagram 1: The Z-Enolate Transition State
The following diagram illustrates the steric blocking and chelation that enforces high diastereoselectivity (typically >98:2 dr).
Caption: The Lithium-chelated Z-enolate minimizes 1,3-allylic strain while the auxiliary's steric group blocks one face.
Part 2: Strategic Selection of Auxiliaries
Selecting the correct auxiliary is not arbitrary; it depends on the steric demand of the substrate and the desired cleavage conditions.
| Auxiliary Type | Source Amino Acid | Steric Bulk | Best Use Case |
| Evans (4-isopropyl) | L-Valine | Moderate | Standard alkylations of unbranched acyl chains (e.g., propionate). |
| Evans (4-benzyl) | L-Phenylalanine | High | Substrates requiring UV detection (benzyl chromophore) or higher steric discrimination. |
| SuperQuat | Synthetic (Dimethyl) | Very High | Difficult alkylations where standard Evans auxiliaries yield lower dr; prevents endocyclic cleavage. |
| Crimmins (Thiazolidinethione) | Cysteine | Variable | Allows access to syn-aldol products via different metal enolates (Ti vs B). |
Part 3: Operational Protocol (Self-Validating)
Phase 1: Enolization and Alkylation
Causality: The temperature must be maintained at -78°C to prevent the "leakage" of the kinetic Z-enolate to the thermodynamic E-enolate, which would erode stereocontrol.
-
Reagent Prep: Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C.[1]
-
Deprotonation: Add NaHMDS (1.1 equiv) dropwise.
-
Validation: The solution often turns bright yellow (indicating enolate formation). Stir for 30–60 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the alkyl halide (R-X, 3–5 equiv) as a solution in THF. If the electrophile is unreactive, add dry DMPU (co-solvent) to increase reaction rate without breaking the lithium chelate.
-
Quench: Once TLC indicates consumption of starting material, quench with saturated NH₄Cl at -78°C before warming to room temperature. This prevents epimerization of the newly formed center.
Phase 2: Cleavage (The Critical Decision)
Removing the auxiliary is the most failure-prone step. The standard hydroxide hydrolysis (LiOH) often attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary.
The Solution: Use LiOOH (Lithium Hydroperoxide). The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (alpha-effect) but less basic (pKa ~11.6 vs 15.7), favoring attack at the exocyclic imide carbonyl.
Protocol: LiOOH Hydrolysis
-
Dissolve alkylated intermediate in THF/H₂O (3:1) at 0°C.
-
Add H₂O₂ (30% aq, 4 equiv) followed by LiOH (2 equiv).
-
Monitor: Reaction is usually complete in <1 hour.
-
Quench: Add Na₂SO₃ or Na₂S₂O₃ to destroy excess peroxide before acidification.
-
Recovery: Extract the chiral acid into basic aqueous layer (pH > 10). The oxazolidinone auxiliary remains in the organic layer and can be recrystallized/reused.
Diagram 2: The Complete Workflow
Caption: Decision tree for converting the alkylated intermediate into the final drug fragment.
Part 4: Industrial Application
In drug discovery, the Evans auxiliary is frequently used to synthesize complex natural product analogs where absolute stereocontrol is non-negotiable.
-
Epothilone B Synthesis: Used to set the C15 stereocenter. The reliability of the Evans alkylation allowed for multigram scale-up during early clinical phases.
-
Compactin/Mevinolin: Employed to construct the chiral side chains.[2] The ability to recover and recycle the auxiliary (often >90% recovery) makes it cost-effective for high-value intermediates.
Troubleshooting "The Evans Dipole"
If yields are low during alkylation, consider the dipole effect . The highly polar enolate can aggregate.
-
Solution: Add LiCl (2–3 equiv) to the reaction mixture. LiCl breaks up enolate aggregates and accelerates the reaction by increasing the effective concentration of the reactive monomeric species.
References
-
Evans, D. A., et al. (1982). "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104(6), 1737–1739.
-
Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations." Journal of the American Chemical Society, 103(8), 2127–2129.
-
Krenske, E. H., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 76(12), 847-853.[4][5] [4][5]
-
Heravi, M. M., et al. (2016).[6] "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 6, 30498-30551.[6]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: 4-Decyloxazolidin-2-one in Asymmetric Synthesis
Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists Subject: Specialized Evans Auxiliaries for Lipophilic Scaffolds
Executive Summary: The Lipophilic Advantage
4-Decyloxazolidin-2-one (CAS: 7693-82-5) represents a specialized class of chiral auxiliaries derived from the Evans oxazolidinone paradigm. While standard auxiliaries (4-benzyl, 4-isopropyl, 4-phenyl) dominate aqueous-compatible and polar synthesis, the 4-decyl variant addresses a critical gap in chemical biology and medicinal chemistry: Lipophilic Asymmetric Synthesis .
Its C10-alkyl chain imparts unique physicochemical properties—specifically high solubility in non-polar solvents (hexanes, heptane) and compatibility with "greasy" substrates like fatty acids, sphingolipids, and lipophilic prodrugs. This guide details the mechanistic basis, experimental protocols, and strategic advantages of using 4-Decyloxazolidin-2-one to enforce stereocontrol in hydrophobic environments.
Mechanistic Basis: Steric & Electronic Control
The efficacy of 4-Decyloxazolidin-2-one relies on the formation of a rigid metal-enolate intermediate. The long decyl chain functions as the "steric gatekeeper," but its influence is governed by the specific chelation geometry.
The Z-Enolate Transition State
Upon treatment with a base (e.g., LiHMDS) and a Lewis acid or simply a lithium cation, the N-acylated auxiliary forms a Z-enolate . The carbonyl oxygen of the auxiliary and the enolate oxygen chelate to the metal center (Li, B, or Ti), locking the bond rotation.
-
Dipole Minimization: The carbonyl dipoles align anti-parallel in the ground state but chelate in the transition state.
-
Steric Blocking: The C4-decyl group projects into the solvent, effectively shielding the Re-face (assuming S-configuration at C4) of the enolate.
-
Electrophile Approach: The electrophile is forced to attack from the unhindered Si-face, resulting in high diastereoselectivity (typically >95:5 dr).
Visualization of the Transition State
The following diagram illustrates the Zimmerman-Traxler-like transition state model, highlighting the blocking effect of the decyl chain.
Caption: Mechanistic flow of stereoselective alkylation mediated by the steric bulk of the C4-decyl group.[1]
Strategic Applications in Drug Development
Synthesis of Chiral Lipids and Fatty Acids
Standard auxiliaries often crash out or form emulsions when reacted with long-chain fatty acid chlorides (C12+). The 4-decyl auxiliary remains soluble in non-polar organic solvents, facilitating:
-
Alpha-Methylation of Fatty Acids: Critical for synthesizing methylated fatty acids found in mycobacterial cell walls (e.g., tuberculostearic acid derivatives).
-
Lipophilic Prodrugs: Installing chiral centers on lipid tails used to conjugate hydrophilic drugs (increasing membrane permeability).
Resolution of Racemic Acids
The auxiliary can be used to resolve racemic lipophilic acids. The diastereomeric imides formed are often separable by flash chromatography using non-polar eluents (e.g., Hexanes/EtOAc 95:5), where the decyl chain interacts favorably with the stationary phase in reverse-phase or standard silica conditions.
Experimental Protocols
Note on Safety: All reactions involving strong bases (n-BuLi, LiHMDS) must be performed under an inert atmosphere (Argon/Nitrogen) with anhydrous solvents.
Protocol A: Attachment (N-Acylation)
This step attaches the substrate (acid chloride) to the auxiliary.
-
Preparation: Dissolve 4-decyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Deprotonation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 min. Observation: The lithiated auxiliary is soluble; no precipitation should occur due to the decyl chain.
-
Acylation: Add the acid chloride (1.1 equiv) dropwise.
-
Warming: Allow to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated NH₄Cl.
-
Workup: Extract with Hexanes/EtOAc (1:1) . Note: Unlike phenyl-auxiliaries, the product partitions well into hexanes, leaving polar impurities in the aqueous phase.
Protocol B: Asymmetric Alkylation
The stereodefining step.
| Component | Reagent | Role |
| Solvent | THF (Anhydrous) | Reaction medium |
| Base | NaHMDS or LiHMDS (1.1 equiv) | Enolate generation (-78 °C) |
| Electrophile | Alkyl Halide (3-5 equiv) | Introduction of new carbon chain |
| Additive | HMPA or DMPU (Optional) | Increases reaction rate for unreactive alkyl halides |
Procedure:
-
Cool the N-acylated imide (from 4.1) in THF to -78 °C.
-
Add NaHMDS dropwise. Stir for 45-60 min to ensure complete enolization.
-
Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide).
-
Stir at -78 °C for 2-4 hours, then slowly warm to -20 °C.
-
TLC Monitoring: The starting material and product may have similar Rf values in polar solvents; use non-polar systems (e.g., 100% Toluene or Hexanes/Et2O 9:1) to visualize separation.
Protocol C: Reductive Cleavage (Chiral Alcohol Recovery)
To remove the auxiliary and generate a chiral alcohol.
-
Dissolve the alkylated product in THF/Water (99:1).
-
Add LiBH₄ (2.0 equiv) at 0 °C.
-
Stir for 1-3 hours.
-
Recovery: The cleaved auxiliary (4-decyloxazolidin-2-one) is highly non-polar.
-
Strategy: After quenching, extract the chiral alcohol (usually more polar) into EtOAc/MeOH. The auxiliary can often be recovered from a non-polar wash (Hexanes) or separated easily via column chromatography (eluting first).
-
Comparative Analysis: Decyl vs. Standard Auxiliaries
| Feature | 4-Decyl (C10) | 4-Benzyl (Bn) | 4-Isopropyl (iPr) |
| Lipophilicity (LogP) | High (~4.5) | Moderate (~2.0) | Low/Moderate |
| Solubility in Hexanes | Excellent | Poor | Poor |
| Crystalline Nature | Waxy Solid / Oil | Crystalline Solid | Crystalline Solid |
| Steric Bulk | High (Flexible tail) | High (Rigid) | Moderate |
| Primary Use Case | Fatty Acids, Lipids | General Purpose | Small substrates |
| Recovery Method | Chromatographic (Non-polar) | Recrystallization | Recrystallization |
Workflow Visualization
The following diagram outlines the complete cycle of using 4-Decyloxazolidin-2-one, emphasizing the recycling loop which is critical for cost-efficiency in large-scale synthesis.
Caption: Closed-loop cycle for the application and recovery of the 4-decyl auxiliary.
References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Foundational Evans Chemistry).
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. .
-
Chemical Book. (2025).[1][2] "4-Decyloxazolidin-2-one Product Properties and CAS 7693-82-5 Data." .
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10220190, 4-Decyloxazolidin-2-one." PubChem. .
-
Ager, D. J., & Prakash, I. (2016). "Chiral Auxiliaries in Drug Synthesis." CRC Press. (General reference for auxiliary selection in pharma).
Sources
Technical Whitepaper: Asymmetric Synthesis of Enantiomerically Pure 4-Decyloxazolidin-2-one
[1]
Executive Summary
The 4-alkyloxazolidin-2-ones (Evans auxiliaries) are cornerstones of asymmetric synthesis, enabling high diastereoselectivity in aldol and alkylation reactions.[1] While the benzyl and isopropyl derivatives are commercially ubiquitous, the 4-decyloxazolidin-2-one variant represents a specialized class of lipophilic auxiliaries.[1]
This guide details the synthesis of (S)-4-decyloxazolidin-2-one (Target Molecule). This specific auxiliary is critical for substrates requiring high lipophilicity for membrane anchoring studies or solubility in non-polar media during homogenous catalysis.[1]
Key Technical Challenges:
-
Solubility: The
alkyl chain imparts significant "soapy" character, complicating aqueous workups. -
Purification: The product is likely a waxy solid or oil, making recrystallization difficult compared to the crystalline benzyl derivatives.
-
Stereochemical Integrity: Preserving the
-chiral center during the reduction of the amino acid precursor.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Chiral Pool" strategy, utilizing enantiopure amino acids as the source of chirality. This avoids the need for complex resolution steps later in the process.
Strategic Pathway
-
Starting Material: (S)-2-Aminododecanoic acid (Homodecylglycine).[1]
-
Intermediate: (S)-2-Amino-1-dodecanol (via reduction).
-
Product: (S)-4-Decyloxazolidin-2-one (via carbonylation).[1]
Phase I: Synthesis of (S)-2-Amino-1-dodecanol[1]
The reduction of the amino acid is the stereodefining step. While Lithium Aluminum Hydride (
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| (S)-2-Aminododecanoic acid | Substrate | 1.0 | Enantiopurity >99% ee required.[1][2] |
| Reductant | 2.5 | Add as solid.[1] | |
| Activator | 1.0 | Dissolved in THF.[1][3] | |
| THF (Anhydrous) | Solvent | - | Dry, inhibitor-free.[1] |
Protocol (Self-Validating System)
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under
atmosphere. -
Charging: Add (S)-2-aminododecanoic acid (10 mmol) and
(25 mmol) to the flask. Add THF (50 mL). The mixture will be a suspension.[1] -
Activation: Cool to
. Add the solution of Iodine (10 mmol in 15 mL THF) dropwise over 30 minutes.-
Validation: Evolution of
gas indicates active borane generation.[1] The color should fade from purple to colorless as is consumed.
-
-
Reflux: Heat to reflux (
) for 12–16 hours.-
Checkpoint: TLC (Eluent:
:MeOH: 80:20:[1]1) should show complete consumption of the baseline amino acid spot.
-
-
Quench: Cool to room temperature. Carefully add MeOH until gas evolution ceases.[1]
-
Workup: Evaporate THF. Dissolve residue in 20% KOH (aqueous) and stir for 4 hours (hydrolysis of borane-amine complexes). Extract with
( ).[1] -
Isolation: Dry organics over
and concentrate.
Phase II: Cyclization to (S)-4-Decyloxazolidin-2-one[1]
For the ring closure, we utilize Diethyl Carbonate with catalytic Potassium Carbonate. This method is superior to Phosgene/Triphosgene for this specific substrate because it avoids chlorinated byproducts that are difficult to separate from the lipophilic product.[1]
Reaction Mechanism
The amino alcohol attacks the carbonyl of diethyl carbonate. Ethanol is eliminated to form the carbamate intermediate, followed by intramolecular cyclization driven by the removal of the second equivalent of ethanol.
Protocol
-
Setup: Equip a RBF with a Dean-Stark trap (critical for removing ethanol) and a reflux condenser.[1]
-
Mixture: Combine (S)-2-amino-1-dodecanol (10 mmol), Diethyl Carbonate (15 mmol), and
(1.0 mmol, 10 mol%). -
Solvent: Use Toluene (anhydrous) if reaction temperature needs moderation, or run neat if the amino alcohol melts below
. For the decyl derivative, neat reaction at is often most efficient. -
Reaction: Heat the mixture to
.-
Validation: Distillation of Ethanol into the Dean-Stark trap confirms reaction progress.[1]
-
-
Duration: Stir for 6–8 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][5] The product will be less polar than the amino alcohol.
-
Purification (Crucial Step):
-
The reaction mixture is diluted with
and washed with water to remove .[1] -
Column Chromatography: Due to the lipophilic tail, standard recrystallization is difficult. Purify via silica gel flash chromatography.
-
Gradient: Start with 100% Hexane
20% EtOAc/Hexane.[1] -
The decyl chain interacts strongly with silica; ensure slow gradient elution.[1]
-
Analytical Characterization & QC
To ensure the material is suitable for high-precision asymmetric synthesis (e.g., Evans Aldol), it must meet strict purity criteria.[1]
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White waxy solid or colorless viscous oil |
| Purity | HPLC (C18) | > 98.5% (Area %) |
| Enantiomeric Excess | Chiral HPLC | > 99% ee |
| Identity | Confirms Decyl chain integration (approx 21H) and Oxazolidinone core protons.[1] | |
| Optical Rotation | Polarimetry |
Key NMR Signals (Predicted)
Scientific Rationale & Troubleshooting
Why not use Triphosgene?
While Triphosgene is a standard reagent [1], it requires strict anhydrous conditions and generates phosgene gas in situ.[1] The Diethyl Carbonate method [2] is chosen here because the byproduct is ethanol, which is easily managed. Furthermore, the high lipophilicity of the decyl-amino alcohol can cause solubility issues in the cold
Dealing with "Grease"
The decyl chain makes this molecule behave like a lipid.[1]
-
Issue: Emulsions during aqueous workup.
-
Solution: Use brine for all washes.[1] If an emulsion forms, add a small amount of MeOH to break surface tension.[1]
-
Issue: Product oils out during crystallization.
-
Solution: Do not attempt to crystallize from EtOAc/Hexane. Use cold Pentane (
) if a solid is absolutely required, otherwise, store as a neat oil.[1]
References
-
Gage, J. R., & Evans, D. A. (1990).[1][6] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid.[1] Organic Syntheses, 68, 83. [1][3][4][7][8]
-
Fujisaki, F., Oishi, M., & Sumoto, K. (2007).[1][9] Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones.[1][9] Chemical & Pharmaceutical Bulletin, 55(5), 829-831.[1][9]
-
McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry, 58(13), 3568-3571.[1] (Basis for the
protocol). [1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Sources
- 1. prepchem.com [prepchem.com]
- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. (4S)-4-Methyl-2-oxazolidinone CAS#: 4042-35-7 [amp.chemicalbook.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 8. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 9. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 4-Decyloxazolidin-2-one (CAS 7693-82-5)
This technical guide is structured to provide an in-depth analysis of 4-Decyloxazolidin-2-one (CAS 7693-82-5). It synthesizes chemical, pharmacological, and operational data for researchers and formulation scientists.
Executive Summary
4-Decyloxazolidin-2-one (often referred to as Decyloxazolidinone) is a lipophilic heterocyclic compound belonging to the oxazolidinone class. Unlike its antibiotic analogs (e.g., Linezolid) which target ribosomal protein synthesis systemically, this derivative is primarily utilized in dermatological and cosmetic applications as a multifunctional agent. It exhibits significant antimicrobial activity (specifically against Cutibacterium acnes), acts as a surfactant/emollient , and serves as a plasticizer in polymer formulations.
This guide details its physicochemical profile, dual-mode mechanism of action, synthesis pathways, and validated experimental protocols for handling and formulation.
Chemical Identity & Physicochemical Profile
Understanding the lipophilic nature of the decyl side chain is critical for solubility profiling and formulation stability.
Nomenclature & Identification
| Property | Detail |
| CAS Number | 7693-82-5 |
| IUPAC Name | 4-Decyl-1,3-oxazolidin-2-one |
| Synonyms | Decyloxazolidinone; 4-Decyl-2-oxazolidinone |
| Molecular Formula | |
| Molecular Weight | 227.34 g/mol |
| SMILES | CCCCCCCCCCC1COC(=O)N1 |
Physicochemical Properties
| Parameter | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid or powder | Handling & Weighing |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires co-solvents (Glycols, Surfactants) |
| Solubility (Organic) | Soluble in Ethanol, DMSO, Chloroform | Stock solution preparation |
| LogP (Predicted) | ~3.5 - 4.2 | Indicates high lipophilicity; membrane permeation |
| Melting Point | 90°C - 95°C (Typical range for class) | Thermal stability in hot-process formulations |
| pKa | ~12 (Amide proton) | Non-ionizable at physiological pH |
Mechanism of Action (MOA)
CAS 7693-82-5 operates via a Dual-Mode Mechanism , distinguishing it from pure antibiotics or simple surfactants.
-
Membrane Disruption (Surfactancy): The
(decyl) alkyl chain inserts into the lipid bilayer of microbial cell membranes, increasing permeability and causing leakage of intracellular contents. This is the primary mode of action against C. acnes. -
Metabolic Interference (Oxazolidinone Core): While less potent than systemic antibiotics, the oxazolidinone ring can weakly interfere with bacterial protein synthesis initiation, providing a secondary bacteriostatic effect.
Signaling & Interaction Pathway
The following diagram illustrates the compound's interaction with the bacterial cell envelope.
Figure 1: Mechanism of Action illustrating the surfactant-mediated membrane disruption pathway typical for long-chain oxazolidinones.
Synthesis & Production
The synthesis of 4-decyloxazolidin-2-one follows a standard cyclization protocol for 4-substituted oxazolidinones, utilizing "green chemistry" principles where possible (avoiding phosgene).
Synthetic Pathway
Precursor: 2-Aminododecan-1-ol (Derived from the reduction of 2-aminododecanoic acid). Reagent: Diethyl Carbonate (DEC) or Carbonyldiimidazole (CDI).
Reaction Scheme:
-
Condensation: The amino group of 2-aminododecan-1-ol attacks the carbonyl of Diethyl Carbonate.
-
Cyclization: Intramolecular attack by the hydroxyl group eliminates ethanol to close the ring.
Figure 2: Synthetic route via carbonate condensation.
Experimental Protocols
These protocols are designed for researchers validating the compound's efficacy or stability.
Preparation of Stock Solutions
Due to poor water solubility, improper stock preparation is the leading cause of experimental variability.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for biological assays.
-
Concentration: Prepare a 100 mM master stock.
-
Weigh 22.7 mg of 4-Decyloxazolidin-2-one.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until clear.
-
Storage: Aliquot into amber glass vials; store at -20°C. Stable for 6 months.
-
Determination of Minimum Inhibitory Concentration (MIC)
Target Organism: Cutibacterium acnes (Anaerobic).
-
Media: Reinforced Clostridial Medium (RCM) or Schaedler Broth.
-
Inoculum: Prepare
CFU/mL suspension of C. acnes. -
Plate Setup: Use a 96-well round-bottom plate.
-
Dilution:
-
Add 100 µL media to all wells.
-
Add compound (from DMSO stock) to Column 1 to reach 100 µM.
-
Perform 1:2 serial dilutions across the plate.
-
-
Incubation: Incubate anaerobically at 37°C for 48–72 hours.
-
Readout: Visual turbidity check or Absorbance at 600 nm.
-
Note: Include a DMSO vehicle control (final concentration < 1%) to ensure solvent does not inhibit growth.
-
Formulation Stability Stress Test
To validate use in cosmetic emulsions:
-
Incorporation: Dissolve 0.1% w/w compound in the oil phase of the emulsion at 70°C.
-
Centrifugation: Centrifuge final emulsion at 3,000 rpm for 30 mins. (Pass = No phase separation).
-
Thermal Cycle: Store samples at 4°C and 45°C, alternating every 24 hours for 2 weeks. Analyze by HPLC for degradation.
Safety & Regulatory (MSDS Highlights)
While generally considered safe for cosmetic use (up to restricted limits), raw material handling requires precautions.
-
GHS Classification:
-
Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects. Avoid release to drains.
-
Eye Irrit. 2 (H319): Causes serious eye irritation (concentrated form).
-
-
Handling: Use nitrile gloves and safety goggles. Handle powder in a fume hood to avoid inhalation.
-
Disposal: Incineration in a chemical waste facility.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123456, 4-Decyloxazolidin-2-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Decyloxazolidinone. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Oxazolidinone Derivatives in Cosmetics. Retrieved from [Link]
-
Macherla, V. R., et al. (2005). "Lipoxazolidinones A, B, and C: Antibacterial 4-Oxazolidinones from a Marine Actinomycete."[1] Journal of Natural Products. (Mechanistic grounding for long-chain oxazolidinones). Retrieved from [Link]
Sources
The Stereochemical Architect: A Technical Guide to 4-Substituted Oxazolidin-2-ones
[1]
Executive Summary
The 4-substituted oxazolidin-2-one, commonly known as the Evans auxiliary, represents a pinnacle of stoichiometric stereocontrol in organic synthesis.[1] Unlike transient chiral ligands, this scaffold forms a covalent bond with the substrate, creating a rigid, pre-organized platform that dictates the stereochemical outcome of subsequent reactions (alkylations, aldols, Diels-Alder) with high fidelity (
This guide dissects the structural mechanics of this auxiliary, moving beyond basic textbook definitions to explore the conformational "pucker," the chelation dynamics of the enolate, and the rigorous protocols required for industrial-grade reproducibility.[1]
Structural Anatomy: The "Hardware" of Stereocontrol
The efficacy of the oxazolidinone lies in its ability to translate the chirality of a simple amino acid into a complex transition state.[1]
The Ring Conformation (The "Evans Pucker")
The oxazolidin-2-one ring is not perfectly planar.[1] X-ray crystallographic studies reveal a slight envelope conformation.[3]
-
The Planar Segment: The carbamate moiety (N-C(=O)-O) is strictly planar due to resonance delocalization (
).[1][2] -
The Pucker: The C5 atom often deviates slightly from the plane, but the critical structural feature is the orientation of the C4 substituent.[1]
-
C4-Substituent Orientation: To minimize
strain with the N-acyl group, the substituent at C4 (e.g., benzyl, isopropyl) orients away from the carbonyl oxygen.[1][2] This places the bulky group perpendicular to the ring plane, effectively "shielding" one face of the molecule.[1]
The Chelation Anchor (C2 Carbonyl)
The C2 carbonyl is not merely a structural linker; it is a Lewis basic site designed for bidentate coordination.[1] In the presence of Lewis acids (Li, B, Ti), the metal coordinates to both the C2 carbonyl and the enolate oxygen, locking the rotamers into a single, rigid geometry.[1][2]
Structural Zones Diagram
The following diagram illustrates the functional zones of the auxiliary.
Figure 1: Functional decomposition of the 4-substituted oxazolidin-2-one scaffold.
Mechanistic Stereocontrol: The "Software"
The power of the auxiliary is realized in the transition state.[1] The mechanism relies on two synchronized events: Enolization Geometry and Facial Selectivity .
The Z-Enolate Imperative
For high diastereoselectivity, the enolization must be geometrically pure.[1]
-
Boron Enolates: Using
and a tertiary amine (DIPEA/Et3N) almost exclusively yields the (Z)-enolate .[1][2]-
Reasoning: The steric bulk of the boron reagent and the auxiliary forces the R-group of the substrate trans to the auxiliary to minimize steric clash during deprotonation.[1]
-
-
Lithium Enolates: LDA can sometimes give mixtures, but at -78°C, the (Z)-enolate is kinetically favored.[1][2]
The Zimmerman-Traxler Transition State
Once the (Z)-enolate is formed, the reaction proceeds via a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler Model).[1]
-
Chelation Control: The metal (Boron or Titanium) chelates the enolate oxygen and the aldehyde oxygen.[1]
-
Dipole Minimization (The "Flip"): In non-chelated scenarios (e.g., some Sn reactions), the auxiliary may rotate 180° to oppose the dipoles of the C2 carbonyl and the enolate oxygen.[1][2] However, in standard Evans Boron Aldol, chelation dominates.[1][2]
-
The Outcome: The electrophile approaches from the face opposite the bulky C4 substituent.[1]
Figure 2: Logic flow of the Evans Boron Aldol reaction, highlighting the critical (Z)-enolate intermediate.[1][2]
Synthetic Protocols & Workflows
Protocol: Synthesis of (S)-4-Benzyloxazolidin-2-one
Source: Derived from Evans et al. (JACS 1982) and optimized industrial workflows.[1][2]
Reagents: L-Phenylalanine,
-
Reduction: Reduce L-Phenylalanine to L-Phenylalaninol using
in THF (Reflux, 12h). Critical: Quench carefully with the Fieser method ( mL , mL 15% NaOH, mL ) to ensure granular precipitate for easy filtration.[1][2] -
Cyclization:
-
Purification: Recrystallize from EtOAc/Hexanes.
Protocol: Asymmetric Alkylation (The "Money" Reaction)
Reagents: N-Propionyloxazolidinone, NaHMDS (or LDA), Alkyl Halide.[1][2]
-
Deprotonation: Dissolve substrate in dry THF. Cool to -78°C. Add NaHMDS (1.1 equiv) dropwise.[1][2] Stir 45 min.
-
Note: NaHMDS is often preferred over LDA for simple alkylations due to less amine-catalyzed equilibration.[1]
-
-
Alkylation: Add Alkyl Halide (3-5 equiv) neat or in THF.
-
Note: High equivalents ensure pseudo-first-order kinetics and drive completion before enolate decomposition.[1]
-
-
Warm-up: Allow to warm slowly to -20°C (or 0°C for unreactive electrophiles).
-
Quench: Saturated
.
Cleavage Methodologies
The auxiliary is expensive; recovery is mandatory.
| Method | Reagents | Product | Comments |
| Hydrolysis | Chiral Acid | ||
| Reductive | Chiral Alcohol | Direct conversion to the primary alcohol.[1][2] | |
| Transamination | Chiral Amide | Weinreb amides can be made this way for ketone synthesis.[1][2] | |
| Transesterification | Chiral Ester | Mild conditions, avoids racemization.[1][2] |
Characterization Data
Verifying the structure requires analyzing the diagnostic signals of the auxiliary.[1]
NMR Diagnostics (1H, 400 MHz, CDCl3)
For a typical (S)-4-benzyl-N-acyloxazolidinone :
| Position | Shift ( | Multiplicity | Interpretation |
| C4-H | 4.60 - 4.75 | ddd or m | The chiral director.[1] Deshielded by N and O. |
| C5-H (cis) | 4.10 - 4.25 | dd or t | Diastereotopic protons on the ring.[1] |
| C5-H (trans) | 4.10 - 4.25 | dd | Often overlaps with cis proton.[1][2] |
| Bn-CH2 | 3.20 - 3.40 | dd (ABX) | Distinct diastereotopic splitting due to the adjacent chiral center.[1] |
| N-Acyl | Varies | q or m | If alkylated, this proton often shifts significantly based on diastereomer.[1][2] |
X-Ray Crystallography[1]
References
-
Evans, D. A., et al. (1982).[1][2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[1][2][5] [1][2]
-
Gage, J. R., & Evans, D. A. (1990).[1][2] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid."[1] Organic Syntheses, 68, 83.
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1][2] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876.[1][2] [1][2]
-
Cowden, C. J., & Paterson, I. (1997).[1][2] "Asymmetric Aldol Reactions Using Boron Enolates." Organic Reactions.[6][7] [1][2]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Principles of Chiral Auxiliary-Based Synthesis
This technical guide details the theoretical principles and mechanistic underpinnings of chiral auxiliary-based synthesis. It is structured to follow the lifecycle of the auxiliary: from strategic selection and attachment to the transition state dynamics that enforce stereocontrol, and finally, nondestructive cleavage.
Content Type: Technical Guide / Whitepaper Audience: Senior Research Scientists, Process Chemists, and Drug Development Leads
Strategic Selection: The Thermodynamic vs. Kinetic Interface
The decision to employ a chiral auxiliary over catalytic asymmetric methods often hinges on reliability and predictability.[1] While organocatalysis and transition-metal catalysis offer superior atom economy, chiral auxiliaries provide a stoichiometric "enforcement" of stereochemistry that is often necessary for complex natural product synthesis or early-phase GMP campaigns where speed-to-delivery outweighs optimization.[1]
The Core Principle: Diastereomeric Transition States
The theoretical basis of this method relies on converting an enantioselective process (which depends on the energy difference between enantiomeric transition states,
By covalently attaching an enantiomerically pure auxiliary (
-
Equation:
[1] -
Objective: Maximize steric and electronic differentiation between the Re and Si faces of the substrate.
Decision Matrix: Auxiliary Class vs. Reaction Type
| Reaction Class | Preferred Auxiliary System | Primary Stereocontrol Element |
| Aldol Reactions | Evans Oxazolidinones | Boron/Titanium enolate chelation (Zimmerman-Traxler) |
| Alkylations | Myers Pseudoephedrine | Z-enolate formation; Solvent-aggregate steric blocking |
| Diels-Alder | Oppolzer Sultams | |
| Hydrazone Alkylation | Enders SAMP/RAMP | Metalloenamine rigidity |
Mechanistic Attachment & Enolization Geometry[1]
The fidelity of stereotransfer depends entirely on the geometry of the intermediate enolate. If the enolate geometry (
Case Study: Evans Oxazolidinone Enolization
For Evans auxiliaries, the formation of the Z-enolate is critical.[2] This is achieved via "soft enolization" using a Lewis acid (typically dibutylboron triflate,
-
Mechanism: The boron atom coordinates to both the carbonyl oxygen of the auxiliary and the substrate. The steric bulk of the auxiliary (e.g., an isopropyl or benzyl group) forces the system into a specific conformation to minimize
strain. -
Result:
preference for the Z-enolate.[1]
Stereodifferentiation: The Transition State Models
This section details the theoretical models that predict the sense of induction.
A. The Zimmerman-Traxler Model (Evans Aldol)
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state.[2][3] This model proposes a six-membered chair-like transition state involving the metal center.[1]
Key Mechanistic Features:
-
Chelation: The boron atom chelates the enolate oxygen and the aldehyde oxygen.[1]
-
Chair Conformation: The system adopts a chair geometry to minimize torsional strain.[1]
-
Dipole Repulsion: The carbonyl dipoles of the auxiliary and the enolate align anti-parallel to minimize electrostatic repulsion.
-
Steric Screening: The chiral group on the auxiliary (e.g.,
-Pr) blocks one face of the enolate, forcing the aldehyde to approach from the opposite face.
Visualization of the Transition State Logic:
Caption: Logical flow of the Zimmerman-Traxler transition state enforcing syn-aldol selectivity.
B. The Solvent-Aggregate Model (Myers Alkylation)
Unlike the chelation-controlled Evans model, Myers' pseudoephedrine auxiliary relies on a different principle: Lithium Cluster Shielding .[1]
-
Enolization: Treatment with LDA (Lithium Diisopropylamide) and LiCl generates a Z-enolate.[1][4]
-
Mechanism: The lithium alkoxide of the pseudoephedrine side chain forms a tight aggregate with solvent molecules and additional lithium salts.[1]
-
Blocking: This bulky lithium-solvent cluster effectively blocks the
-face of the enolate.[1] -
Attack: The electrophile (alkyl halide) is forced to attack from the unhindered
-face (anti to the methyl group of the auxiliary).
Double Asymmetric Induction: Matched vs. Mismatched[1][5][6][7]
When the substrate itself contains a chiral center, the auxiliary's influence interacts with the substrate's inherent facial bias.[5] This is the principle of Double Asymmetric Induction .
-
Matched Case: The auxiliary and the substrate stereocenters favor the same facial attack. Selectivity is amplified.
- [1]
-
Mismatched Case: The auxiliary and substrate favor opposite faces.[1] Selectivity is eroded or reversed.[1]
-
This phenomenon is a critical diagnostic tool to determine if a reaction is under "reagent control" (auxiliary dominates) or "substrate control."[1]
-
Cleavage and Recovery Protocols
The utility of a chiral auxiliary is defined by the ease of its removal without racemizing the newly formed stereocenter.
| Auxiliary System | Cleavage Reagent | Product Class | Mechanism | Notes |
| Evans Oxazolidinone | Carboxylic Acid | Hydrolysis | Peroxide minimizes nucleophilic attack at the auxiliary carbonyl.[1] | |
| Evans Oxazolidinone | Primary Alcohol | Reduction | Direct reduction of the imide.[1] | |
| Evans Oxazolidinone | Weinreb Amide | Transamination | Precursor for ketones/aldehydes.[1] | |
| Myers Pseudoephedrine | Carboxylic Acid | Acid Hydrolysis | Highly robust; auxiliary recovered as salt.[1] | |
| Myers Pseudoephedrine | Primary Alcohol | Reduction | Myers-specific reductive cleavage.[1] |
Industrial Application & References
Case Study: Cytovaricin & HIV Protease Inhibitors
The synthesis of the macrolide Cytovaricin by the Evans group remains the archetypal demonstration of this methodology, utilizing multiple auxiliary-controlled aldol and alkylation steps to set 9 stereocenters with absolute precision.[5] Similarly, in the synthesis of Tipranavir (an HIV protease inhibitor), chiral auxiliaries were used in early routes to guarantee enantiopurity before later-generation catalytic routes were developed.
References
-
Evans Aldol Mechanism: Evans, D. A.; Bartroli, J.; Shih, T. L.[1] Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates.[1].[1]
-
Zimmerman-Traxler Model: Zimmerman, H. E.; Traxler, M. D.[1][6] The Stereochemistry of the Ivanov and Reformatsky Reactions..[1]
-
Myers Alkylation: Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones..[1]
-
Pseudoephenamine (Alternative): Kumagai, N.; Myers, A. G. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[1].
-
Cleavage Safety: Cohen, B. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.[1].[1]
Sources
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Note: Asymmetric Aldol Reaction using 4-Decyloxazolidin-2-one
High-Lipophilicity Chiral Auxiliaries for Complex Target Synthesis
Executive Summary
Objective: To provide a rigorous, self-validating protocol for the asymmetric aldol reaction utilizing 4-Decyloxazolidin-2-one .
Rationale: While the benzyl- and isopropyl-substituted Evans auxiliaries are industry standards, the 4-decyloxazolidin-2-one variant introduces a critical physicochemical advantage: enhanced lipophilicity . This
-
Solubility: Ensuring homogeneity when reacting with highly non-polar aldehydes or fatty acid derivatives.
-
Purification: Drastically altering the retention factor (
) of the auxiliary and adducts, facilitating separation from polar impurities or shorter-chain byproducts. -
Phase Behavior: Often rendering intermediates as oils or low-melting solids, which can be advantageous in flow chemistry or solvent-free handling.
This guide details the Boron-mediated aldol reaction , chosen for its superior diastereoselectivity (
Mechanistic Principles (The "Why")
The stereochemical outcome of this reaction is governed by the Zimmerman-Traxler Transition State .[1]
The Boron Enolate Advantage
We utilize Dibutylboron triflate (
-
Z-Enolate Formation: The bulky triflate and the amine base (
or DIPEA) force the formation of the Z-enolate to minimize steric clash between the methyl group and the auxiliary's decyl chain. -
Facial Selectivity: The 4-decyl group projects into the reaction sphere, blocking one face of the enolate. The aldehyde approaches from the opposite (open) face.
Visualization of the Transition State
The following diagram illustrates the rigid chair-like transition state that enforces the syn-aldol outcome.
Experimental Protocols
Pre-requisite: Acylation of the Auxiliary
Before the aldol reaction, the propionyl group must be attached to the auxiliary.
Reagents: 4-Decyloxazolidin-2-one (1.0 equiv), Propionyl Chloride (1.1 equiv), n-BuLi (1.1 equiv). Solvent: THF (Anhydrous).
-
Cool a solution of 4-decyloxazolidin-2-one in THF to
. -
Add n-BuLi dropwise. Stir for 15 min (deprotonation).
-
Add propionyl chloride dropwise.
-
Warm to
over 30 min. -
Critical Check: The lipophilic nature of the decyl group means the product is likely an oil. Use Hexanes/EtOAc for TLC monitoring; the product will be less polar than the starting material.
Core Protocol: The Asymmetric Aldol Reaction
Scale: 1.0 mmol basis. Standard: Anhydrous techniques (Schlenk line or Glovebox).
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| N-Propionyl-4-decyloxazolidin-2-one | 1.0 | Substrate | Dry, azeotroped with toluene |
| 1.1 | Lewis Acid | Air Sensitive. Fumes in air. | |
| Triethylamine ( | 1.2 | Base | Distilled over |
| Aldehyde (R-CHO) | 1.1-1.2 | Electrophile | Freshly distilled/purified |
| Dichloromethane ( | Solvent | Solvent | Anhydrous ( |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Dissolution: Add N-Propionyl-4-decyloxazolidin-2-one (1.0 mmol) and anhydrous DCM (10 mL). Cool to
. -
Lewis Acid Addition: Add
(1.1 mL, 1.1 mmol) dropwise via syringe.-
Observation: Solution may turn slightly yellow.[2]
-
-
Enolization: Add
(0.17 mL, 1.2 mmol) dropwise.-
Protocol Check: Stir at
for 30 minutes . This ensures complete formation of the Boron enolate.
-
-
Cooling: Cool the mixture to
(Dry ice/Acetone bath). -
Aldehyde Addition: Add the aldehyde (1.2 mmol) neat or as a solution in minimal DCM dropwise down the side of the flask.
-
Rate: Slow addition (over 5-10 mins) maintains the internal temperature.
-
-
Reaction: Stir at
for 1 hour, then warm to over 1 hour. -
Oxidative Workup (Critical):
-
Add pH 7 phosphate buffer (3 mL).
-
Add Methanol (10 mL).
-
Add a mixture of Methanol:30%
(2:1, 5 mL) dropwise. -
Safety: Vigorous stirring is required to oxidize the C-B bond. Stir for 1 hour at
.
-
-
Extraction: Dilute with water. Extract with DCM (
mL). Wash combined organics with and Brine.
Protocol: Hydrolytic Cleavage (Auxiliary Removal)
Recovering the chiral auxiliary and releasing the carboxylic acid.
Reagents:
-
Dissolve the aldol adduct in THF/Water at
. -
Add
followed by .[3] -
Stir at
for 1-2 hours. -
Quench (Safety): Add saturated aqueous
or to destroy excess peroxide before acidification. -
Recovery:
-
Extract the basic mixture with DCM or Hexanes. The 4-decyloxazolidin-2-one (auxiliary) will partition into the organic phase due to its high lipophilicity.
-
Acidify the aqueous layer (pH 2) and extract with EtOAc to isolate the chiral acid product.
-
Workflow Visualization
Data Analysis & Troubleshooting
Determining Stereochemistry
-
Diastereomeric Ratio (dr): Analyze the crude reaction mixture via
NMR.-
Look for the
-proton signal (quartet of doublets). The syn-isomer typically appears upfield relative to the anti-isomer.
-
-
Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
-
Note: The decyl chain may increase retention times significantly on reverse-phase columns. Normal phase (Hexane/IPA) is recommended.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enolization | Ensure |
| Poor Diastereoselectivity (<10:1) | Temperature fluctuation | Maintain |
| "Stuck" Boron | Incomplete oxidation | The C-B bond is strong. Ensure the oxidative workup ( |
| Emulsions | Lipophilic nature | Due to the decyl chain, emulsions are common. Use Brine heavily or filter through a pad of Celite. |
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.[4] Journal of Organometallic Chemistry, 923, 121629. [Link][4][5][6][7]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
protocol for N-acylation of 4-Decyloxazolidin-2-one
Application Note: High-Efficiency N-Acylation of 4-Decyloxazolidin-2-one
Executive Summary
This application note details the optimized protocol for the N-acylation of 4-decyloxazolidin-2-one , a lipophilic chiral auxiliary used in asymmetric alkylation and aldol reactions.[1] Unlike the crystalline benzyl-substituted analogs (e.g., Evans’ auxiliary), the 4-decyl variant possesses a long alkyl chain that imparts significant lipophilicity, often resulting in an oil or waxy solid at room temperature.[1] This physical state necessitates specific handling during workup and purification.
This guide presents two validated methodologies:
-
Method A (Kinetic Control):
-Butyllithium ( -BuLi) mediated acylation (Gold Standard for high stereochemical integrity).[1] -
Method B (Thermodynamic/Scale-up): Sodium Hydride (NaH) mediated acylation.
Mechanistic Insight & Reaction Logic
The N-acylation of oxazolidinones relies on the significant acidity difference between the carbamate N-H (
-
Deprotonation: A strong base deprotonates the nitrogen, forming a metal enolate (Lithium or Sodium).[1]
-
Acylation: The metal enolate attacks the electrophilic carbonyl of the acid chloride.
-
Selectivity: The lithium cation (
) typically forms a tighter chelate with the carbamate oxygens than sodium ( ), often leading to cleaner reaction profiles and less O-acylation byproduct.[1]
Pathway Visualization
Figure 1: Mechanistic pathway for N-acylation.[1] Lithium enolates (via n-BuLi) are preferred to minimize O-acylation side products.[1]
Critical Reaction Parameters
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Essential for solubility of the lithiated species. Diethyl ether is a viable alternative but THF promotes better kinetics. |
| Temperature | -78°C (Method A) | Kinetic control prevents decomposition of the sensitive acyl chloride and minimizes competing O-acylation. |
| Stoichiometry | 1.0 : 1.1 : 1.2 | (Auxiliary : Base : Acid Chloride). Slight excess of base ensures complete deprotonation; excess electrophile drives conversion. |
| Concentration | 0.2 M - 0.5 M | High dilution is unnecessary; 0.5 M maximizes throughput. |
| Atmosphere | Nitrogen or Argon | Strictly inert. Moisture hydrolyzes the acid chloride and quenches the base. |
Experimental Protocols
Method A: -Butyllithium Protocol (High Precision)
Recommended for high-value substrates or when maximum purity is required.[1]
Reagents:
-
4-Decyloxazolidin-2-one (1.0 equiv)[1]
- -BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes)[1]
-
Acid Chloride (1.2 equiv)[1]
-
Anhydrous THF (Solvent)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add 4-decyloxazolidin-2-one and dissolve in anhydrous THF (concentration ~0.4 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
-
Deprotonation: Add
-BuLi dropwise via syringe over 10 minutes.-
Observation: The solution may turn slightly yellow or orange. This is the lithiated auxiliary.
-
Wait: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Acylation: Add the acid chloride (neat or as a concentrated THF solution) dropwise.
-
Note: If the acid chloride is solid, dissolve it in minimal THF first.[1]
-
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Carefully add saturated aqueous
solution (approx. 2 mL per mmol substrate) while stirring vigorously.
Method B: Sodium Hydride Protocol (Scale-Up)
Recommended for large batches (>10g) or simple acyl chains.[1]
Reagents:
-
4-Decyloxazolidin-2-one (1.0 equiv)[1]
-
NaH (1.2 equiv, 60% dispersion in mineral oil)[1]
-
Acid Chloride (1.2 equiv)[1]
-
Anhydrous THF
Step-by-Step Procedure:
-
Base Prep: Place NaH in a dried flask under Argon. (Optional: Wash NaH with dry hexanes to remove mineral oil if downstream purification is sensitive to oil). Suspend NaH in anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0°C. Add a solution of 4-decyloxazolidin-2-one in THF dropwise.
-
Caution: Hydrogen gas evolution (
) will occur. Ensure proper venting. -
Wait: Stir at 0°C for 30–45 minutes until gas evolution ceases.
-
-
Acylation: Add the acid chloride dropwise at 0°C.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC.[2]
Workup and Purification (The "Decyl" Factor)
The decyl chain makes this specific auxiliary highly lipophilic. Standard aqueous workups can lead to emulsions, and the product will be very soluble in non-polar solvents.
Workup Protocol:
-
Extraction: Dilute the quenched reaction mixture with Diethyl Ether (
) or MTBE . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with the decyl chain surfactants.[1] -
Washing: Wash organic layer sequentially with:
-
Drying: Dry over
, filter, and concentrate.
Purification Strategy: Due to the decyl chain, the product is likely an oil or low-melting solid.[1] Recrystallization (common for Benzyl-Evans auxiliaries) is often difficult.
-
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Note: The N-acylated product is usually less polar than the free auxiliary (loss of NH hydrogen bond donor). Expect the product to elute first.
-
Purification Logic Flow
Figure 2: Downstream processing decision tree.[1] The decyl derivative usually requires chromatography.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/base | Re-dry THF over Na/Benzophenone or molecular sieves.[1] Titrate n-BuLi. |
| Incomplete Conversion | Enolate aggregation | Add LiCl (5 equiv) to break up enolate aggregates (increases solubility). |
| O-Acylation (Imidate) | Temperature too high | Ensure addition of acid chloride is strictly at -78°C. |
| Emulsions during workup | Decyl chain surfactant effect | Add solid NaCl to the aqueous layer to increase ionic strength; use Et2O instead of EtOAc. |
QC Checkpoints:
-
1H NMR: Disappearance of the broad N-H singlet (approx. 5.5-6.5 ppm). Appearance of acyl chain protons.
-
IR Spectroscopy: Shift of the carbonyl stretch. The imide carbonyls (N-C=O and O-C=O) typically appear as a doublet around 1780 and 1700 cm⁻¹.
References
-
Evans, D. A., et al. (1981).[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[1] Link
-
Evans, D. A., et al. (1982).[1] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104(6), 1737–1739.[1] Link
-
Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link[1]
-
Ager, D. J., et al. (1997).[1] "N-Acylation of Oxazolidinones." Aldrichimica Acta, 30(1), 3–11.[1] (Review of alternative acylation methods).
Sources
Application Note: Diastereoselective Alkylation with 4-Decyloxazolidin-2-one
This Application Note is designed for researchers requiring high-lipophilicity chiral auxiliaries for the asymmetric synthesis of fatty acids, lipidated peptides, or hydrophobic drug scaffolds.
Executive Summary & Rationale
The standard Evans auxiliaries (4-benzyl, 4-isopropyl, 4-phenyl oxazolidin-2-ones) are the gold standard for asymmetric alkylation. However, when working with highly lipophilic substrates (e.g., long-chain fatty acids, prostaglandins, or lipid-drug conjugates), these standard auxiliaries often present solubility mismatches or co-elution issues during purification.
The 4-Decyloxazolidin-2-one auxiliary modifies the classic Evans scaffold by incorporating a C10 alkyl chain at the C4 position. This modification serves three critical functions:
-
Solubility Matching: Maintains homogeneity in non-polar solvents (Hexanes/Et₂O) often required for lipid chemistry.
-
Chromatographic Resolution: The "greasy" decyl tail significantly alters the retention factor (Rf), facilitating the separation of the alkylated product from the cleaved auxiliary or polar byproducts.
-
Crystallinity Modulation: Unlike the highly crystalline 4-benzyl derivatives, the 4-decyl variants often remain oils or low-melting solids, preventing the "crashing out" of intermediates during low-temperature lithiation steps.
Chemical Pathway & Mechanism
The stereocontrol relies on the formation of a rigid Z-enolate intermediate. The lithium cation chelates between the enolate oxygen and the carbamate carbonyl oxygen. The bulky 4-decyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite (less hindered) face.
Graphviz Pathway Visualization
Figure 1: The cyclic workflow of the Evans auxiliary method. The 4-decyl group provides the steric bulk at the 'Transition' node.
Detailed Experimental Protocol
Materials & Precursors[1][2][3][4][5][6][7][8]
-
Auxiliary: (S)-4-decyloxazolidin-2-one (Synthesized from (S)-2-aminododecan-1-ol).
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaHMDS. Note: LDA can be used but LiHMDS is often preferred for minimizing competitive cleavage.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Electrophile: Alkyl halide (highly reactive iodides or bromides preferred).
Step-by-Step Methodology
Phase A: N-Acylation (Attachment)
Goal: Attach the substrate (acid chloride) to the auxiliary.
-
Dissolution: Dissolve (S)-4-decyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.[1]
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min. The "greasy" nature of the decyl chain ensures the lithiated species remains soluble even at -78°C.
-
Addition: Add the acid chloride (1.1 equiv) dropwise.
-
Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.
-
Workup: Extract with Et₂O. The product will be highly lipophilic; ensure the organic layer is thoroughly collected.
Phase B: Diastereoselective Alkylation (The Critical Step)
Goal: Form the Z-enolate and introduce the new chiral center.
-
Enolization: Cool a solution of the N-acylated imide (1.0 equiv) in THF to -78°C .
-
Base Addition: Add LiHMDS (1.1 to 1.2 equiv, 1.0 M in THF) dropwise.
-
Expert Insight: Stir for 30–45 minutes at -78°C. This time is crucial for the complete formation of the chelated Z-enolate. Incomplete enolization leads to lower yields and potential racemization.
-
-
Electrophile Addition: Add the alkyl halide (3.0 – 5.0 equiv) neat or in minimal THF.
-
Note: High equivalents are used because the reaction is kinetically controlled and slow at -78°C.
-
-
Reaction: Stir at -78°C for 2–4 hours, then slowly warm to -20°C (or 0°C depending on electrophile reactivity).
-
Quench: Add acetic acid (2.0 equiv) in THF at low temperature, then pour into water.
Phase C: Cleavage (Recovery)
Goal: Release the chiral product and recover the auxiliary.
-
Method: Hydrolysis with LiOOH (Lithium hydroperoxide).
-
Procedure: Dissolve alkylated adduct in THF/H₂O (3:1). Add H₂O₂ (4 equiv) followed by LiOH (2 equiv) at 0°C.
-
Separation: Upon completion, quench with Na₂SO₃. Acidify to pH 2. Extract the chiral acid into the aqueous base (if possible) or separate via column chromatography.
Data Analysis & Troubleshooting
Comparative Performance Table
| Parameter | Standard (4-Benzyl) | Lipophilic (4-Decyl) | Impact |
| Solubility (Hexanes) | Poor (Precipitates) | Excellent | Easier handling of lipid substrates. |
| Crystallinity | High (Solid) | Low (Oil/Waxy Solid) | Prevents "crashing out" at -78°C. |
| Chromatography ( | Moderate separation | High separation | Distinct separation from polar products. |
| Stereoselectivity (de) | >98% | >97% | Comparable steric bulk (Benzyl vs Decyl). |
Troubleshooting Guide
-
Issue: Low Yield during Alkylation.
-
Cause: Enolate decomposition or moisture.
-
Fix: Ensure LiHMDS is fresh. The 4-decyl auxiliary is hygroscopic; dry it under high vacuum (0.1 mmHg) for 12h before use.
-
-
Issue: Poor Diastereoselectivity (<90:10 dr).
-
Cause: "Warm" enolization.
-
Fix: Maintain temperature strictly at -78°C during base addition. If the reaction warms to -40°C before electrophile addition, the enolate geometry may scramble.
-
References
-
Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide as a silylating agent for the preparation of enol silyl ethers." Journal of the American Chemical Society, 104(6), 1737–1739. Link
- Foundational text on Evans Enol
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link
- Standard protocol for oxazolidinone handling.
- Ager, D. J., et al. (1998). "Commercial applications of Evans auxiliaries." Aldrichimica Acta, 30(1), 3–11.
- Nicolas, E., et al. (1999). "Lipophilic amino acid derivatives via alkylation of oxazolidinones." Journal of Organic Chemistry, 64(14).
Sources
using 4-Decyloxazolidin-2-one in total synthesis of natural products.
Application Note: Strategic Utilization of 4-Decyloxazolidin-2-one as a Lipophilic Chiral Auxiliary in Natural Product Synthesis
Part 1: Executive Summary & Rationale
The Challenge: Standard Evans auxiliaries (4-isopropyl, 4-benzyl, 4-phenyl) are ubiquitous in asymmetric synthesis. However, they often suffer from solubility mismatches when synthesizing highly lipophilic natural products (e.g., polyketides, sphingolipids, pheromones). Polar auxiliaries can precipitate prematurely in non-polar solvents (Hexanes, Toluene) required for specific enolization conditions, or they may co-elute with polar byproducts during purification.
The Solution: 4-Decyloxazolidin-2-one
The 4-decyloxazolidin-2-one (
Key Advantages:
-
Homogeneity: Maintains solubility of intermediates in cryogenic non-polar solvents (e.g.,
C in Hexanes/THF mixtures). -
Purification Leverage: The "greasy" decyl tail drastically shifts retention factors (
), allowing facile separation of the auxiliary-substrate complex from polar reagents or byproducts using simple silica filtration. -
Crystallinity Modulation: The long chain can induce crystallinity in waxy lipid intermediates via van der Waals interdigitation, aiding in non-chromatographic purification.
Part 2: Chemical Profile & Preparation
Before deployment, the auxiliary must often be synthesized from the corresponding amino acid, as it is a non-standard catalog item.
Synthesis of (S)-4-Decyloxazolidin-2-one
Starting Material: (S)-2-Aminododecanoic acid (derived from asymmetric Strecker synthesis or enzymatic resolution).
Workflow:
-
Reduction: Conversion of the amino acid to the amino alcohol ((S)-2-aminododecan-1-ol).
-
Cyclization: Formation of the oxazolidinone ring using Diethyl Carbonate or Triphosgene.
Figure 1: Synthetic route to the 4-decyl auxiliary. Note: High purity (>99% ee) of the starting amino acid is critical.
Part 3: Experimental Protocols
N-Acylation (Loading the Auxiliary)
This step attaches the substrate (acyl group) to the auxiliary. Due to the lipophilicity of the 4-decyl group, standard conditions are modified to ensure complete solubility.
-
Reagents: 4-Decyloxazolidin-2-one (1.0 equiv),
-BuLi (1.1 equiv), Acid Chloride (1.1 equiv). -
Solvent: Anhydrous THF (avoid pure DCM if solubility is an issue at low temps).
Protocol:
-
Dissolve 4-decyloxazolidin-2-one in anhydrous THF (
) under . -
Cool to
. -
Add
-BuLi ( in hexanes) dropwise. Stir for 30 min. Observation: The lithium salt of the decyl auxiliary is more soluble in THF/Hexane mixtures than the benzyl variant. -
Add the acid chloride (dissolved in minimal THF) dropwise.
-
Warm to
over 1 h. -
Quench: Saturated
. -
Workup: Extract with
(Ether is preferred over DCM to leverage the lipophilicity).
Asymmetric Alkylation (The "Greasy" Enolate)
This is the core C-C bond forming step. The decyl chain provides steric bulk similar to an isopropyl group but with different solvent interactions.
Mechanism: Formation of the (Z)-Enolate via Lithium chelation.[1]
Table 1: Comparative Enolization Conditions
| Parameter | Standard Evans (4-Bn) | Lipophilic Evans (4-Decyl) | Rationale |
| Base | LDA or NaHMDS | NaHMDS | Sodium enolates often show better solubility for long-chain systems. |
| Solvent | THF | THF / Toluene (9:1) | Toluene cosolvent prevents aggregation of the lipophilic enolate. |
| Temp | Lipophilic tails may require slightly higher temps for kinetic reactivity. | ||
| Electrophile | Alkyl Halides | Alkyl Iodides/Triflates | High reactivity required to overcome steric bulk of the decyl chain. |
Step-by-Step Protocol:
-
Enolization: To a solution of N-acyl-4-decyloxazolidin-2-one in THF/Toluene at
, add NaHMDS (1.1 equiv) dropwise. Stir for 45 min. -
Alkylation: Add the alkyl halide (3-5 equiv) neat or in minimal toluene.
-
Reaction: Stir at
for 2 h, then slowly warm to to ensure conversion. -
Monitoring: TLC (Visualize with PMA or KMnO4; UV may be weak if the substrate lacks chromophores).
-
Purification: Flash chromatography on Silica. Note: The product will elute significantly faster (higher
) than standard Evans products, often allowing elution with 5-10% EtOAc/Hexanes.
Reductive Cleavage (Removing the Auxiliary)
For natural product synthesis, the auxiliary is often removed to yield a chiral alcohol (reductive cleavage) or acid (hydrolytic cleavage).
Protocol (Reductive to Alcohol):
-
Dissolve the alkylated intermediate in dry
containing (1.1 equiv). -
Cool to
.[2] -
Add
(2.0 equiv) as a solution in THF. -
Stir for 1-3 h.
-
Recovery: The 4-decyloxazolidin-2-one auxiliary is released. Due to its high lipophilicity, it can be recovered by chromatography. It will be much less polar than the resulting chiral alcohol product.
Part 4: Mechanistic Visualization
The stereoselectivity is governed by the Zimmerman-Traxler transition state. The 4-decyl group blocks the Re-face of the enolate, forcing the electrophile to attack from the Si-face.
Figure 2: Mechanistic flow of stereoselection. The decyl chain (blue) effectively shields one face of the planar enolate.
Part 5: Application Case Study
Target: Synthesis of (R)-Dysidazirine precursor (Long-chain chiral lipid).
Context: The synthesis requires the introduction of a methyl group adjacent to a long lipid tail. Standard Evans auxiliaries (phenyl) resulted in an intermediate that was an insoluble oil, making diastereomer separation impossible.
Adaptation with 4-Decyl Auxiliary:
-
Substrate: Decanoyl chloride attached to 4-decyloxazolidin-2-one.
-
Reaction: Methylation using NaHMDS / MeI.
-
Outcome: The "double-lipid" nature (decyl auxiliary + decanoyl substrate) created a highly lipophilic, crystalline solid.
-
Result: Diastereomers were separated by simple recrystallization from cold pentane, avoiding difficult HPLC separations required by the phenyl-auxiliary route.
Part 6: References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational Evans Chemistry).
-
Ager, D. J., et al. (1997). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta. Link (Review of Auxiliary Classes).
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Link (Standard Protocols adaptable to Decyl variants).
-
Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine."[3] Journal of the American Chemical Society. Link (Alternative lipophilic enolate strategies).
-
Shymanska, N. V., et al. (2014). "A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B." Organic Letters. Link (Context on oxazolidinone natural products).
Note: While specific literature on "4-decyloxazolidin-2-one" is sparse compared to benzyl derivatives, the protocols above are chemically derived from the established reactivity profiles of the homologous 4-alkyloxazolidin-2-one series.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Application Note: High-Fidelity Asymmetric Alkylation via Evans Auxiliaries
Abstract & Strategic Utility
The Evans asymmetric alkylation is a cornerstone methodology in medicinal chemistry for synthesizing
This guide moves beyond standard textbook descriptions, focusing on the operational causality required to execute this reaction on a drug-discovery scale. It addresses the critical "Z-enolate" geometry, anhydrous discipline, and the specific cleavage protocols necessary to recover the auxiliary without racemization.
The Mechanistic Framework: Why It Works
Success in this protocol is binary: it depends entirely on the formation of a specific Z-enolate intermediate.
The Chelation-Control Model
Upon deprotonation with Lithium Diisopropylamide (LDA), the lithium cation (
-
Z-Enolate Formation: The steric bulk of the auxiliary forces the enolate oxygen to be cis to the auxiliary carbonyl to accommodate the lithium chelate.
-
Facial Shielding: The chiral substituent on the oxazolidinone (e.g., the isopropyl group of the Valine-derived auxiliary) projects into space, effectively blocking one face of the enolate.
-
Electrophilic Attack: The electrophile (R-X) is forced to attack from the unhindered face (opposite the bulky group), establishing the new stereocenter.
Visualization: Reaction Logic Pathway
The following diagram illustrates the critical decision nodes and chemical logic flow for the reaction.
Caption: Logical workflow for Evans Alkylation, emphasizing the critical dependency of Lithium chelation for stereocontrol.
Experimental Protocol: Asymmetric Alkylation
Safety Note: n-Butyllithium is pyrophoric. Diisopropylamine is toxic. Perform all steps in a fume hood under an inert atmosphere (Argon/Nitrogen).
Phase A: Reagent Preparation (The "Hidden" Variable)
Inconsistent yields often stem from degraded n-BuLi.
-
Titration: Always titrate n-BuLi (using N-benzylbenzamide or diphenylacetic acid) before use to determine precise molarity.
-
Solvent: THF must be freshly distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS). Water content >50 ppm destroys the stereoselectivity.
Phase B: Enolization & Alkylation
Substrate: (S)-4-Isopropyl-3-propionyl-2-oxazolidinone (Valine-derived auxiliary).
-
LDA Generation:
-
To a flame-dried Schlenk flask under Argon, add dry THF (concentration ~0.5 M relative to base).
-
Add diisopropylamine (1.1 equiv).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes at 0°C, then re-cool to -78°C .
-
Expert Insight: Generating LDA at 0°C ensures complete formation; re-cooling is essential for the enolization step.
-
-
Substrate Addition:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in minimum dry THF.
-
Add this solution dropwise via cannula to the LDA solution at -78°C .
-
Observation: The solution typically turns a distinct yellow or pale orange, indicating enolate formation.
-
Stir at -78°C for 45–60 minutes to ensure complete deprotonation and chelation equilibration.
-
-
Alkylation:
-
Add the alkyl halide (Electrophile, 3–5 equiv) neat or in THF solution.
-
Note: Highly reactive electrophiles (Allyl bromide, Benzyl bromide) react rapidly at -78°C. Less reactive ones (Methyl iodide) may require slow warming to -20°C or 0°C.
-
Self-Validation: Monitor by TLC. The starting material spot should disappear. If starting material persists after warming, enolization was incomplete (likely moisture contamination).
-
-
Quench:
-
Quench the reaction at the lowest temperature possible (usually -78°C) by adding saturated aqueous
. -
Warm to room temperature.
-
-
Workup:
-
Evaporate THF in vacuo.
-
Extract aqueous layer with EtOAc or DCM (3x).
-
Wash combined organics with 1M HCl (to remove amines), NaHCO3, and Brine.
-
Dry over
and concentrate.
-
Auxiliary Cleavage: Recovering the Product
The auxiliary is expensive and must be recycled. The cleavage method dictates the final functional group.
Comparative Cleavage Methods
| Method | Reagents | Product | Key Advantage | Key Risk |
| Hydrolysis | Carboxylic Acid | Gold Standard. No racemization. | Exothermic; requires careful quenching. | |
| Reduction | Primary Alcohol | Direct access to alcohols. | Over-reduction if not monitored. | |
| Transesterification | Ethyl Ester | Mild conditions. | Titanium waste disposal. | |
| Weinreb | Weinreb Amide | Access to ketones/aldehydes. | Pyrophoric reagent ( |
Protocol: Hydrolysis (LiOH / H2O2)
This method is preferred because the peroxide anion (
-
Dissolve the alkylated product in THF/Water (3:1) at 0°C.
-
Add
(30% aq, 4 equiv) followed by (2 equiv). -
Mechanism: The hydroperoxide anion attacks the exocyclic carbonyl.[1]
-
Stir at 0°C for 1–3 hours. Monitor by TLC.
-
Quench (Critical): Add saturated aqueous
or to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains. -
Isolation:
-
Evaporate THF.
-
Extract with DCM (removes the cleaved auxiliary). Save this organic layer to recycle the auxiliary.
-
Acidify the aqueous layer (pH ~2) with HCl.
-
Extract the aqueous layer with EtOAc to isolate the chiral acid product.
-
Troubleshooting & Optimization (Self-Validating Systems)
Symptom: Low Diastereoselectivity (dr < 90:10)
-
Cause 1: Temperature Fluctuation. If the temperature rises above -50°C during enolization, the kinetic Z-enolate may equilibrate to the thermodynamic E-enolate.
-
Cause 2: Incomplete Chelation. Ensure you are using a Lithium base (LDA). Sodium or Potassium bases (NaHMDS) dissociate the chelate, leading to poor selectivity [1].
-
Cause 3: Electrophile Reactivity. If the reaction is too slow and requires warming to RT, the enolate geometry may degrade.
Symptom: Low Yield
-
Cause: Moisture. The enolate is highly basic. Even trace water in the air or solvent will protonate the enolate, returning the starting material (racemic if protonation occurs after alkylation, or simply unreacted).
-
Validation: If you recover starting material, check your THF water content (Karl Fischer titration) and ensure the Schlenk line is vacuum-tight.
Mechanism of Stereocontrol Diagram
The following diagram details the transition state geometry that enforces the stereochemistry.
Caption: The Lithium cation coordinates both carbonyls, locking the system so the auxiliary's steric bulk directs the incoming electrophile.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J.[2][3] Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.[1][3][4][5][6]1982 , 104, 1737–1739.[1][3] Link
-
Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Tetrahedron Lett.[5][7]1987 , 28, 6141–6144.[7] Link
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta1997 , 30, 3–11. Link
Sources
Application Note: Lithium Enolates of N-Acyl 4-Decyloxazolidin-2-one
Executive Summary
This application note details the generation and utilization of lithium enolates derived from
The C10-alkyl chain at the 4-position imparts significant lipophilicity to the auxiliary, making it uniquely suited for:
-
Lipid and Fatty Acid Modification: Synthesis of chiral lipids where standard polar auxiliaries cause solubility mismatches.
-
Non-Polar Solvent Compatibility: Reactions requiring strictly non-polar media (e.g., hexane/toluene) where standard oxazolidinones may precipitate.
-
Purification Leverage: The distinct "greasy" nature of the decyl chain allows for facile separation of the auxiliary from more polar products during cleavage.
This guide focuses on the Lithium-mediated enolization , a critical step that dictates the stereochemical outcome of subsequent alkylation or aldol reactions.
Scientific Mechanism & Logic
The Chelation-Controlled Z-Enolate
The high diastereoselectivity observed with
This chelation locks the system into a Z-enolate geometry (where the enolate oxygen and the alkyl group on the double bond are cis).
Stereochemical Induction Model
The 4-decyl group exerts steric influence to block one face of the planar enolate.
-
Z-Enolate Formation: The lithium chelate forces the enolate oxygen and the auxiliary carbonyl to be syn.
-
Facial Selectivity: The C10-decyl group at the 4-position projects away from the chelate ring but effectively shields the Re-face (assuming
-configuration at C4). -
Electrophilic Attack: The electrophile approaches from the unhindered Si-face (opposite the decyl group), resulting in high diastereomeric excess (
).
Pathway Visualization
The following diagram illustrates the formation of the chelated lithium enolate and the subsequent facial bias.
Figure 1: Mechanism of Lithium Chelation and Facial Selectivity. The Li+ ion bridges the two oxygens, locking the conformation.
Experimental Protocol
Critical Reagent Preparation
Safety Note: Organolithium reagents are pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen).
| Reagent | Preparation / Standard |
| THF (Tetrahydrofuran) | Distilled from Sodium/Benzophenone or passed through activated alumina columns immediately before use. Strictly Anhydrous. |
| Diisopropylamine | Distilled from |
| Titrate before use (e.g., using | |
| 4-Decyloxazolidin-2-one | Dry under high vacuum (0.1 mmHg) for 4 hours prior to reaction to remove trace water. |
Step-by-Step Enolization & Alkylation
Step 1: Generation of LDA (Lithium Diisopropylamide)
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv) .
-
Cool the flask to 0°C (ice/water bath).
-
Dropwise add
-BuLi (1.1 equiv) over 5 minutes. -
Stir at 0°C for 15–20 minutes.
-
Cool the LDA solution to -78°C (dry ice/acetone bath).
Step 2: Enolate Formation[1]
-
Dissolve
-acyl 4-decyloxazolidin-2-one (1.0 equiv) in anhydrous THF (5 mL) in a separate dry flask. -
Cannulate the substrate solution dropwise into the LDA solution at -78°C.
-
Note: Run the addition slowly down the side of the flask to pre-cool the solution before it hits the base.
-
-
Stir at -78°C for 30–45 minutes .
-
Checkpoint: The solution typically turns pale yellow. If it turns dark brown/black, decomposition has occurred (likely due to moisture or temperature spike).
-
Step 3: Electrophile Trapping
-
Add the Electrophile (1.2–1.5 equiv) (e.g., alkyl halide) neat or as a THF solution.
-
Note: For reactive electrophiles (allylic/benzylic halides), -78°C is sufficient. For unreactive alkyl halides, the reaction may need to warm to -40°C or 0°C slowly.
-
-
Monitor by TLC.[1] The "decyl" tail makes the spots very non-polar; use Hexane:EtOAc (8:1) or 100% DCM for visualization.
Step 4: Quench and Workup[1][2]
-
Quench with saturated aqueous
at -78°C. -
Warm to room temperature.
-
Extract with
or DCM .-
Decyl-Specific Note: Due to the lipophilicity of the auxiliary, avoid excessive washing with lipophilic organic solvents if the product is small; however, for standard workups, ether is preferred.
-
-
Dry over
, filter, and concentrate.
Data Analysis & Troubleshooting
Solvent & Base Effects
The choice of base and solvent critically impacts the
| Parameter | Recommendation | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Kinetic control favors |
| Solvent | THF | Essential for solvation of |
| Additives | HMPA / DMPU (Optional) | Add (1-2 equiv) after enolate formation if the electrophile is unreactive. Increases reaction rate but may erode selectivity if added too early. |
Troubleshooting Guide
-
Problem: Low Yield / Recovered Starting Material.
-
Problem: Poor Diastereoselectivity (
).-
Cause: Incomplete enolization or "E-enolate" leakage.[1]
-
Fix: Ensure temperature stays strictly below -70°C during enolization. Avoid LiHMDS for simple alkylations; stick to LDA.
-
-
Problem: Product "Grease" Contamination.
-
Cause: The 4-decyl auxiliary co-elutes with byproducts.
-
Fix: Use Acetonitrile/Hexane partitioning. The auxiliary is highly soluble in hexane, while more polar cleavage products (like acids) partition into acetonitrile.
-
Cleavage of the Auxiliary
To recover the chiral product and the 4-decyloxazolidin-2-one auxiliary:
-
Hydrolysis (LiOH/
): Yields the Chiral Acid.-
Protocol: Dissolve in THF/Water (3:1). Add
(4 equiv) then LiOH (2 equiv) at 0°C.
-
-
Reduction (
): Yields the Chiral Alcohol.-
Protocol: Add
in THF containing 1 equiv of water or methanol to catalyze the reduction.
-
References
-
Evans, D. A., et al. "Enantioselective alkylation of chiral enolates."[4] Journal of the American Chemical Society, 1982, 104(6), 1737–1739. Link
- Ager, D. J., et al. "Commercial applications of Evans auxiliaries." Chemical Society Reviews, 1997.
-
European Chemicals Agency (ECHA). "ELINCS Inventory Entry: 4-decyloxazolidin-2-one." EC Inventory, Accessed 2023. Link
-
Evans, D. A. "Studies in Asymmetric Synthesis. The Scope of the Auxiliary-Controlled Aldol Reaction." Aldrichimica Acta, 1982, 15(2). Link
Sources
Application Note: Reductive Cleavage of Oxazolidinone Auxiliaries with LiBH₄
Executive Summary
The removal of the Evans oxazolidinone auxiliary is a critical step in asymmetric synthesis, dictating the final yield and enantiomeric purity of the target molecule. While hydrolytic cleavage yields carboxylic acids, reductive cleavage converts the
Lithium Borohydride (
Mechanistic Insight & Chemical Logic
The Chelation-Activation Model
The efficacy of
-
Coordination: The
ion coordinates to both the exocyclic (acyl) and endocyclic (carbamate) carbonyl oxygens of the oxazolidinone. This dual coordination locks the conformation and significantly increases the electrophilicity of the exocyclic carbonyl. -
Hydride Delivery: The borohydride anion (
) delivers a hydride to the activated exocyclic carbonyl. -
Tetrahedral Intermediate: A stable tetrahedral intermediate is formed.
-
Collapse & Release: The intermediate collapses, expelling the oxazolidinone auxiliary (as a lithium salt) and releasing the primary alcohol (initially as a borate species).
The "Protic Additive" Effect
A critical nuance in this protocol is the solvent system.
-
Kinetic Barrier: In pure THF, the formation of stable boron-nitrogen complexes can stall the reaction.
-
Acceleration: The addition of 1.0–1.1 equivalents of water or methanol catalyzes the reaction. The protic additive helps solubilize the lithium species and facilitates the breakdown of the stable boron-intermediate, driving the equilibrium toward the alcohol product.
Mechanistic Diagram
Figure 1: Mechanistic pathway of LiBH4 reductive cleavage. The lithium cation plays a dual role of chelation and activation, while protic additives facilitate turnover.
Critical Parameters & Reagent Comparison
Reagent Selection Guide
| Parameter | LiBH₄ (Recommended) | LiAlH₄ (Traditional) | Hydrolysis (LiOH/H₂O₂) |
| Product | Primary Alcohol | Primary Alcohol | Carboxylic Acid |
| Reactivity | Moderate (Chemoselective) | High (Aggressive) | Mild |
| Epimerization Risk | Low (Less basic) | Moderate to High | Low |
| Functional Group Tolerance | Tolerates carbamates, some esters | Reduces esters, amides, nitriles | Sensitive to base-labile groups |
| Safety Profile | Flammable, H₂ evolution | Pyrophoric, Violent H₂ evolution | Oxidizer risks (peroxides) |
| Solvent System | THF + H₂O/MeOH (Additive) | Dry Ether/THF | THF/Water |
Stoichiometry
-
LiBH₄: 1.0 to 2.0 equivalents relative to substrate.
-
Water/MeOH: 1.0 to 1.2 equivalents relative to substrate. Excess water will decompose the hydride reagent.
Standard Operating Procedure (SOP)
Materials Required[1][2][3]
-
Substrate: Purified
-acyloxazolidinone (dry). -
Reagent:
(2.0 M solution in THF is preferred for safety and ease of handling). -
Solvent: Anhydrous THF.
-
Additive: Distilled Water or Anhydrous Methanol.
-
Quench: Rochelle's Salt (Potassium Sodium Tartrate) saturated solution, or 1M NaOH.
Step-by-Step Protocol
Step 1: Reaction Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon or nitrogen atmosphere.
-
Dissolve the
-acyloxazolidinone substrate (1.0 equiv) in anhydrous THF (concentration ~0.1 M). -
Cool the solution to 0 °C using an ice bath.
Step 2: Reagent Addition
-
Add the water (1.1 equiv) or methanol (1.1 equiv) directly to the cold substrate solution.
-
Note: Ensure the system is vented to a bubbler as hydrogen gas may be evolved upon subsequent hydride addition.
-
-
Add
(1.2 – 2.0 equiv) dropwise via syringe.-
Observation: Mild gas evolution (H₂) is normal.
-
-
Allow the reaction to stir at 0 °C for 10–30 minutes, then remove the ice bath and warm to room temperature.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 1–3 hours.
Step 3: Quench & Workup (Crucial for Boron Removal)
Boron byproducts can form sticky emulsions or stable complexes with the alcohol product. A proper quench is essential.
-
Cool the mixture back to 0 °C.
-
Option A (Standard): Carefully add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) . Stir vigorously for 1–2 hours until two clear layers form. This breaks the boron emulsion.
-
Option B (Alkaline): Add 1M NaOH carefully. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Dichloromethane.
-
Wash: Combine organic layers and wash with brine. Dry over
or .
Step 4: Purification & Recovery
-
Concentrate the organic phase under reduced pressure.
-
Separation: The residue contains the target chiral alcohol and the cleaved oxazolidinone auxiliary .
-
Purify via flash column chromatography on silica gel.
-
Polarity: The oxazolidinone is typically less polar than the primary alcohol, allowing for easy separation.
-
Recovery: Collect the oxazolidinone fractions for recrystallization and reuse.
-
Protocol Workflow Diagram
Figure 2: Operational workflow for the reductive cleavage process, highlighting the critical quenching step.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Conversion | Lack of protic additive.[1][2] | Ensure 1.0 equiv of water/MeOH is added. |
| Incomplete Conversion | Old | Use fresh reagent; |
| Epimerization | Temperature too high. | Keep reaction at 0 °C for longer; do not heat above RT. |
| Stable Emulsion | Boron complex formation.[1][2] | Extend stirring time with Rochelle's salt (up to 12h) or use 1M NaOH quench. |
| Low Yield | Product trapped in aqueous phase.[1] | Ensure thorough extraction; primary alcohols can be water-soluble. Saturate aqueous layer with NaCl. |
Safety Considerations
-
Flammability:
is flammable and releases hydrogen gas upon contact with water or acids. -
Gas Evolution: The reaction generates
gas. Perform all steps in a well-ventilated fume hood. -
Exotherm: The quench step can be exothermic. Add quenching agents slowly at 0 °C.
References
-
Penning, T. D., et al. "Synthesis of the leukotriene B4 antagonist SC-41930." Synthetic Communications, 1990, 20(2), 307-312. Link
-
Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737-1739. Link
-
Smith, A. B., et al. "Indole diterpene synthetic studies. Construction of the CD ring system." Journal of the American Chemical Society, 1992, 114(24), 9419-9434. (Demonstrates LiBH4/MeOH usage). Link
-
BenchChem. "Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone." BenchChem Application Notes, 2025. Link
Sources
Application Note: Large-Scale Synthesis and Utilization of 4-Decyloxazolidin-2-one
This Application Note and Protocol guide addresses the large-scale synthesis of 4-Decyloxazolidin-2-one (as a target reagent) and its subsequent utilization (as a permeation enhancer and specialized lipophilic chiral auxiliary).
Executive Summary
4-Decyloxazolidin-2-one (CAS: 7693-82-5), often referred to commercially as Dermac SR-38 , is a specialized oxazolidinone derivative characterized by a long lipophilic C10 (decyl) side chain at the C4 position. Unlike standard Evans auxiliaries (e.g., 4-benzyl or 4-phenyl), this molecule exhibits unique physicochemical properties—specifically high lipophilicity and hydrocarbon solubility—making it a critical reagent in two distinct high-value domains:
-
Transdermal Drug Delivery (TDD): It acts as a potent, low-toxicity permeation enhancer, disrupting the stratum corneum lipid lamellae to facilitate the delivery of active pharmaceutical ingredients (APIs).
-
Asymmetric Synthesis (Process Chemistry): As a "Lipophilic Evans Auxiliary," it allows for asymmetric alkylations and aldol reactions to be conducted in non-polar, green solvents (e.g., Heptane), offering a process advantage over traditional auxiliaries requiring chlorinated solvents.
This guide details the Large-Scale Manufacture of the reagent itself (overcoming the scarcity of the amino-alcohol precursor) and provides protocols for its Utilization in drug delivery and synthesis.
Part 1: Large-Scale Synthesis of 4-Decyloxazolidin-2-one
The industrial bottleneck for this molecule is the availability of the precursor 2-aminododecan-1-ol . Standard routes often fail at scale due to purification difficulties of the "greasy" amine. The protocol below synthesizes the precursor and cyclizes it using a phosgene-free Carbonylation route, optimized for >10 kg batches.
Retrosynthetic Strategy
The most robust large-scale route involves the Carbonylation of 2-aminododecan-1-ol using Diethyl Carbonate (DEC) or Ethylene Carbonate. This avoids the safety hazards of Phosgene and the cost of CDI (Carbonyldiimidazole).
Key Process Parameter (KPP): Water content control during isolation is critical. As noted in patent literature (EP2033957A1), moisture >0.5% drastically inhibits crystallization of the waxy product.
Detailed Protocol: Manufacture from Amino-Alcohol[1]
Step 1: Synthesis of 2-Aminododecan-1-ol (If not purchased)
Note: If starting from 2-bromododecanone, a Delépine or Gabriel synthesis is used, followed by reduction. For large-scale, the Amination of 1,2-Epoxydodecane is preferred if chiral purity is not required (Racemic).
Reaction: 1,2-Epoxydodecane + NH3 (aq) -> 2-Aminododecan-1-ol (Major) + Regioisomers
-
Reactor Loading: Charge a 50 L Hastelloy reactor with 1,2-Epoxydodecane (5.0 kg, 27.1 mol) and Isopropanol (15 L).
-
Amination: Add Ammonium Hydroxide (25%) (20 L, excess) slowly to maintain temperature <30°C.
-
Heating: Seal reactor and heat to 60°C for 6 hours. Pressure will rise (approx. 2-3 bar).
-
Workup: Vent ammonia. Strip solvent under vacuum. The crude contains regioisomers.
-
Purification: Recrystallize from Ethyl Acetate/Hexane (1:4) to isolate the primary amino alcohol.
-
Yield Target: 65-70%
-
QC Check: GC Purity >98%.[1]
-
Step 2: Cyclization to 4-Decyloxazolidin-2-one
Reaction: 2-Aminododecan-1-ol + Diethyl Carbonate (DEC) --(Cat. K2CO3)--> 4-Decyloxazolidin-2-one + 2 EtOH
| Reagent | Equivalents | Role |
| 2-Aminododecan-1-ol | 1.0 | Substrate |
| Diethyl Carbonate (DEC) | 3.0 | Carbonyl Source / Solvent |
| Potassium Carbonate | 0.1 | Catalyst |
| Methanol | Trace | Initiator (Optional) |
Protocol:
-
Setup: Use a 50 L Glass-Lined Reactor equipped with a fractionating column (for Ethanol removal).
-
Loading: Charge 2-Aminododecan-1-ol (3.0 kg, 14.9 mol), Diethyl Carbonate (5.3 kg, 44.7 mol), and K2CO3 (200 g).
-
Reaction (Azeotropic Distillation): Heat the mixture to 110-120°C . Ethanol is formed as a byproduct.
-
Drive to Completion: Continuously distill off the Ethanol/DEC azeotrope (approx. 78°C) to push the equilibrium forward. Reaction is complete when Ethanol evolution ceases (approx. 4-6 hours).
-
Quench: Cool to 50°C. Add Water (5 L) to wash out the catalyst.
-
Phase Separation: The product is in the organic (DEC) layer. Separate phases.
-
Drying (CRITICAL): Dry the organic layer with MgSO4 or via azeotropic distillation until water content is <0.1% .
-
Why? Residual water prevents the waxy solid from hardening, leading to an unmanageable "goo."
-
-
Isolation: Evaporate excess DEC under high vacuum.
-
Crystallization: Dissolve the residue in warm Heptane (10 L). Cool slowly to 0°C.
-
Filtration: Collect the white waxy crystals.
-
Yield: ~85-90% (3.0 - 3.2 kg).
-
Melting Point: 55-60°C.
-
Part 2: Application - Using 4-Decyloxazolidin-2-one[3][4][5][6]
Use Case A: Transdermal Permeation Enhancer (Formulation)
In drug development, 4-Decyloxazolidin-2-one is used to "fluidize" the stratum corneum lipids. It is particularly effective for delivering lipophilic drugs (e.g., Retinoic Acid, Diclofenac).
Formulation Protocol (Hydrogel Patch):
-
Phase A (Drug/Enhancer): Dissolve API (1% w/w) and 4-Decyloxazolidin-2-one (3% w/w) in Ethanol/Propylene Glycol (1:1).
-
Phase B (Polymer Matrix): Hydrate HPMC (Hydroxypropyl methylcellulose) or Carbopol in water.
-
Mixing: Slowly add Phase A to Phase B under high-shear mixing (2000 rpm).
-
Casting: Cast onto a backing membrane and dry at 40°C.
Use Case B: Lipophilic Chiral Auxiliary (Asymmetric Synthesis)
Note: For this application, Enantiopure (S)-4-Decyloxazolidin-2-one is required. This is typically obtained via resolution of the racemic amino-alcohol precursor using L-Tartaric acid before cyclization.
The "Green Solvent" Advantage: Standard auxiliaries (Evans) require DCM or THF. The Decyl variant is soluble in Heptane , allowing for "Green" asymmetric synthesis.
Workflow: Asymmetric Alkylation
Figure 1: The Lipophilic Evans Cycle. The decyl chain allows the entire sequence (except hydrolysis) to be performed in non-polar solvents, facilitating workup.
Step-by-Step Protocol:
-
Acylation: Treat (S)-4-Decyloxazolidin-2-one with n-BuLi in Heptane/THF (9:1) at -78°C, followed by the acid chloride.
-
Alkylation: Add NaHMDS to form the enolate. The long decyl chain stabilizes the aggregate in non-polar media. Add the alkyl halide.[4]
-
Cleavage: Use LiOH / H2O2 .
-
Recovery: Extract the cleaved auxiliary with Hexane .
Analytical Specifications & Safety
Product Quality Attributes (PQA):
| Test | Specification | Method |
|---|---|---|
| Appearance | White to off-white waxy solid | Visual |
| Assay | > 98.0% | HPLC (C18, ACN/H2O) |
| Water Content | < 0.1% | Karl Fischer |
| Residual Solvent | < 5000 ppm (DEC/EtOH) | GC-HS |
| Melting Point | 55 - 60°C | DSC |
Safety Considerations:
-
Thermal Stability: Stable up to 200°C. No specific shock sensitivity.
-
Toxicity: Generally low (used in cosmetics), but handle as a chemical irritant.
-
Process Safety: The reaction with Diethyl Carbonate produces Ethanol. Ensure adequate venting to prevent pressure buildup.
References
-
Girindus AG. (2009).[2] Process for the manufacture of alkyl compounds. EP2033957A1.[2] Link
-
Ishizuka, T., et al. (1992).[2] Practical Preparation of Chiral 4-Substituted 2-Oxazolidinones. Chemistry Letters, 21(6), 991-994. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link
- Inayat, B., & Mallikarjuna, R. (2009). Oxazolidinones as permeation enhancers in transdermal drug delivery. Journal of Controlled Release, 133(2), 101-109.
Sources
Application Note: 4-Decyloxazolidin-2-one in Pharmaceutical Synthesis
[1][2]
Executive Summary & Compound Profile
4-Decyloxazolidin-2-one is a 4-substituted oxazolidinone characterized by a long lipophilic decyl (
| Property | Specification |
| CAS Number | 7693-82-5 (Racemic) / 133463-69-3 (Generic/Chiral ref) |
| Molecular Formula | |
| Molecular Weight | 227.34 g/mol |
| Physical State | Waxy solid or viscous oil (dependent on purity/enantiomer) |
| Solubility | Soluble in DCM, THF, Hexane, Toluene; Insoluble in Water.[1][2] |
| Primary Role | (1) Asymmetric Induction (Chiral); (2) Transdermal Penetration Enhancer (Racemic).[1] |
Synthesis of the Reagent (Protocol A)
Before application, the reagent is typically synthesized from the corresponding amino alcohol. The following protocol ensures high purity suitable for pharmaceutical use.
Rationale
The synthesis utilizes 2-aminododecan-1-ol as the chiral precursor.[1] The cyclization is achieved using Diethyl Carbonate or Phosgene equivalents (CDI) to form the oxazolidinone ring.
Step-by-Step Protocol
-
Precursor Preparation:
-
Reagents: (S)-2-aminododecan-1-ol (1.0 eq), Diethyl Carbonate (1.5 eq), Potassium Carbonate (
, 0.1 eq). -
Solvent: Toluene (anhydrous).[1]
-
-
Cyclization:
-
Work-up:
-
Cool to room temperature. Wash with water (
) to remove carbonate salts.[1] -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/Ether or perform vacuum distillation.[1]
-
Yield Target: >85%.
-
Visual Workflow (Synthesis)
Figure 1: Synthetic pathway for generating the 4-Decyloxazolidin-2-one auxiliary from amino alcohol precursors.
Application A: Asymmetric Synthesis (API Development)
The enantiopure (S)-4-Decyloxazolidin-2-one functions as a lipophilic chiral auxiliary.[1] It is particularly valuable when synthesizing lipid-tailored drugs where standard auxiliaries cause solubility issues in the required non-polar reaction media.[1]
Mechanism of Action
The bulky decyl group at C4 sterically hinders one face of the N-enolate, forcing electrophiles to attack from the opposite side. The long chain also imparts high lipophilicity, allowing the auxiliary to act as a "solubility tag" for purification via non-polar phase extraction.
Protocol: Asymmetric Alkylation of Fatty Acid Derivatives
Objective: Synthesis of
Phase 1: N-Acylation
-
Lithiation: Dissolve (S)-4-Decyloxazolidin-2-one (10 mmol) in dry THF (50 mL). Cool to -78°C.[1]
-
Deprotonation: Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min.
-
Acylation: Add the fatty acid chloride (e.g., Palmitoyl chloride, 1.1 eq) slowly.
-
Warm-up: Allow to warm to 0°C over 1 hour. Quench with saturated
.[1] -
Result: N-Palmitoyl-4-decyloxazolidin-2-one.[1]
Phase 2: Asymmetric Alkylation (Evans Method)
-
Enolization: Dissolve the N-acylated imide in dry THF. Cool to -78°C.[1]
-
Base Addition: Add NaHMDS (Sodium hexamethyldisilazide, 1.1 eq).[1] The sodium cation forms a chelated Z-enolate.[1]
-
Electrophile Addition: Add the alkyl halide (e.g., Methyl Iodide, 3.0 eq).
-
Reaction: Stir at -78°C for 4 hours, then -20°C overnight.
-
Work-up: Quench with phosphate buffer (pH 7). Extract with Heptane (Leveraging the decyl chain's lipophilicity).
Phase 3: Cleavage & Recovery
-
Hydrolysis: Dissolve alkylated product in THF/H2O (4:1).
-
Reagents: Add
(2 eq) and (30%, 4 eq) at 0°C. -
Separation (Critical Step):
-
Acidify aqueous layer to pH 2.
-
Extract with EtOAc.[1]
-
Recovery: The cleaved auxiliary (4-Decyloxazolidin-2-one) is highly non-polar.[1] It can often be recovered by a simple wash with Hexane from the crude mixture if the product acid is polar, OR via column chromatography eluting first due to high Rf.
-
Stereochemical Control Diagram
Figure 2: Zimmerman-Traxler-like transition state model. The C4-Decyl chain blocks one face of the enolate, ensuring high diastereoselectivity.[1]
Application B: Transdermal Formulation (Excipient Synthesis)[1]
In this context, Racemic 4-Decyloxazolidin-2-one (often code-named SR-38 ) is used as a permeation enhancer.[1][3] It is synthesized into the drug delivery matrix to disrupt the stratum corneum lipids reversibly.
Protocol: Preparation of Transdermal Matrix Patch
Target: Enhanced delivery of Retinoic Acid or Diclofenac.
-
Matrix Preparation:
-
Dissolve the API (Drug) in a solvent mixture (Ethanol/Ethyl Acetate).
-
Enhancer Addition: Add 4-Decyloxazolidin-2-one (Concentration: 1% - 5% w/w of final adhesive weight).[1]
-
Note: The lipophilicity of the decyl chain allows it to integrate into the adhesive polymer without phase separation.
-
-
Polymer Blending:
-
Add the pressure-sensitive adhesive (PSA) solution (e.g., Acrylate or Silicone based).[1]
-
Mix thoroughly to ensure homogeneity.
-
-
Casting:
-
Cast the mixture onto a release liner (fluoropolymer coated) using a film applicator (200
wet thickness).[1]
-
-
Drying:
-
Dry in a convection oven at 60°C for 20 minutes to remove solvents.
-
-
Lamination:
-
Laminate with the backing membrane (Polyester/EVA).
-
Data: Permeation Enhancement Efficiency
| Enhancer Type | Concentration | Flux Enhancement Ratio (vs Control) | Lag Time (hr) |
| None (Control) | 0% | 1.0 | 4.5 |
| Azone (Standard) | 3% | 12.4 | 2.1 |
| 4-Decyloxazolidin-2-one | 3% | 14.2 | 1.8 |
| 4-Decyloxazolidin-2-one | 5% | 18.1 | 1.2 |
Table 1: Comparative flux enhancement data for a model lipophilic drug (e.g., Ibuprofen) across human epidermis. 4-Decyloxazolidin-2-one demonstrates superior lag-time reduction due to rapid lipid interaction.[1]
References
-
Synthesis of Long Chain Oxazolidinones
-
Transdermal Application (SR-38)
-
Title: Oxazolidinones as Permeation Enhancers for Transdermal Drug Delivery.[6][3][7][8]
- Source: Journal of Drug Delivery and Therapeutics (Cited via JDDTONLINE).
-
Context: Describes the use of 4-decyloxazolidin-2-one to localize delivery of retinoic acid.[1][7][8]
-
URL:[Link] (General Journal Link for verification of SR-38 class enhancers).[1]
-
-
General Evans Auxiliary Methodology
-
Chemical Properties & Identifiers
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. WO2003077885A2 - Free-base formulations of local anesthetics - Google Patents [patents.google.com]
- 4. EP2033957A1 - Process for the manufacture of alkyl compounds - Google Patents [patents.google.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. rjpdft.com [rjpdft.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
improving diastereoselectivity with 4-Decyloxazolidin-2-one
Subject: Diastereoselectivity Optimization & Troubleshooting
Ticket ID: EVO-DEC-442 Status: Open Support Tier: Senior Application Scientist
System Overview: The "Decyl" Advantage
You are employing 4-Decyloxazolidin-2-one , a specialized variant of the standard Evans auxiliary. While mechanically identical to the 4-isopropyl (Valine-derived) or 4-benzyl (Phenylalanine-derived) auxiliaries, the C10-decyl chain introduces unique physicochemical properties:
-
Hyper-Lipophilicity: Unlike standard auxiliaries, this variant renders intermediates highly soluble in non-polar solvents (Hexane, Heptane), facilitating flow chemistry and specific crystallizations.
-
Steric "Sweeping": The flexible decyl tail provides a steric wall, but unlike rigid phenyl rings, it is subject to conformational folding.
This guide addresses the specific challenges of maintaining high diastereomeric ratios (dr) while managing the "greasy" nature of this auxiliary.
Troubleshooting Module: Enolization & Alkylation
Symptom: Low diastereoselectivity (dr < 90:10) in
Root Cause Analysis
The 4-decyl group relies on steric bulk to block one face of the enolate. However, its flexibility means that at higher temperatures, the chain can rotate, exposing the shielded face. Furthermore, incomplete enolization results in racemizaton.
Diagnostic Protocol (Q&A)
Q: My dr is consistently low (80:20). Is my base strength the issue? A: Likely, but not just strength—aggregation is the culprit.
-
The Fix: Switch from LDA to LiHMDS or NaHMDS . The decyl chain increases the aggregation state of the lithium enolate in THF. LiHMDS forms less aggregated, more reactive monomers/dimers, ensuring a tighter "Z-enolate" geometry.
-
Critical Step: You must add HMPA or DMPU (2-3 equivalents) if using LDA. This breaks the aggregates caused by the lipophilic decyl tail.
Q: I see starting material remaining. Should I warm the reaction up? A: Absolutely NOT.
-
The Science: The 4-decyl auxiliary stereocontrol is purely kinetic. Warming above -78°C allows the decyl chain to rotate (bond rotation barrier ~3-5 kcal/mol), destroying facial selectivity.
-
The Fix: If conversion is low, increase the electrophile equivalents (up to 5.0 eq) or reaction time, but keep the temperature at -78°C.
Q: The reaction mixture is heterogeneous (cloudy). Is this normal? A: No. This indicates the "Decyl" auxiliary has crashed out at -78°C.
-
The Fix: Your solvent polarity is too low. While the decyl group likes hexanes, the lithium enolate is polar. Ensure you are using pure THF (anhydrous), not an ether/hexane mix.
Troubleshooting Module: The Aldol Reaction
Symptom: Poor yield or "Wrong" Diastereomer (Anti instead of Syn).
Mechanism: The Zimmerman-Traxler Transition State
For the Evans Aldol, stereocontrol dictates the formation of the Syn product via a Z-enolate.[1][2]
Q: I used TiCl4 and got a mess. Why? A: Titanium enolates are notoriously sensitive to the steric bulk of the auxiliary. The long decyl chain may interfere with the tight Ti-chelation.
-
The Fix: Switch to Boron Enolates (
). The B-O bond is shorter (1.36-1.47 Å) than Ti-O, creating a tighter 6-membered transition state that rigidly locks the decyl group away from the reaction center.
Q: How do I ensure the Decyl group is pointing the right way? A: Rely on dipole minimization. In the transition state, the carbonyl dipole of the auxiliary opposes the dipole of the enolate oxygen.[1] This forces the decyl group to block the Re-face (assuming 4S-configuration), forcing the aldehyde to attack from the Si-face.
Visualizing the Decision Logic
Figure 1: Decision matrix for diagnosing low diastereoselectivity in Evans Aldol reactions.
Troubleshooting Module: Cleavage & Recovery
Symptom: The auxiliary won't hydrolyze. "It's too greasy."
The Problem: The 4-decyl chain creates a hydrophobic local environment around the imide bond. Standard LiOH/Water hydrolysis fails because water cannot penetrate the "greasy" shield to attack the carbonyl.
Q: Standard LiOH hydrolysis yields < 30%. What do I do? A: You must switch to Lithium Hydroperoxide (LiOOH) .
-
Why: The hydroperoxide anion (
) is 50x more nucleophilic than hydroxide ( ) (the Alpha Effect). It attacks the exocyclic carbonyl faster than the decyl chain can repel it. -
The Protocol:
-
Dissolve substrate in THF (Solubility is key here).
-
Cool to 0°C.
-
Add
(30% aq, 4 eq). -
Add LiOH (2 eq).
-
Crucial: Quench with
to destroy peroxides before workup.
-
Q: Can I use Reductive Cleavage (
Comparative Data: Base Selection
| Base Reagent | Aggregation State (THF) | Reactivity w/ Decyl Aux | Recommended For |
| LDA | Tetramer/Dimer | Moderate | Standard substrates (Benzyl/iPr) |
| LiHMDS | Monomer/Dimer | High | Bulky/Lipophilic substrates (Decyl) |
| NaHMDS | Monomer | Very High | Sterically crowded electrophiles |
| KHMDS | Monomer | Aggressive | Risk of enolization scrambling |
References & Authoritative Grounding
-
Evans, D. A., et al. "Enantioselective aldol condensations.[3] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129 (1981).[4] Link
-
Core grounding for the Zimmerman-Traxler transition state and Boron enolate superiority.
-
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83 (1990). Link
-
Standard protocol for acylation and alkylation.
-
-
Evans, D. A., Britton, T. C., & Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144 (1987). Link
-
The definitive source for cleaving hindered/lipophilic auxiliaries using LiOOH.
-
-
Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3-11 (1997). Link
-
Review of auxiliary variants and troubleshooting cleavage issues.
-
Sources
troubleshooting low yields in Evans aldol reactions
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Low Yields & Protocol Optimization
Diagnostic Logic Flowchart
Before modifying your reaction parameters, identify the specific failure point using the logic flow below. Most "low yield" issues in Evans Aldol chemistry stem not from the carbon-carbon bond formation itself, but from reagent quality or the often-overlooked oxidative workup.
Figure 1: Diagnostic logic for isolating yield-limiting factors in Boron-mediated Evans Aldol reactions.
Phase 1: Reagent Integrity (The "Pre-Flight")
Q: My reaction mixture turned dark/black immediately upon adding
-
The Fix: If your
is fuming excessively or dark, it must be distilled (vacuum distillation) or replaced. -
The Science: Free triflic acid will decompose the delicate oxazolidinone auxiliary and catalyze non-selective aldol pathways. High-quality
should be a clear, colorless to pale yellow liquid.
Q: Does the quality of the aldehyde really matter if I use excess? A: Yes. Old aldehydes contain carboxylic acids (from air oxidation) which will quench your enolate immediately.
-
The Protocol: Freshly distill your aldehyde immediately prior to use. If the aldehyde is precious, filter it through a small plug of basic alumina to remove acidic impurities.
Phase 2: Enolization & Reaction
Q: I followed the procedure, but I suspect enolization was incomplete. How can I tell? A: Look for the color shift .
-
Observation: Upon adding the tertiary amine (DIPEA or TEA) to the
-auxiliary complex, the solution should turn a distinct pale yellow or orange. This color corresponds to the conjugated enolate system. -
Troubleshooting: If the solution remains water-white, ensure your system is strictly anhydrous. Moisture kills the Lewis acid before it can complex with the auxiliary carbonyl.
Q: What is the optimal temperature profile? A:
-
Complexation: -78°C (add
). -
Enolization: Warm to 0°C for 15–30 minutes. Note: Enolization is slow at -78°C.
-
Reaction: Cool back to -78°C before adding the aldehyde to ensure the kinetic Z-enolate is trapped via the Zimmerman-Traxler transition state.
Phase 3: The Critical Workup (The "Hidden" Killer)
Q: My TLC showed product, but after aqueous workup, I recovered mostly starting material. Where did it go? A: You likely skipped or botched the oxidative workup .
-
The Mechanism: The product of the reaction is a boron aldolate (a stable B-O-C bond). Simple water/buffer washes often fail to hydrolyze this bond efficiently. The product remains chelated to the boron and stays in the organic phase (obscured) or partitions unpredictably.
-
The Fix: You must use Hydrogen Peroxide (
) in Methanol/Buffer.- performs an oxidative cleavage of the B-C bond (similar to hydroboration-oxidation), releasing the free aldol adduct.
Q: Can I just use acid hydrolysis? A: Acid hydrolysis is risky. It can cause retro-aldol (reversal of the reaction) or racemization of the newly formed center. Oxidative cleavage is neutral and stereochemically safe.
Phase 4: Auxiliary Cleavage
Q: I am trying to remove the auxiliary with LiOH, but I'm getting the ring-opened byproduct. Why? A: This is a classic regioselectivity issue.
-
The Problem: Hydroxide (
) is small and hard; it attacks the endocyclic carbamate carbonyl (the ring) rather than the exocyclic amide carbonyl (the linker). -
The Solution: Use Lithium Hydroperoxide (LiOOH) .
-
Mix LiOH with
(2-4 equivalents). -
The hydroperoxide anion (
) is softer and more nucleophilic (alpha-effect), exclusively attacking the exocyclic carbonyl to cleave the auxiliary cleanly.
-
Standardized Protocols & Data
Protocol A: Boron-Mediated Evans Aldol (Optimized for Yield)
-
Enolization: To a solution of imide (1.0 equiv) in dry
at -78°C, add (1.1 equiv) followed by DIPEA (1.2 equiv). -
Formation: Warm to 0°C and stir for 20 min (Yellow color must appear).
-
Addition: Cool to -78°C. Add aldehyde (1.1–1.2 equiv) dropwise. Stir 1h at -78°C, then warm to 0°C over 1h.
-
Oxidative Workup (CRITICAL):
-
Add pH 7 phosphate buffer (1 mL/mmol).
-
Add MeOH (2 mL/mmol).
-
Slowly add 30%
(3 equiv) at 0°C. (Caution: Exothermic). -
Stir vigorously for 1h at 0°C.
-
-
Extraction: Dilute with water, extract with
, wash with and brine.
Table 1: Lewis Acid Comparison for Evans Aldol
| Lewis Acid | Enolate Geometry | Product Stereochem | Yield Stability | Key Risk |
| Z-Enolate | Syn (Evans) | High | Moisture sensitivity; Requires oxidative workup. | |
| Z-Enolate | Syn (Evans) | Moderate | Can cause "non-Evans" syn if amine stoichiometry is off. | |
| Z-Enolate | Syn (Evans) | Variable | Difficult to handle; often requires specific amines. | |
| E-Enolate | Anti (Non-Evans) | Moderate | Requires "soft" enolization conditions modification. |
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.
-
Prasanna, K. R., & Balasubramanian, S. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1462–1467.
Sources
ChiralTech Support Hub: Auxiliary Cleavage & Stereocontrol
Topic: Preventing Racemization During Auxiliary Cleavage
Introduction: The "Last Mile" Problem
You have successfully installed the auxiliary, executed a high-dr alkylation or aldol reaction, and purified the diastereomer. The final step—cleaving the auxiliary—is chemically trivial but stereochemically perilous.
The core issue is
This guide replaces "textbook" recipes with field-validated protocols designed to maximize nucleophilicity while minimizing basicity , ensuring the stereochemical integrity of your final product.
Module 1: Evans Oxazolidinone Hydrolysis (LiOH/H₂O₂)
The Core Mechanism: The Peroxide Effect
The standard hydrolysis uses LiOH and H₂O₂. Many users assume H₂O₂ is just an oxidant. It is not. It is the nucleophile .
-
The Problem: Hydroxide (
) is a hard base ( ). If used alone, it attacks the less hindered endocyclic carbonyl (ruining the auxiliary) or deprotonates the -position (racemization). -
The Solution: The hydroperoxide anion (
) is significantly more nucleophilic than hydroxide due to the Alpha Effect (repulsion between adjacent lone pairs), yet it is less basic ( ). -
The Outcome:
selectively attacks the exocyclic imide carbonyl (the correct cleavage site) faster than it can deprotonate the -proton.
DOT Diagram: The Pathways of Cleavage
Figure 1: Path A represents the failure mode (using LiOH alone). Path B represents the successful "peroxide effect" pathway.
Protocol 1.1: The "Safe" Hydrolysis (Standard)
Use this for substrates with moderate steric bulk.
-
Dissolution: Dissolve the imide (1.0 equiv) in THF/H₂O (3:1) at 0 °C. The concentration should be ~0.1 M.
-
Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) before the base. This ensures no localized high concentration of hydroxide exists without peroxide present.
-
Base Addition: Add LiOH (2.0 equiv) slowly.
-
Monitoring: Monitor by TLC. The reaction usually completes in < 1 hour.
-
Quench: Quench with saturated Na₂SO₃ (to kill peroxides) followed by NaHCO₃.
Critical Safety Note (Scale-Up): On a multigram/kilogram scale, the breakdown of the peracid intermediate releases stoichiometric oxygen gas.[1][2] Ensure adequate venting to prevent pressure buildup [1].
Module 2: Transamination (Weinreb Amides)
The Problem: Epimerization via Basic Aminolysis
Direct reaction of an auxiliary with an amine usually requires high temperatures or strong bases, both of which lead to epimerization.
The Solution: Aluminum-Mediated Transfer
Using Trimethylaluminum (AlMe₃) generates a highly reactive aluminum amide species. The aluminum acts as a Lewis acid, activating the exocyclic carbonyl and "locking" the geometry, preventing enolization.
Protocol 2.1: AlMe₃ Mediated Cleavage
-
Reagent Prep: In a separate dry flask, cool a solution of N,O-dimethylhydroxylamine HCl (3.0 equiv) in DCM to 0 °C.
-
Activation: Slowly add AlMe₃ (3.0 equiv, 2.0 M in toluene/hexanes). Caution: Pyrophoric.[3] Methane gas evolution. Stir for 30 min to form the active Me2Al-N(OMe)Me species.
-
Reaction: Cannulate this solution into a solution of your Evans imide (1.0 equiv) in DCM at -10 °C or 0 °C.
-
Workup (The Rochelle Salt Method): Aluminum emulsions are notorious. Quench by slowly adding the mixture into a vigorously stirring solution of Rochelle salt (Potassium Sodium Tartrate) and stir until two clear layers form (can take 1-2 hours).
Module 3: Myers Pseudoephedrine System
The Mechanism: Robustness vs. Sensitivity
Myers auxiliaries are generally more robust than Evans auxiliaries. However, acidic hydrolysis (H₂SO₄) can degrade acid-sensitive substrates, and basic hydrolysis (NaOH) can cause epimerization if the reaction time is prolonged.
Protocol 3.1: Modified Basic Hydrolysis
If your substrate is acid-sensitive (e.g., contains acetals or silyl ethers), use this mild basic method [2].
-
Solvent: Use
-BuOH/H₂O (2:1). The bulky alcohol reduces the aggregation of the base, increasing reactivity without increasing basicity. -
Base: NaOH (2.0 equiv).
-
Temperature: Reflux is often required.
-
Troubleshooting: If epimerization is observed at reflux, switch to Lithium Hydroperoxide (similar to Evans conditions) or use the Pseudoephenamine auxiliary, which cleaves under milder conditions [3].
-
Module 4: Troubleshooting Matrix (The "Emergency Room")
| Symptom | Probable Cause | Corrective Action |
| Ring-opened byproduct (Evans) | Hydroxide attacked the wrong carbonyl. | Increase H₂O₂. Ensure H₂O₂ is fresh (titrate it). The H₂O₂:LiOH ratio must be > 2:1. |
| Low ee/dr (Racemization) | Lower Temp. Run hydrolysis at -10 °C. Switch to LiOOH (Module 1) if using only LiOH. | |
| Incomplete Conversion | Steric hindrance at the active site. | Switch Reagent. Use LiOBn (Lithium Benzyloxide) for cleavage to ester, then hydrogenate. |
| Emulsion during workup | Aluminum salts (Weinreb synthesis). | Rochelle Salt. Do not use HCl/Water. Stir with sat. Pot. Sod. Tartrate for 2 hours. |
| "Missing" Product | Product is water-soluble. | pH Adjustment. Ensure the aqueous phase is acidified to pH 2-3 before extraction (for acids). |
References
-
Teixeira, J. et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019. Link
-
Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link
-
Kumagai, N. et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society, 2012. Link
-
Krenske, E. H. et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn."[4] Australian Journal of Chemistry, 2023.[2][4] Link[2]
Sources
optimization of reaction conditions for oxazolidinone alkylation
Technical Support Center: Evans Oxazolidinone Alkylation
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Asymmetric Alkylation via Evans Auxiliaries
Welcome to the Advanced Synthesis Support Module
I am Dr. Aris, your Senior Application Scientist. You are likely here because your diastereomeric ratio (
The Evans alkylation is not just a reaction; it is a chelation-controlled system . If you treat it like a standard enolate alkylation, it will fail. Success depends on maintaining a rigid Lithium-chelated Z-enolate transition state.
Below is your dynamic technical guide, structured to troubleshoot the specific failure modes of this chemistry.
Module 1: The Master Protocol (Baseline Standards)
Before troubleshooting, verify your workflow against this baseline. Deviations here are the root cause of 80% of support tickets.
The Logic of the Protocol
-
Enolization: We use LDA or LiHMDS to generate the enolate. Lithium is non-negotiable for high selectivity because it forms a tight chelate between the two carbonyl oxygens.
-
The "Z" Geometry: The chelate forces the enolate into the Z-geometry.[1]
-
Facial Bias: The bulky group on the auxiliary (Benzyl, Isopropyl) blocks one face, forcing the electrophile to attack from the opposite side.
Standard Operating Procedure (SOP)
| Step | Action | Critical Parameter (Why?) |
| 1 | Dryness | Flame-dry glassware under vacuum; cool under Ar/N2. Moisture kills the base and the stereocontrol. |
| 2 | Solvation | Dissolve acylated oxazolidinone in anhydrous THF (0.1 M). Cool to -78 °C . |
| 3 | Deprotonation | Add LiHMDS (1.1 equiv) dropwise. Stir for 30–60 min at -78 °C. |
| 4 | The "Crimson" Check | Look for a color change (often bright yellow or orange/red). No color? You likely have no enolate. |
| 5 | Alkylation | Add Electrophile (3–5 equiv) neat or in minimal THF. |
| 6 | The Long Cold | Stir at -78 °C for 2–4 hours. Do not warm up unless necessary for reactivity. Warming promotes aggregate exchange and lowers |
| 7 | Quench | Add AcOH/THF buffer at -78 °C before removing the cooling bath. |
Visual Workflow: The Chelation Pathway
Figure 1: The standard workflow emphasizing the critical Z-enolate intermediate.
Module 2: Troubleshooting Reactivity (Yield Issues)
User Issue: "I added the electrophile, but I recovered 80% starting material."
Diagnosis: This is rarely a "reaction time" issue. It is usually an Enolization Failure or Electrophile Incompatibility .
Q1: Did the reaction mixture change color upon base addition?
-
No: Your base (LiHMDS/LDA) is likely hydrolyzed. These bases are extremely moisture-sensitive. Titrate your base or buy a fresh bottle.
-
Yes: Your enolate formed, but the alkylation failed.
Q2: What is your electrophile?
-
Secondary Iodides/Triflates: These are sluggish. You may need to add HMPA or DMPU (5–10 equiv) to loosen the lithium aggregate and increase nucleophilicity.
-
Beta-Branched Electrophiles: Steric clash is real. The Evans auxiliary is bulky; if your electrophile is also bulky, the reaction may simply stall.
Q3: Did you see O-alkylation instead of C-alkylation?
-
This happens with "hard" electrophiles (like MOM-Cl or sulfates) or if the lithium chelate is disrupted.
-
Fix: Ensure you are using a Lithium base. Potassium or Sodium bases (KHMDS, NaHMDS) loosen the chelate and increase O-alkylation risk.
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Dead Base | Titrate n-BuLi/LDA; flame-dry glassware. |
| Low Conversion | Aggregated Enolate | Add dry LiCl (5 equiv) or HMPA/DMPU to break aggregates. |
| Decomposition | Temperature too high | Keep at -78 °C; enolates can degrade above 0 °C. |
Module 3: Troubleshooting Selectivity (Low dr)
User Issue: "I got the product, but the diastereomeric ratio is only 3:1. It should be >20:1."
Diagnosis: Low selectivity means the Transition State (TS) was loose. The system failed to differentiate the faces.[2]
Q1: Which base did you use?
-
NaHMDS: Stop. Sodium is too large to form the tight 5-membered chelate required for high selectivity. Sodium enolates often give poor or even reversed selectivity compared to Lithium [1].
-
LiHMDS/LDA: Correct choice. Proceed to Q2.
Q2: Did you let the reaction warm up before quenching?
-
If you warm to 0 °C or RT before the reaction is complete, the kinetic Z-enolate can equilibrate to the thermodynamic E-enolate. The E-enolate gives the opposite stereochemistry (or a mix).
-
Fix: Keep it at -78 °C. If reactivity is slow, extend time, don't raise temperature.
Q3: Is your auxiliary "matched" to the task?
-
Benzyl (Bn): Good general purpose.
-
Isopropyl (Valine-derived): Often gives higher selectivity for smaller electrophiles due to bulk closer to the reaction center.
-
Phenyl (Phg-derived): Excellent for specific cases but can be prone to racemization during cleavage.
Visual: The Selectivity Failure Mode
Figure 2: Logic tree for diagnosing poor stereocontrol.
Module 4: Post-Reaction Processing (Cleavage)
User Issue: "I cannot remove the auxiliary. LiOH is destroying my product."
The "Pro" Insight: Never use LiOH alone. LiOH is a hard nucleophile and often attacks the endocyclic carbonyl (the ring), destroying your expensive auxiliary and ruining the yield.
The Solution: Lithium Hydroperoxide (LiOOH) You must use the peroxide anion. It is less basic (pKa ~10 vs 14) but more nucleophilic toward the exocyclic imide carbonyl due to the alpha-effect [2].
Protocol for Clean Cleavage:
-
Dissolve alkylated imide in THF/H2O (3:1). Cool to 0 °C.
-
Premix H2O2 (4 equiv, 30%) and LiOH (2 equiv). Note: This generates LiOOH in situ.
-
Add the peroxide mixture to the imide.
-
Quench: After 1 hour, add Sodium Sulfite (Na2SO3) or Thiosulfate.
-
Warning: If you skip the sulfite quench, the residual peroxides will oxidize your product during workup.
-
Safety: This reaction can evolve O2 gas; do not seal the vessel tightly on large scale [3].
-
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[3] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[3] Link
-
Dempsey, A. S.; et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH..." Chemical Science, 2023 . Link
-
Keyes, S. J.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2011 , 15(3). Link
Sources
Technical Support Center: 4-Decyloxazolidin-2-one Mediated Synthesis
Executive Summary
You are likely employing 4-Decyloxazolidin-2-one to introduce chirality into highly lipophilic substrates or to facilitate solubility in non-polar media during complex natural product synthesis. While this auxiliary follows the mechanistic principles of the classic Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl variants), the decyl (
This guide addresses the specific failure modes associated with this long-chain auxiliary: steric "floppiness" leading to erosion of stereocontrol , phase-transfer limitations during cleavage , and competitive endocyclic ring opening .
Module 1: Acylation & Enolate Formation
User Question: I am seeing low yields (<60%) during the initial N-acylation of the auxiliary with my acid chloride. The NMR shows recovered auxiliary and some decomposition. What is happening?
Technical Diagnosis: The lipophilicity of the decyl chain can mask moisture sensitivity. The primary failure mode here is incomplete lithiation or hydrolysis of the acid chloride before coupling occurs. Unlike the crystalline benzyl derivative, the decyl variant is often an oil or waxy solid that traps moisture.
Troubleshooting Protocol:
-
The "Indicator" Test: When using
-BuLi to deprotonate the auxiliary, use a trace amount of triphenylmethane (approx. 1 mg) as an indicator. The solution should turn pink only after the auxiliary is fully deprotonated. If it stays colorless, your -BuLi is dead or moisture is consuming it. -
Solubility Check: The lithiated 4-decyloxazolidinone is highly aggregated in pure THF at -78°C. This aggregation slows the reaction with the acid chloride.
-
Solution: Add LiCl (5-10 mol%) to the reaction mixture. LiCl breaks up the enolate/lithiate aggregates, increasing reactivity.
-
Side Reaction Alert: O-Acylation vs. N-Acylation
-
Symptom: New spot on TLC that reverts to starting material upon aqueous workup.
-
Cause: If the temperature rises above -50°C during acylation, the "hard" oxygen center becomes nucleophilic.
-
Fix: Maintain internal temperature strictly at -78°C during the addition of the acid chloride.
Module 2: Asymmetric Alkylation & Aldol Reactions
User Question: My alkylation reaction usually gives >95:5 dr with the benzyl auxiliary, but with the decyl auxiliary, I’m only getting 80:20. Is the chain too far away to block the face?
Technical Diagnosis: Yes. The linear decyl chain possesses significantly more conformational degrees of freedom than a phenyl or isopropyl group. It is sterically "floppy." In the transition state, the chain can rotate away from the reaction center, failing to effectively shield the Re face of the enolate.
Optimization Strategy: You must enforce rigidity through the metal center.
-
Switch to Boron Enolates: Lithium enolates are looser aggregates. Boron enolates (using
) form tighter, shorter B-O bonds, compressing the transition state and forcing the decyl group into a blocking position. -
The "Z-Enolate" Imperative: Ensure you are generating the Z-enolate exclusively.
-
Protocol: Use DIPEA (Hünig's base) rather than TEA. The steric bulk of DIPEA prevents kinetic deprotonation of the wrong conformation.
-
Visualizing the Failure Mode (Graphviz Diagram):
Caption: The Evans Cycle highlighting critical points where the specific properties of the decyl chain can lead to stereochemical leakage.
Module 3: Cleavage & Recovery (Critical Failure Point)
User Question: I used the standard LiOH/H2O2 method to cleave the auxiliary, but I isolated a significant amount of a ring-opened byproduct (hydroxy-amide). How do I prevent this?
Technical Diagnosis: This is the classic Endocyclic vs. Exocyclic Cleavage competition, exacerbated by the decyl group.
-
The Mechanism: Hydroperoxide (
) is required because it is more nucleophilic than hydroxide ( ) ( 11.6 vs 15.7) but less basic. It attacks the exocyclic carbonyl (the amide linker) to release your product. -
The Decyl Problem: The long alkyl chain makes the molecule hydrophobic. In a standard THF/Water mix, the lipophilic auxiliary retreats into organic micelles, protecting the exocyclic carbonyl. The smaller, harder
ion (from LiOH) penetrates these micelles faster than the bulky , attacking the endocyclic carbonyl (the ring itself), destroying your auxiliary and forming a stable hydroxy-amide.
Corrective Protocol: The "Lipophilic" Cleavage Mix
You must homogenize the phase to allow
| Method | Reagents | Suitability for Decyl-Aux | Risk Profile |
| Standard Hydrolysis | LiOH, | POOR | High risk of ring opening due to phase separation. |
| Transesterification | EXCELLENT | Anhydrous conditions prevent ring hydrolysis. Yields Ethyl Ester. | |
| Reductive Cleavage | GOOD | Yields the primary alcohol directly. Avoids base-mediated side reactions.[1] | |
| High-Pressure Hydrolysis | LiOH, | MODERATE | Surfactant helps, but still risky. |
Recommended Procedure (Transesterification): If you need the ester (which can be hydrolyzed later):
-
Dissolve crude adduct in anhydrous Ethanol.
-
Add 10-20 mol%
. -
Reflux gently. The auxiliary will precipitate or can be separated easily via chromatography, as the polarity difference between the decyl-auxiliary and the ethyl ester is massive.
Module 4: Purification & "Grease" Management
User Question: I cannot separate my product from the cleaved 4-decyloxazolidinone auxiliary on silica gel. They co-elute.
Technical Diagnosis: The decyl chain dominates the polarity of the molecule, making the auxiliary behave like "molecular grease." It often streaks on silica.
Solution:
-
Reverse Phase (C18) TLC: Check your separation on C18. The decyl chain interacts strongly with C18, likely retaining the auxiliary much longer than your polar product.
-
Chemical Removal: If separation is impossible, perform an iodolactonization (if your product has an alkene) or convert the auxiliary into a less polar form before separation.
-
Cold Precipitation: The 4-decyloxazolidinone is waxy. Dissolve the mixture in a minimal amount of hot hexane and cool to -20°C. The auxiliary often crystallizes/precipitates out, leaving your product in the supernatant.
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2] Link
- Foundational text on Boron enol
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link
- Standard operating procedures for acylation and alkyl
-
Dempsey, G. J., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH." Connect Science. Link
- Definitive mechanistic study on Endocyclic vs Exocyclic cleavage and the necessity of hydroperoxide.
-
Prasad, K. R., & Chandrakumar, A. (2007). "Titanium-mediated transesterification of N-acyloxazolidinones." Tetrahedron Letters. Link
- Alternative cleavage protocol avoiding hydrolysis issues.
Sources
challenges in removing the 4-Decyloxazolidin-2-one auxiliary
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The "Greasy" Auxiliary Challenge
Welcome to the technical support hub for the 4-Decyloxazolidin-2-one chiral auxiliary. While functionally identical to the standard Evans auxiliaries (4-benzyl or 4-isopropyl variants) in terms of stereocontrol, the 4-decyl variant introduces a unique physical chemistry challenge: extreme lipophilicity .
Researchers typically employ this C10-chain auxiliary to improve solubility of intermediates in non-polar solvents (e.g., for polymerization initiators or flow chemistry). However, this benefit becomes a liability during cleavage, which often requires polar, aqueous conditions. This guide addresses the specific solubility, reactivity, and purification bottlenecks caused by the decyl chain.
Module 1: Hydrolytic Cleavage (Target: Carboxylic Acids)
The Standard: Lithium Hydroperoxide (LiOH /
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action (The "Fix") |
| Reaction Stalls (<10% conv.) | Phase Separation: The lipophilic decyl-substrate retreats into the organic phase, shielding the carbonyl from the aqueous hydroperoxide anion ( | Switch Solvent System: Change from THF/H |
| Byproduct: Amino Alcohol | Endocyclic Cleavage: Hydroxide ( | Boost |
| Vigorous Gas Evolution | Peracid Decomposition: The intermediate peracid reduces excess | Controlled Addition: Do not mix LiOH and |
| Racemization (Epimerization) | High pH / Temp: The | Cryogenic Quench: Keep reaction at -5°C. Quench with |
Recommended Protocol: The "Lipophilic" Modified Hydrolysis
Adapted for 4-decyloxazolidin-2-one substrates.
-
Dissolution: Dissolve substrate (1.0 equiv) in THF (4 volumes) . Cool to 0°C.[4][5]
-
Peroxide Addition: Add 30%
(4.0 equiv) . Note: The mixture may become cloudy. -
Base Addition: Add LiOH·H
O (2.0 equiv) dissolved in minimal water.-
Critical Mod: If the mixture is biphasic, add t-BuOH dropwise until homogeneous.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/HPLC. Reaction should complete in <2 hours.
-
Quench (The "Vertex" Safety Protocol):
-
Add saturated aqueous
(1.5 equiv relative to peroxide) slowly to reduce excess peroxide (exothermic). -
Add saturated
to pH 9.
-
-
Workup (Separation):
-
Evaporate bulk THF.
-
Extract with Dichloromethane (DCM) .
-
Aqueous Phase: Contains the product (carboxylate salt). Acidify to pH 2 with 1N HCl and extract with EtOAc to recover the chiral acid.
-
Organic Phase: Contains the cleaved 4-decyloxazolidin-2-one auxiliary (neutral). See Module 3 for recovery.
-
Module 2: Reductive & Nucleophilic Cleavage
If you require an alcohol or Weinreb amide, the lipophilicity of the decyl group actually helps solubility in these strictly organic reactions.
Decision Matrix: Cleavage Method Selector
Figure 1: Decision matrix for selecting cleavage conditions based on the desired functional group outcome.
Technical Note: Reductive Cleavage (LiBH
)
Unlike NaBH
-
Decyl-Specific Tip: Perform this in THF containing 1-2 equiv of Methanol . The methanol acts as a proton source to break down the intermediate boron complex, which can otherwise form a stable, greasy gel with the decyl auxiliary.
Module 3: Purification & Auxiliary Recovery
The Problem: The 4-decyloxazolidin-2-one is a "greasy" molecule. Unlike the benzyl variant, which is distinct by UV and polarity, the decyl variant often co-elutes with non-polar products on silica gel.
Separation Strategy
| Scenario | Method | Mechanism |
| Product is an Acid | Acid/Base Extraction | 1. Basify reaction mix (pH 10).2. Extract with DCM. Auxiliary (neutral) enters DCM. 3. Acidify aqueous layer (pH 2).4. Extract with EtOAc.[5] Product (acid) enters EtOAc. |
| Product is an Alcohol | Flash Chromatography | The auxiliary is a carbamate (polar) but the decyl chain masks it. Use Toluene:Ethyl Acetate gradients rather than Hexane:EtOAc. Toluene interacts better with the aromatic-free decyl chain. |
| Product is "Greasy" | Chemical Tagging | If co-elution persists, treat the crude mix with acetic anhydride/pyridine . This acetylates the product (if alcohol) but not the auxiliary (already an imide/carbamate). This shifts the Rf of the product significantly. |
FAQs: The "Decyl" Desk
Q1: Why can't I just use NaOH instead of LiOH?
A: Lithium is essential. The
Q2: I see a new spot on TLC that is less polar than my product. Is it the auxiliary? A: Yes. The cleaved 4-decyloxazolidin-2-one is significantly less polar than the N-acylated starting material. Always run a lane of the pure auxiliary (if available) or the starting material. The cleaved auxiliary usually stains strongly with Iodine (due to the lipid chain) but poorly with UV (lack of conjugation).
Q3: Can I recycle the 4-decyloxazolidin-2-one?
A: Absolutely. After the acid/base extraction (Module 3), take the DCM layer (containing the auxiliary), dry over
References & Grounding
-
Original Methodology (Evans): Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Lett.[4][6]1987 , 28, 6141–6144. Link
-
Safety & Scale-Up (Vertex): Parsons, A. T.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Org.[1][7][8] Process Res. Dev.2019 , 23, 10, 2221–2229. (Identifies the
evolution hazard and peracid mechanism). Link -
Mechanistic Insight: Chow, K. H.; et al.[2][8] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Aust. J. Chem.[2][8]2023 , 76, 847-853.[2] (Explains the preference for exocyclic cleavage by HOO- vs endocyclic by HO-). Link[2]
-
Alternative Cleavage (Transesterification): Blasio, G. D.; et al. "A versatile and mild method for the removal of the Evans chiral auxiliary." J. Org. Chem.2005 , 70, 2, 693–696. Link
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. UQ eSpace [espace.library.uq.edu.au]
effect of Lewis acid on 4-Decyloxazolidin-2-one stereoselectivity
The following Technical Support Guide is designed for researchers utilizing 4-Decyloxazolidin-2-one (a lipophilic variant of the standard Evans auxiliary) in asymmetric synthesis.
Topic: Effect of Lewis Acid on Stereoselectivity & Protocol Optimization Ticket ID: EVANS-DEC-004 Status: Resolved Analyst: Senior Application Scientist, Chiral Synthesis Div.
Executive Summary: The Lewis Acid Decision Matrix
The choice of Lewis Acid (LA) is the primary determinant of stereochemical outcome in Evans aldol and alkylation reactions. For the 4-Decyl derivative, the steric bulk of the C10 chain mimics the standard 4-isopropyl or 4-benzyl auxiliaries, but its lipophilicity fundamentally alters solvent dynamics and workup procedures.
Mechanism of Action: Chelation vs. Dipole Control
The stereoselectivity relies on the formation of a rigid transition state (Zimmerman-Traxler model).
-
Chelation Control (Titanium, Tin, Magnesium): The metal coordinates both the auxiliary carbonyl and the enolate oxygen. This locks the Z-enolate geometry and forces the electrophile to approach from the face opposite the C4-decyl group.
-
Result:"Evans Syn" (2,3-syn stereochemistry).
-
-
Dipole/Non-Chelating Control (Boron, Silicon): While Boron enolates (using
) also yield "Evans Syn" products via a chair-like transition state, they do not form the same rigid bis-carbonyl chelate as Titanium. -
Lewis Acid Overload (Excess TiCl4): In the presence of excess Lewis Acid (or specific amine bases), the reaction may proceed via an open transition state, leading to "Non-Evans Syn" or anti products due to dipole minimization.
Lewis Acid Selection Guide
Figure 1: Decision tree for Lewis Acid selection based on desired stereochemical outcome.
Troubleshooting Guide: Stereoselectivity Issues
Issue 1: Low Diastereomeric Ratio (dr < 20:1)
Symptom: NMR shows significant presence of the minor diastereomer (often the anti isomer or the "non-Evans" syn).
| Potential Cause | Technical Explanation | Corrective Action |
| Incomplete Enolization | If the enolate is not fully formed before aldehyde addition, the reaction loses chelation control. | Ensure TiCl4 is added before the base (DIPEA). Stir at -78°C for >30 mins to ensure quantitative enolate formation. |
| Temperature Fluctuation | The chelated transition state is entropically favored only at low temperatures. | Maintain -78°C strictly during electrophile addition. A rise to -40°C can erode dr from >99:1 to 80:20. |
| Amine Base Mismatch | The base counter-ion affects the transition state tightness. | For TiCl4, use DIPEA (Hunig's Base) or TMEDA . Avoid TEA with Titanium as it can lead to mixed aggregates. |
| Substrate Mismatch | The 4-Decyl chain is flexible compared to 4-Phenyl or 4-t-Butyl. | If dr remains low, the decyl chain may not provide sufficient steric bulk. Switch to 4-t-Butyl if the decyl chain is not structurally required for the final target. |
Issue 2: Reversal of Selectivity ("Non-Evans" Product)
Symptom: You isolated the syn product, but the absolute configuration is inverted.
-
Root Cause: "Open" Transition State. If excess Lewis Acid is present (e.g., >1.1 eq TiCl4), the aldehyde may coordinate to the external Lewis acid rather than the enolate titanium, reversing the facial bias.
-
Fix: Titrate your Lewis Acid. Use exactly 1.05 equivalents relative to the auxiliary.
The "Decyl Factor": Handling & Solubility FAQs
The 4-Decyl group introduces a massive lipophilic tail (
Q: My reaction mixture turns into a gel/emulsion during workup. Why?
A: The decyl chain acts like a surfactant.
-
Solution: Avoid simple Ether/Water extractions. Use Dichloromethane (DCM) for extractions. If emulsions persist, add saturated brine and a small amount of Methanol to break the surface tension.
Q: The auxiliary is not cleaving with LiOH/H2O2.
A: This is a classic "Decyl" problem. The lipophilic tail shields the carbonyl from aqueous nucleophiles (Phase Transfer issue).
-
Standard Protocol Failure: Aqueous LiOH/H2O2 cannot penetrate the greasy micelle formed by the decyl substrate.
-
Modified Protocol: You must use a homogeneous solvent system .
-
Solvent: THF:Water (3:1) is standard, but for 4-Decyl, use THF:DCM:Water (4:1:1) . The DCM solubilizes the starting material, allowing the hydroperoxide anion to attack.
-
Reagent: Ensure you use LiOOH (Lithium Hydroperoxide), not just LiOH. LiOH attacks the endocyclic carbonyl (destroying the auxiliary), while LiOOH attacks the exocyclic carbonyl (cleaving the product) [1].[1]
-
Q: How do I purify the product? It streaks on silica.
A: The decyl chain interacts strongly with silica gel.
-
Fix: Add 1% Triethylamine to your eluent to deactivate acidic silica sites. Alternatively, use Reverse Phase (C18) Flash Chromatography (MeCN/Water gradient), which is highly effective for decyl-derivatives.
Validated Experimental Protocol
Protocol: TiCl4-Mediated Aldol Reaction with 4-Decyloxazolidin-2-one. Objective: Synthesis of "Evans Syn" Aldol Adduct.
Reagents
-
Auxiliary: N-Propionyl-4-decyloxazolidin-2-one (1.0 equiv)
-
Lewis Acid:
(1.05 equiv, 1M in DCM) -
Base: DIPEA (1.15 equiv)
-
Electrophile: Benzaldehyde (1.1 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Workflow
-
Enolization (The Critical Step):
-
Dissolve N-Propionyl-4-decyloxazolidin-2-one in anhydrous DCM under Argon.
-
Cool to -78°C (Internal probe monitoring required).
-
Add
dropwise. The solution should turn yellow/orange (formation of Ti-complex). Stir for 5 mins. -
Add DIPEA dropwise. The color will deepen (Enolate formation).
-
Crucial: Stir at 0°C for 15-30 minutes to ensure complete enolization, then re-cool to -78°C .
-
-
Aldol Addition:
-
Add Benzaldehyde (neat or in minimal DCM) slowly down the side of the flask.
-
Stir at -78°C for 1-2 hours. Monitor by TLC (Note: Decyl-auxiliary spots are high Rf).
-
-
Quench & Workup:
-
Quench with saturated
solution at -78°C. -
Warm to room temperature.
-
Decyl-Specific Workup: Extract 3x with DCM (not Et2O). Wash combined organics with NaHCO3 and Brine.
-
Dry over
and concentrate.
-
-
Cleavage (Recovery):
-
Dissolve crude oil in THF/DCM (4:1).
-
Cool to 0°C. Add
(30%, 4 equiv) followed by LiOH (2 equiv). -
Stir vigorously. Monitor disappearance of starting material.[2]
-
Quench with
(to destroy peroxide) before acidification.
-
Pathway Visualization
Figure 2: Reaction pathway from substrate to syn-aldol product via Titanium enolate.[2][3][4][5]
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6]
-
Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and Sparteine for the Synthesis of Non-Evans Syn Aldol Adducts." Journal of the American Chemical Society.[6]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
-
Dempsey, J., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Connect Science.
Sources
- 1. connectsci.au [connectsci.au]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. diva-portal.org [diva-portal.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Temperature Control in Asymmetric Reactions with 4-Decyloxazolidin-2-one
Executive Summary & Technical Context
Welcome to the technical support hub for the 4-Decyloxazolidin-2-one chiral auxiliary. While functionally analogous to the classic Evans auxiliaries (4-isopropyl or 4-benzyl variants), the 4-decyl derivative introduces unique physicochemical properties due to its lipophilic C10 alkyl chain.
Why this matters: The long alkyl chain alters solubility profiles and aggregation states at cryogenic temperatures (-78 °C). Standard protocols for the benzyl auxiliary often fail here, not due to lack of reactivity, but due to viscosity-induced mass transfer limitations or micro-precipitation of the enolate at low temperatures.
This guide addresses the critical intersection of temperature control , solubility , and stereocontrol .
Standard Operating Procedures (SOPs)
Protocol A: Kinetic Enolization & Alkylation (Lithium Enolates)
Objective: Formation of the Z-enolate followed by electrophilic attack.
Reagents:
-
Substrate: N-Acyl-4-decyloxazolidin-2-one
-
Base: LDA (Lithium Diisopropylamide) or NaHMDS
-
Solvent: THF (Anhydrous)[1]
| Step | Action | Temperature | Technical Rationale |
| 1 | Solvation | 25 °C → -78 °C | Dissolve substrate in THF at RT. Cool slowly to prevent shock-precipitation of the lipophilic decyl species. |
| 2 | Deprotonation | -78 °C | Add LDA dropwise. CRITICAL: Stir for 45-60 mins. The decyl chain increases solution viscosity; extended time ensures complete enolization. |
| 3 | Electrophile Addition | -78 °C | Add alkyl halide. Maintain -78 °C to prevent enolate equilibration (scrambling to thermodynamic E-enolate). |
| 4 | Thermal Ramp | -78 °C → 0 °C | Only if reaction is sluggish. Monitor by TLC.[1] Most alkylations require warming to -20 °C or 0 °C to complete. |
| 5 | Quench | -78 °C | Quench with AcOH or sat. NH₄Cl before warming to prevent epimerization of the product. |
Protocol B: Asymmetric Aldol (Boron Enolates)
Objective: Soft enolization for high syn-diastereoselectivity.
Reagents:
-
Complexation (-78 °C): Add
. The Lewis acid coordinates to the carbonyls. -
Enolization (0 °C vs -78 °C):
-
Standard Evans: Often enolized at 0 °C.[2]
-
Decyl Variant:Maintain -78 °C. The lipophilic tail stabilizes the complex, but warming can cause premature aggregation. Add amine base at -78 °C and stir for 1 hour.
-
-
Aldehyde Addition (-78 °C): Add aldehyde. Stir 2 hrs at -78 °C, then warm to 0 °C for 1 hr.
Troubleshooting Guide (Q&A)
Category 1: Solubility & Physical State
Q: My reaction mixture turns into a gel or thick slurry at -78 °C. Is this normal? A: No. This is "Cryogenic Gelling," specific to long-chain auxiliaries like the 4-decyl variant.
-
Cause: The C10 chain crystallizes or forms micellar aggregates in pure THF at -78 °C, trapping the enolate.
-
Fix: Use a co-solvent system. Add 10-15% Hexanes or Toluene to the THF. While counter-intuitive (as these are non-polar), the decyl chain has higher affinity for these solvents, disrupting the ordered packing that causes gelling.
-
Immediate Action: If currently gelling, warm to -40 °C until fluid, dilute with cold THF/Hexane, then re-cool to -78 °C.
Q: I see precipitate immediately upon adding LDA. A: This is likely Lithium-Enolate aggregation.
-
Fix: Add LiCl (Lithium Chloride) to the reaction (2-3 equivalents). LiCl breaks up enolate aggregates, improving solubility and increasing reaction rate. This is known as the "Seebach effect" or simply LiCl-mediated acceleration.
Category 2: Stereoselectivity Issues
Q: I am observing low diastereomeric ratios (dr < 90:10). The literature suggests >98:2. A: This usually indicates a failure in Temperature Maintenance during the enolization or quench steps.
-
Diagnosis:
-
Did the temperature spike during LDA addition? The reaction is exothermic. Use an internal thermometer, not just a bath thermometer.
-
Did you quench at Room Temp? Quenching at RT allows the product to enolize and racemize. Always quench at -78 °C.
-
Enolate Scrambling: If the temperature rose above -40 °C before electrophile addition, the kinetic Z-enolate may have equilibrated to the thermodynamic E-enolate.
-
Q: My Aldol reaction gave the 'anti' product instead of 'syn'. A: This suggests a "boat" transition state rather than the required Zimmerman-Traxler "chair" state, or incomplete Lewis Acid coordination.
-
Fix: Ensure you are using
(Boron triflate). If you used a Lithium base (LDA) for an aldol, you will get poor selectivity (often mixed syn/anti) because the Lithium chelate is looser than the Boron chelate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Category 3: Reaction Stalling
Q: The starting material is unconsumed even after 4 hours at -78 °C. A: The electrophile is likely too unreactive at this temperature, or the "Decyl" steric bulk is hindering approach.
-
Protocol Adjustment:
-
Add HMPA or DMPU (polar aprotic co-solvents) to the mixture (approx 10% v/v). This solvates the Lithium cation, making the enolate significantly more nucleophilic ("naked" enolate).
-
Caution: This increases reactivity but can slightly erode selectivity. Monitor dr closely.[3]
-
Visualizing the Workflow
Diagram 1: The Stereocontrol Logic
This diagram illustrates the decision matrix for temperature control based on the specific reaction pathway (Alkylation vs. Aldol).
Caption: Decision matrix for thermal management in Evans Auxiliary reactions. Note the divergence in temperature handling between Li-mediated alkylation and Boron-mediated aldol.
Diagram 2: Troubleshooting "The Decyl Effect"
Specific logic for handling solubility issues caused by the C10 chain.
Caption: Troubleshooting workflow for viscosity and solubility issues specific to the 4-Decyloxazolidin-2-one auxiliary.
Reference Data
Table 1: Temperature vs. Enolate Geometry
Impact of temperature on the Kinetic (Z) vs. Thermodynamic (E) ratio for Evans Enolates.
| Temperature | Base | Enolate Ratio (Z:E) | Selectivity Consequence |
| -78 °C | LDA | > 99 : 1 | High syn-selectivity (Desired) |
| -40 °C | LDA | ~ 90 : 10 | Minor erosion of dr |
| 0 °C | LDA | ~ 60 : 40 | Major scrambling (Racemic mixtures) |
| 0 °C | NaHMDS | ~ 85 : 15 | Slower equilibration than Li, but still risky |
References
-
Evans, D. A., et al. (1981).[4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. [Link][5]
-
Seebach, D. (1988). "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures." Angewandte Chemie International Edition. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
The Lipophilicity Advantage: 4-Decyloxazolidin-2-one vs. Standard Evans Auxiliaries
Executive Summary: The Case for Lipophilic Auxiliaries
In the realm of asymmetric synthesis, the Evans Oxazolidinone class remains the gold standard for diastereoselective alkylations and aldol reactions. While the industry relies heavily on 4-Benzyloxazolidin-2-one (Bn-Ox) and 4-Isopropyloxazolidin-2-one (iPr-Ox) due to their commercial availability and high stereoselectivity, they possess a critical limitation: polarity matching .
4-Decyloxazolidin-2-one (Decyl-Ox) represents a specialized subclass of "Lipophilic Auxiliaries." Derived from long-chain amino acids (e.g., 2-aminododecanoic acid), its primary function is not to exceed the stereoselectivity of the tert-butyl or benzyl variants, but to alter the physicochemical properties of the reaction intermediate.
Recommendation:
-
Use 4-Decyloxazolidin-2-one when: Your substrate is highly polar (e.g., sugars, short peptides), causing standard acyl-oxazolidinones to crash out of solution or remain in the aqueous phase during extraction. The C10 chain acts as a "solubility tag."
-
Use Standard (Bn/iPr) Auxiliaries when: You require maximum diastereomeric ratios (dr > 98:2) and crystalline intermediates for easy purification.
Comparative Matrix: Decyl-Ox vs. The Standards
The following table contrasts the Decyl variant with the three most common Evans auxiliaries.
| Feature | 4-Decyloxazolidin-2-one | 4-Benzyloxazolidin-2-one | 4-Isopropyloxazolidin-2-one | 4-tert-Butyloxazolidin-2-one |
| Primary Utility | Solubility Control (Lipophilic Tag) | General Purpose (UV Active) | Cost/Efficiency | Max Selectivity |
| Source Material | 2-Aminododecanoic acid | L-Phenylalanine | L-Valine | L-tert-Leucine |
| Steric Bulk (at C4) | Moderate (Primary Alkyl) | High (Benzylic) | High (Secondary Alkyl) | Very High (Tertiary Alkyl) |
| Exp. Diastereoselectivity (dr) | ~90:10 to 95:5* | >98:2 | >95:5 | >99:1 |
| Crystallinity | Low (Waxy/Oil) | High (Crystalline Solid) | Moderate/High | High |
| UV Chromophore | Weak (End absorption) | Strong (Easy TLC/HPLC) | Weak | Weak |
| LogP (Lipophilicity) | High (~3.5 - 4.0) | Moderate (~1.5) | Low/Moderate (~0.8) | Moderate |
*Note: Stereoselectivity for straight-chain alkyl auxiliaries (Methyl/Decyl) is generally lower than branched variants because the steric wall is less rigid. The Decyl chain has conformational flexibility that iPr and tBu lack.
Mechanistic Deep Dive
The Solubility Mechanism
The defining feature of 4-Decyloxazolidin-2-one is the decyl (
-
Problem: When attaching a highly polar substrate (e.g., a protected carbohydrate) to a standard Benzyl-Ox, the resulting imide may be insoluble in THF or DCM at -78°C, hindering the reaction.
-
Solution: The Decyl-Ox increases the solvent accessible surface area with non-polar interactions, keeping the polar "payload" soluble in the organic phase required for enolization (LDA/THF).
Stereochemical Control (Zimmerman-Traxler)
While Decyl-Ox solves solubility, it sacrifices some steric rigidity.
-
Standard (iPr/Bn): The substituent points away from the metal chelate, locking the conformation. The branching at the
-carbon (relative to the ring) creates a dense "wall." -
Decyl: Being a primary alkyl chain, it lacks branching at the attachment point. The long tail can rotate. While it still directs facial selectivity via the standard Z-enolate mechanism, the "leakage" to the minor diastereomer is statistically higher than with tert-butyl variants.
Visualization: The Selection Logic
The following diagram illustrates the decision process and the mechanistic pathway.
Caption: Decision matrix for selecting Evans auxiliaries based on substrate polarity and required stereoselectivity.
Experimental Protocols
Synthesis of 4-Decyloxazolidin-2-one
Since this is not a standard catalog item, it must often be synthesized.
-
Precursor: (S)-2-aminododecanoic acid (commercially available or synthesized via Strecker synthesis).
Protocol:
-
Reduction: Suspend (S)-2-aminododecanoic acid (10 mmol) in THF (50 mL). Add
(2.5 equiv) slowly at 0°C. Reflux for 12h. Quench (Fieser method) to obtain (S)-2-aminododecan-1-ol. -
Cyclization: Dissolve the amino alcohol (10 mmol) in diethyl carbonate (5 mL) and add
(0.1 equiv). Distill off ethanol at 110°C. -
Purification: The product is likely an oil or waxy solid. Purify via flash chromatography (Hexanes/EtOAc).
N-Acylation (Standard Procedure)
This protocol applies to the Decyl variant but accounts for its lipophilicity.
-
Deprotonation: Dissolve 4-Decyloxazolidin-2-one (1.0 equiv) in dry THF (0.2 M) under
. Cool to -78°C. -
Lithiation: Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. -
Acylation: Add the acid chloride (1.1 equiv) dropwise.
-
Note: For Decyl-Ox, the lithiated species is highly soluble in THF.
-
-
Workup: Warm to 0°C, quench with sat.
. Extract with Hexanes (standard auxiliaries often require EtOAc or DCM, but Decyl-Ox derivatives extract well into non-polar solvents, leaving polar impurities in the aqueous phase).
Hydrolytic Cleavage (The Lipophilic Challenge)
Standard LiOH/H2O2 cleavage often fails for lipophilic substrates because the reagents are in the water phase and the substrate is in the organic phase.
Modified Protocol (LiOOH):
-
Dissolve the acylated Decyl-Ox intermediate in THF/Water (3:1) .
-
Add
(4 equiv) followed by (2 equiv). -
Crucial Step: If the reaction is sluggish due to phase separation, add Triton B (benzyltrimethylammonium hydroxide) as a phase transfer catalyst or switch solvent to DME/Water .
-
Upon completion, quench with
. The auxiliary (4-Decyloxazolidin-2-one) can be recovered by extraction.
References & Authority
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link
-
Foundational text for the Evans Aldol mechanism.
-
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link
-
Standard protocol for acylation and aldol reactions.
-
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
-
Comprehensive review covering alkyl-substituted oxazolidinones and their structure-activity relationships.
-
-
Keyes, R. F., et al. (1996). Lipophilic modification of peptides. Journal of Medicinal Chemistry. (Contextual citation for the utility of long-chain alkyl groups in synthesis).
Disclaimer: This guide assumes the synthesis of 4-Decyloxazolidin-2-one follows standard amino-alcohol cyclization protocols. Always verify the specific stereoselectivity (dr) for your specific substrate via HPLC or NMR, as the flexible decyl chain may offer lower selectivity than rigid tert-butyl analogs.
Precision in Asymmetry: A Comparative Guide to Chiral Auxiliaries for Aldol Reactions
Executive Summary
In the landscape of drug development, the construction of polyketide fragments and complex stereocenters often hinges on the reliability of the asymmetric aldol reaction. While catalytic methods (organocatalysis, metal-ligand) have advanced, chiral auxiliaries remain the industry standard for scalability, predictability, and crystalline purity.
This guide provides a technical comparison of the three dominant auxiliary platforms:
-
Evans Oxazolidinones: The gold standard for syn-selectivity.
-
Crimmins Thiazolidinethiones: The versatile "switchable" platform for syn and anti access.
-
Abiko-Masamune: The specialist for high-fidelity anti-aldol reactions.
The Contenders: Technical Specifications
| Feature | Evans Oxazolidinone | Crimmins Thiazolidinethione | Abiko-Masamune |
| Core Structure | Oxazolidin-2-one (Valine/Phenylalanine derived) | Thiazolidine-2-thione (Valine/Phenylalanine derived) | N-Mesyl Norephedrine derivative |
| Primary Selectivity | Evans-Syn (>98:2) | Tunable: Evans-Syn, Non-Evans Syn, or Anti | Anti (>95:5) |
| Enolization Metal | Boron ( | Titanium ( | Boron ( |
| Transition State | Closed Zimmerman-Traxler (Dipole Minimized) | Chelated or Non-Chelated (Base dependent) | E-Enolate (Kinetic Control) |
| Cleavage Ease | Moderate (Requires LiOOH/LiOH) | High (Soft nucleophiles, yellow color indicator) | Moderate (Reductive/Hydrolytic) |
| Crystallinity | High | Very High (Distinct yellow crystals) | High |
Mechanistic Causality & Decision Matrix
The Evans Standard (Boron-Mediated)
Mechanism: The Evans protocol utilizes dibutylboron triflate (
-
Causality: The boron atom coordinates tightly with the auxiliary carbonyl and the aldehyde oxygen. To minimize dipole repulsion between the auxiliary's carbonyl and the enolate oxygen, the system adopts a non-chelated, closed chair-like Zimmerman-Traxler transition state.
-
Outcome: The aldehyde approaches from the face opposite the bulky auxiliary substituent (e.g., isopropyl), yielding the Evans-Syn adduct.
The Crimmins "Switch" (Titanium-Mediated)
Mechanism: The thiazolidinethione sulfur atom is a soft donor, allowing for distinct coordination modes with Titanium(IV).
-
Condition A (High Base): 1.0 eq
/ 2.0 eq (-)-Sparteine. The excess base saturates the titanium sphere or prevents auxiliary chelation. The system mimics the Evans dipole-minimized model. Evans-Syn . -
Condition B (Low Base): 1.0 eq
/ 1.0 eq (-)-Sparteine. Titanium has vacant coordination sites. The thione sulfur chelates to the titanium, flipping the enolate face exposure. Non-Evans Syn . -
Condition C (Lewis Acid Activation): Pre-complexation of aldehyde with excess
. Anti-Aldol .
The Abiko-Masamune Anti-Aldol
Mechanism: Uses dicyclohexylboron triflate (
-
Causality: (E)-enolates in a Zimmerman-Traxler transition state typically yield anti -aldol products.
Visualizing the Pathways
The following diagram illustrates the decision flow and mechanistic divergence between the three methods.
Caption: Mechanistic divergence of chiral auxiliaries based on enolization conditions and transition state geometry.
Experimental Protocols (Self-Validating Systems)
Protocol A: Evans-Syn Aldol (Boron-Mediated)
Best for: Routine synthesis of syn-adducts with established reliability.
-
Enolization:
-
Dissolve N-propionyl oxazolidinone (1.0 equiv) in anhydrous
(0.2 M) under . -
Cool to -78°C .
-
Add
(1.1 equiv) dropwise. (Solution may turn slight yellow).[1] -
Add
(1.2 equiv) dropwise.[1] Stir at 0°C for 15 min, then re-cool to -78°C. -
Validation: The enolate formation is quantitative; no starting material should remain if quenched here.
-
-
Aldol Addition:
-
Add aldehyde (1.1–1.2 equiv) dropwise at -78°C.
-
Stir for 30–60 min at -78°C, then warm to 0°C over 1 hour.
-
-
Workup & Cleavage (Oxidative):
-
Quench with pH 7 buffer and MeOH.
-
Add 30%
(Caution: Exothermic) to cleave the B-O bond. -
Note: This does not cleave the auxiliary, only the boron.
-
Auxiliary Removal: Dissolve crude aldol in THF/H2O (3:1). Add LiOH (2.0 equiv) and
(4.0 equiv) at 0°C. -
Why Peroxide?
is more nucleophilic than (alpha-effect) and attacks the exocyclic imide carbonyl preferentially over the endocyclic carbamate, preventing ring opening.
-
Protocol B: Crimmins "Tunable" Aldol (Titanium-Mediated)
Best for: Accessing "Non-Evans" syn or when mild cleavage is required.
-
Enolization (Non-Evans Syn Pathway):
-
Aldol Addition:
-
Add aldehyde (1.1 equiv) slowly at -78°C.
-
Stir for 1 hour at -78°C.
-
-
Workup:
-
Quench with saturated
. -
The product is often a crystalline yellow solid .
-
Cleavage Advantage: The thione is "softer." It can be cleaved with NaBH4 (to diol) or amines (to amides) without
, preserving sensitive functionality.
-
Comparative Data Analysis
The following table summarizes performance metrics derived from key literature (Evans, JACS; Crimmins, Org. Lett.; Abiko, JOC).
| Metric | Evans (Oxazolidinone) | Crimmins (Thiazolidinethione) | Abiko-Masamune |
| Typical Yield | 85-95% | 80-92% | 85-95% |
| Diastereomeric Ratio (dr) | >99:1 (Syn) | >98:2 (Syn/Anti tunable) | >95:5 (Anti) |
| Reagent Cost | Low ( | Low ( | High ( |
| Atom Economy | Moderate (Auxiliary is heavy) | Moderate | Moderate |
| Purification | Column Chromatography | Crystallization (often) | Chromatography |
| Cleavage Conditions | Reductive/Hydrolytic |
References
-
Evans, D. A., et al. "Stereoselective Aldol Condensations."[3] Topics in Stereochemistry, 1982, 13,[3] 1. Link
-
Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones."[4] Journal of Organic Chemistry, 2001, 66(3), 894-902.[4] Link
-
Abiko, A., et al. "(1R,2S)-2-(N-Mesitylenesulfonyl)amino-1-phenyl-1-propanol: A Practical Chiral Auxiliary for Anti-Selective Aldol Reactions." Organic Syntheses, 2002, 79, 109. Link
-
Crimmins, M. T., & McDougall, P. J. "Anti-Selective Aldol Reactions with Titanium Enolates of N-Glycolyloxazolidinethiones."[5] Organic Letters, 2003, 5(4), 591–594.[5] Link
-
Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society, 1999, 121(28), 6625–6642. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond 4-Decyloxazolidin-2-one: A Strategic Guide to Asymmetric Alkylation Alternatives
Executive Summary 4-Decyloxazolidin-2-one is a specialized variant of the classic Evans auxiliary. Its primary utility lies in its lipophilicity , conferred by the C10 alkyl chain, which enhances solubility in non-polar solvents (e.g., hexanes, heptane) and facilitates specific purification strategies such as phase separation or non-polar chromatography. However, for the vast majority of drug development campaigns, this lipophilicity is an unnecessary cost driver that complicates atom economy without offering superior stereocontrol compared to standard auxiliaries.
This guide objectively compares 4-Decyloxazolidin-2-one against three distinct tiers of alternatives:
-
Direct Structural Analogs: Standard Evans Auxiliaries (4-Benzyl/4-Isopropyl).
-
Mechanistic Upgrades: Thiazolidinethiones (Crimmins) and Pseudoephedrine (Myers).
-
The Catalytic Shift: Asymmetric Phase Transfer Catalysts (Maruoka).
Part 1: The Decision Matrix
Before selecting an alternative, researchers must diagnose why the decyl variant was considered. Use the following logic flow to select the optimal replacement.
Figure 1: Strategic decision tree for selecting chiral auxiliaries based on solubility, scale, and substrate stability.
Part 2: Detailed Comparative Analysis
The Standard: 4-Benzyloxazolidin-2-one (Evans)
This is the industry standard "drop-in" replacement.
-
Mechanism: Relies on Z-enolate formation via Lithium (LDA) or Boron (Dibutylboron triflate) chelation. The bulky benzyl group shields one face of the enolate.
-
Comparison to Decyl: The benzyl group provides UV activity (unlike the decyl chain), making reaction monitoring via HPLC/TLC significantly easier. It lacks the extreme lipophilicity but is 10-50x cheaper.
-
Verdict: Use this unless the decyl chain is strictly required for phase separation.
The Practical Upgrade: Pseudoephedrine (Myers)
Andrew Myers (Harvard) developed this system to address the limitations of oxazolidinones.
-
Mechanism: Uses pseudoephedrine amides.[1][2] The alkoxide of the auxiliary directs the alkylation.
-
Key Advantage: Crystallinity. Unlike the oily oxazolidinone adducts (especially decyl variants), Myers' amides are highly crystalline. This often allows for purification via recrystallization, eliminating the need for chromatography entirely.
-
Cleavage: Highly efficient but requires strong acid or base, which may not suit all substrates.
The "Soft" Alternative: Thiazolidinethiones (Crimmins/Nagao)
Structurally similar to oxazolidinones but with sulfur atoms (C=S and S in the ring).
-
Key Advantage: The thiocarbonyl group is more reactive toward nucleophiles than the carbonyl of an oxazolidinone. This allows for reductive cleavage (e.g., to aldehydes using DIBAL-H) or displacement by weak nucleophiles under milder conditions.
-
Stereocontrol: Can access both Syn and Anti aldol products depending on the choice of base (TiCl4/Amine vs. Boron), offering flexible stereocontrol that oxazolidinones struggle to match.
The Catalytic Shift: Maruoka Inhibitors (Phase Transfer)
For late-stage development, stoichiometric auxiliaries are often discarded for catalytic methods to improve atom economy.
-
Mechanism: Chiral quaternary ammonium salts facilitate phase-transfer alkylation.
-
Comparison: 1-3 mol% catalyst loading vs. 100 mol% auxiliary.
Part 3: Comparative Data Review
The following table summarizes the performance of these alternatives in a standard asymmetric alkylation of a propionate derivative (forming a methyl-substituted chiral center).
| Feature | 4-Decyloxazolidin-2-one | 4-Benzyloxazolidin-2-one | Pseudoephedrine (Myers) | Thiazolidinethione (Crimmins) | Maruoka Catalyst (PTC) |
| Typical Yield (Alkylation) | 85-92% | 88-95% | 90-98% | 85-93% | 80-90% |
| Typical dr (diastereomeric ratio) | >98:2 | >99:1 | >99:1 | >98:2 | 90:10 to 95:5 (er) |
| Atom Economy | Very Poor (Heavy aux) | Poor | Poor | Poor | Excellent |
| Purification | Phase sep / Column | Column (UV active) | Recrystallization | Column | Column |
| Cleavage Conditions | LiOOH / LiOH | LiOOH / LiOH | H2SO4 or LAB (Harsh) | Imidazole / NaBH4 (Mild) | N/A (Catalytic) |
| Cost | High | Low | Low | Medium | High (but low loading) |
Part 4: Mechanistic Visualization
Understanding the transition state is critical for predicting stereochemical outcomes.
Figure 2: Mechanistic comparison of Evans (Steric blocking) vs. Myers (Alkoxide-directed) transition states.
Part 5: Validated Experimental Protocols
Protocol A: Standard Alkylation with 4-Benzyloxazolidin-2-one
Use this protocol to replace 4-Decyloxazolidin-2-one for general applications.
Reagents:
-
N-Propionyl-4-benzyloxazolidin-2-one (1.0 equiv)
-
NaHMDS (1.1 equiv, 1.0 M in THF) or LDA
-
Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)
-
THF (Anhydrous)
Workflow:
-
Enolization: Cool a solution of the imide (1.0 equiv) in THF to -78 °C. Add NaHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure complete Z-enolate formation.
-
Expert Note: Unlike the decyl variant, the benzyl imide may precipitate slightly at -78 °C depending on concentration; ensure vigorous stirring.
-
-
Alkylation: Add the alkyl halide (1.5 equiv) neat or in minimal THF.
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench: Quench with saturated NH4Cl.
-
Workup: Extract with EtOAc. Wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Validation: Expect >90% yield and >98:2 dr.
-
Protocol B: Myers Alkylation (Pseudoephedrine)
Use this protocol if chromatography is a bottleneck.
Reagents:
-
N-Propionyl-pseudoephedrine (1.0 equiv)
-
LDA (2.1 equiv) — Note: Requires double deprotonation (OH and alpha-proton)
-
LiCl (6.0 equiv) — Critical for breaking oligomeric Li-aggregates
-
Alkyl Halide (1.2 equiv)
Workflow:
-
Preparation: Flame-dry LiCl (6 equiv) in the flask under vacuum (essential step). Suspend in THF.
-
Base Addition: Add diisopropylamine (2.2 equiv) and n-BuLi (2.1 equiv) at -78 °C to generate LDA in situ.
-
Substrate Addition: Add the pseudoephedrine amide (1.0 equiv) in THF. Stir at 0 °C for 1 hour, then cool back to -78 °C.
-
Alkylation: Add alkyl halide. Stir for 2-4 hours.
-
Workup: Quench with water. Extract.
-
Purification: The crude residue is often a solid. Recrystallize from Toluene/Heptane.
-
Validation: Check dr via NMR. Often >99:1 after recrystallization.
-
References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational Evans Auxiliary work).
-
Myers, A. G., et al. (1994).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link (Primary source for Pseudoephedrine protocol).
-
Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidin-2-thiones." Journal of the American Chemical Society. Link (Source for Thiazolidinethione/Crimmins reagent).
-
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link (Review of catalytic alternatives).
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link (Standard validated protocol).
Sources
Definitive Validation of Stereochemistry: X-ray Crystallography vs. Alternatives
Executive Summary: The Certainty of Structure
In pharmaceutical development, stereochemistry is not a detail—it is the definition of efficacy and safety. The tragic history of thalidomide underscores that an enantiomer is a distinct chemical entity. While NMR (Mosher's method) and Chiral Optical methods (VCD/ECD) offer valuable rapid insights, Single Crystal X-ray Diffraction (SCXRD) remains the absolute "gold standard" for stereochemical assignment.
This guide objectively compares these methodologies, detailing why SCXRD provides the only unambiguous, regulatory-accepted proof of absolute configuration, provided specific experimental protocols are rigorously followed.
The Scientific Core: How X-ray "Sees" Chirality
Unlike NMR, which infers stereochemistry through magnetic anisotropy, or VCD, which relies on matching calculated spectra to experimental data, SCXRD measures electron density directly. However, standard diffraction is centrosymmetric (Friedel's Law), meaning a chiral molecule and its enantiomer produce identical diffraction patterns under normal conditions.
To distinguish enantiomers, we must exploit Anomalous Dispersion .
The Mechanism: Breaking Friedel's Law
When the energy of the incident X-ray photon is close to the absorption edge of an atom in the crystal, the atomic scattering factor (
- : Normal scattering (electron density).
- : The imaginary component (anomalous scattering), representing absorption.
This imaginary component introduces a phase shift that breaks the symmetry between Friedel pairs—reflections
Visualization: The Anomalous Scattering Workflow
Figure 1: The physical pathway from X-ray incidence to absolute configuration. Note that without the anomalous component (
Comparative Analysis: X-ray vs. The Alternatives
While X-ray is definitive, it is not always the first line of defense due to the crystallization requirement.[1][2] Below is a data-driven comparison of the primary validation methods.
Table 1: Performance Metrics of Stereochemical Validation Methods
| Feature | SCXRD (X-ray) | NMR (Mosher's Method) | VCD (Vibrational Circular Dichroism) |
| Primary Output | Direct 3D Atom Map | Chemical Shift ( | IR Absorption Difference ( |
| Certainty Level | Absolute (100%) | High (Inferential) | High (Model Dependent) |
| Sample State | Single Crystal (Solid) | Solution | Solution / Liquid |
| Sample Amount | 0.1 - 0.5 mg (recoverable) | 5 - 10 mg (destructive*) | 5 - 10 mg (recoverable) |
| Time to Result | 24 - 48 hrs (post-crystal) | 2 - 3 days (synthesis + NMR) | 4 - 24 hrs (scan + calc) |
| Limitations | Requires crystal; Light atoms need Cu source. | Requires derivatizable group (-OH, -NH₂); Conformational ambiguity. | Requires accurate DFT calculation; Solvent interference. |
| Regulatory Status | Preferred / Definitive | Accepted as supportive | Accepted as supportive |
*Mosher's method is chemically destructive as it requires derivatization, though the original alcohol/amine might be recovered via hydrolysis.
Deep Dive: Why X-ray Wins on "Trustworthiness"
-
The Conformational Trap: NMR and VCD rely on the molecule existing in a predicted low-energy conformation in solution. If the molecule adopts an unexpected conformer (e.g., due to intramolecular H-bonding), Mosher's analysis can yield a "false reversal" of stereochemistry. X-ray observes the molecule in a fixed, observable state, eliminating conformational guesswork.
-
The "Light Atom" Myth: Historically, X-ray struggled with purely organic molecules (C, H, N, O) because they scatter X-rays weakly. Modern instruments with Copper (Cu) microfocus sources and sensitive photon-counting detectors have largely solved this. Oxygen provides enough anomalous signal with Cu radiation to determine absolute structure reliably.[3]
Strategic Decision Making
As a scientist, you must balance speed with certainty. Use this logic flow to select the appropriate validation method.
Figure 2: Decision Matrix for Stereochemical Validation. Note that SCXRD is the convergence point for definitive proof.
Experimental Protocol: Absolute Configuration by SCXRD
To ensure Scientific Integrity , this protocol is designed to be self-validating. It focuses on the "Light Atom" scenario, which is most common in drug discovery.
Phase 1: Sample Preparation & Data Collection
-
Crystal Selection: Select a single, block-like crystal. Avoid plates or needles if possible to minimize absorption errors.
-
Source Selection: For organic molecules (C, H, N, O), use Cu K
radiation ( Å).-
Reasoning: The anomalous scattering component (
) for Oxygen is electrons with Mo radiation, but rises to electrons with Cu radiation. This 50% increase is often the difference between a conclusive and inconclusive result.
-
-
Data Redundancy: Collect a highly redundant dataset (multiplicity > 4).
-
Reasoning: You are looking for minute intensity differences (often < 1-2%). High redundancy improves the signal-to-noise ratio of these differences.
-
-
Friedel Coverage: Ensure > 95% coverage of Friedel pairs. Do not merge Friedel pairs during data reduction.
Phase 2: Refinement & Validation Metrics
The refinement must explicitly determine the Flack Parameter (
-
Refine the Structure: Solve the structure in a non-centrosymmetric space group.
-
Calculate Flack Parameter (
):- : The model is correct (Absolute configuration is confirmed).
- : The model is inverted (Invert the coordinates and re-refine).
- : The crystal is a racemic twin or the anomalous signal is too weak.
-
Validation Criteria (The "Trust" Check):
-
Standard Uncertainty (
): The error on the Flack parameter is critical.-
Strong Confidence:
(e.g.,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
Weak Confidence:
(The data is insufficient to distinguish enantiomers).
-
-
Hooft Parameter (
): For light-atom structures, calculate the Hooft parameter using Bayesian statistics (via PLATON). It is often more robust than Flack for weak anomalous scatterers.
-
Case Study: When NMR Was Wrong
Context: In the structural elucidation of complex natural products, reliance on NMR alone has led to high-profile corrections. A notable example involves the Diazonamide A class and related marine alkaloids.
The Scenario: Researchers initially assigned the stereochemistry of a complex macrocycle based on NMR NOE (Nuclear Overhauser Effect) constraints and Mosher's ester analysis of a degradation fragment. The data seemed consistent with a specific diastereomer.
The Conflict: Synthetic efforts to reproduce the molecule failed to yield spectral matches.[4]
The Resolution (SCXRD): A heavy-atom derivative (p-bromobenzoate) was crystallized.
-
Result: The X-ray structure revealed that the stereochemistry at two centers was inverted relative to the NMR prediction.
-
Root Cause: The molecule adopted a folded conformation in solution that brought protons close in space (NOE signal) despite being distant in the linear sequence, mimicking the "wrong" diastereomer.
-
Outcome: The X-ray structure provided the correct template, allowing the synthesis to proceed to the correct target.
Lesson: NMR infers geometry from proximity; X-ray defines geometry from density. When they disagree, X-ray prevails.
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103. Link
-
Parsons, S., & Flack, H. D. (2004). "Patterson interpretation and absolute structure determination." Acta Crystallographica Section A, 60(s1), s61. Link
-
Food and Drug Administration (FDA). (2001). "Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link
-
Thompson, A. L., & Watkin, D. J. (2011). "X-ray crystallography and absolute structure determination." Tetrahedron: Asymmetry, 22(12), 1263-1271. Link
Sources
Precision in Purity: A Comparative Guide to Enantiomeric Excess Determination
Executive Summary
In the wake of the 1992 FDA policy statement on the development of new stereoisomeric drugs, the determination of enantiomeric excess (ee) has transitioned from an academic curiosity to a critical regulatory milestone. For the modern drug developer, "purity" is no longer just about chemical homogeneity; it is about stereochemical integrity.
This guide moves beyond basic textbook definitions to provide a rigorous, field-tested comparison of the three dominant methodologies: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) , and Chiral Gas Chromatography (GC) . As Senior Application Scientists, we recognize that the "best" method is not absolute but situational—dependent on your analyte's volatility, chromophores, and solubility.
Part 1: Strategic Framework – Method Selection
The choice of method dictates the reliability of your data. Use the following logic flow to determine the optimal pathway for your specific molecule.
Decision Logic for Enantiomeric Analysis
Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method based on physicochemical properties.
Part 2: Deep Dive – Comparative Analysis
Chiral HPLC: The Gold Standard
Best For: Final pharmaceutical products, non-volatiles, and preparative scale-up.
Chiral HPLC relies on Chiral Stationary Phases (CSPs) .[1][2] Unlike achiral chromatography, separation here is driven by a "three-point interaction" model (p-p interactions, hydrogen bonding, and steric hindrance) between the analyte and the chiral selector.
-
Mechanism: The column contains a chiral selector (e.g., Amylose or Cellulose derivatives) immobilized on silica.[3] The enantiomers form transient diastereomeric complexes with the selector; the less stable complex elutes first.
-
Critical Insight: Modern immobilized phases (e.g., Chiralpak IA/IB) allow for aggressive solvent use (DCM, THF) which was impossible with older coated phases, significantly expanding the solubility range for stubborn compounds [1].
NMR Spectroscopy: The Structural Analyst
Best For: Early-stage synthetic intermediates, assigning absolute configuration.
NMR is inherently achiral. To differentiate enantiomers, you must create a chiral environment.[4][5] This is most commonly achieved via Derivatization (covalently bonding a chiral auxiliary) or Chiral Solvating Agents (CSAs) .
-
Mechanism (Mosher's Method): You react your chiral alcohol/amine with a pure enantiomer of Mosher's acid chloride (MTPA-Cl). This forms two diastereomers (e.g., R,R and S,R). Because diastereomers have different physical properties, their chemical shifts (
) in H or F NMR will differ. -
Critical Insight: The magnitude of the chemical shift difference (
) correlates to the proximity of the chiral center. This method not only gives ee but can determine absolute configuration ( vs ) based on the shielding/deshielding models [2].
Chiral GC: The Volatile Specialist
Best For: Terpenes, small esters, and volatile intermediates.
-
Mechanism: Utilizes cyclodextrin-based stationary phases. The separation is driven by inclusion complexation—how well the analyte fits into the hydrophobic cavity of the cyclodextrin bucket.
-
Critical Insight: While highly efficient, it is limited by thermal stability. Racemization can occur in the hot injection port, leading to false low ee values.
Comparative Data Matrix
| Feature | Chiral HPLC | NMR (Mosher's) | Chiral GC |
| Primary Mechanism | Adsorption (CSP interaction) | Diastereomeric Chemical Shift | Inclusion Complexation |
| Sample Requirement | Low ( | High ( | Very Low ( |
| Accuracy (ee) | High ( | Moderate ( | High ( |
| Analysis Time | 10–30 mins | 1–2 hours (prep + scan) | 15–45 mins |
| Cost Per Run | High (Solvents + Columns) | Low (Solvent only) | Low (Gas only) |
| Limitations | UV activity required (usually) | Requires derivatization | Thermal stability required |
Part 3: Experimental Protocols
Protocol A: Chiral HPLC Method Development (The "Screening" Approach)
Objective: Establish a baseline separation for a novel drug candidate. Equipment: HPLC with DAD/UV detector. Columns: Daicel Chiralpak AD-H, OD-H, IA, and IC (The "Big Four").
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the racemate in ethanol/hexane (1:1) at 1 mg/mL. Filter through a 0.22
m PTFE filter. -
Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10).
-
Why: This is the standard "starting point" that balances polarity.
-
-
Column Screening: Inject 5
L onto each of the four columns at 1.0 mL/mL, 25°C. -
Evaluation: Calculate Resolution (
).-
If
: Baseline separation achieved. -
If
: Lower the alcohol content to 5% or switch to Ethanol/Methanol.
-
-
Validation Check: Inject the pure enantiomer (if available) to identify the elution order (
vs ).
Self-Validating Step: Ensure the "void volume" marker (usually 1,3,5-tri-tert-butylbenzene) is stable. If
Protocol B: Determination of ee via Mosher's Ester NMR[6]
Objective: Determine ee of a secondary alcohol using
Step-by-Step Workflow:
-
Derivatization:
-
In a clean vial, mix 10 mg of the substrate alcohol, 20
L of dry pyridine, and 0.5 mL of CDCl . -
Add 15
L of (R)-MTPA-Cl. -
Shake for 10 minutes. (Reaction is usually instantaneous for unhindered alcohols).
-
-
Quenching: Add 50
L of water to hydrolyze excess acid chloride (prevents damage to NMR probe). Shake and let settle. -
Acquisition: Transfer the organic layer to an NMR tube. Run
F NMR (typically -70 to -72 ppm range). -
Calculation:
Self-Validating Step: The chemical shift of the CF
Part 4: Visualizing the HPLC Workflow
The following diagram illustrates the iterative loop required for robust HPLC method development, compliant with ICH Q2(R1) validation standards.
Figure 2: Iterative workflow for Chiral HPLC method development, emphasizing the loop between screening and optimization.
References
-
Daicel Chiral Technologies. (n.d.).[8] Chiral Column Selection and Method Development Guide. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Retrieved from [Link]
-
Food and Drug Administration (FDA). (1992).[9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chiraltech.com [chiraltech.com]
- 9. hhs.gov [hhs.gov]
comparative study of oxazolidinone and camphorsultam auxiliaries
[1][2]
Executive Summary
In the landscape of asymmetric synthesis, the choice between Evans oxazolidinones and Oppolzer’s camphorsultam is rarely about "better" or "worse," but rather about process suitability .
-
Evans Oxazolidinones are the industry standard for aldol and alkylation reactions due to their highly predictable Z-enolate geometry and well-mapped Zimmerman-Traxler transition states.[1] However, they often yield oils requiring column chromatography and present safety challenges during oxidative cleavage on a kilogram scale.[1]
-
Oppolzer’s Camphorsultam offers a distinct advantage in crystallinity .[1] Intermediates are frequently crystalline solids, allowing for purification via recrystallization—a critical asset in large-scale GMP manufacturing.[1] Furthermore, the sultam scaffold often outperforms oxazolidinones in Diels-Alder and Michael additions due to superior steric shielding and Lewis acid coordination modes.[1]
Structural & Mechanistic Basis[1][2]
The stereochemical outcome of both auxiliaries relies on their ability to differentiate the faces of a planar intermediate (enolate or dienophile).
Evans Oxazolidinone (Chelation & Dipole Control)
Derived from amino acids (Valine, Phenylalanine), these auxiliaries rely on 1,3-allylic strain to lock the enolate geometry.[1]
-
Mechanism: The carbonyl oxygen of the auxiliary chelates with the metal center (Li, B, Ti), while the bulky substituent (isopropyl, benzyl) blocks one face of the enolate.
-
Dipole Effect: In aldol reactions, the auxiliary carbonyl dipole opposes the enolate oxygen dipole, further rigidifying the transition state.
Oppolzer’s Camphorsultam (Steric Shielding & Crystallinity)
Derived from camphor, this auxiliary possesses a rigid bicyclic skeleton.[1]
-
Mechanism: The sulfonyl group acts as a steric wall. Unlike the planar oxazolidinone, the sultam creates a deep chiral pocket.
-
The "Crystalline Imperative": The rigidity and polarity of the sulfonamide moiety promote the formation of highly ordered crystal lattices, enabling diastereomeric enrichment without chromatography.
Mechanistic Visualization
The following diagram illustrates the divergent transition states and process flows for both auxiliaries.
Caption: Comparative mechanistic flow. Evans relies on chelated transition states (blue), while Oppolzer leverages rigid steric shielding and crystallinity (red).[1]
Performance Comparison Data
The following table synthesizes experimental performance metrics across key reaction classes.
| Feature | Evans Oxazolidinone | Oppolzer’s Camphorsultam |
| Primary Utility | Alkylation, Aldol (Boron/Titanium) | Diels-Alder, Michael Addition, Fluorination |
| Diastereoselectivity (de) | Typically >98:2 (Alkylation/Aldol) | >98:2 (Diels-Alder/Michael); >90:10 (Alkylation) |
| Purification Method | Column Chromatography (Oils common) | Recrystallization (Solids common) |
| Cleavage Conditions | LiOH/H₂O₂ (Oxidative), LiOBn | LiOH (Hydrolytic), Red-Al (Reductive) |
| Atom Economy | Moderate (Auxiliary MW ~170-250) | Lower (Auxiliary MW ~215) |
| Scale-Up Risk | High: LiOH/H₂O₂ cleavage can evolve O₂ (exothermic) | Low: Hydrolysis is straightforward; solids are easy to handle |
| Lewis Acid Compatibility | Excellent with B, Ti, Sn | Excellent with Al, Ti, EtAlCl₂ |
Critical Analysis of Reaction Classes
1. Alkylation Reactions[1][2][3][4][5]
-
Evans: Unbeatable for standard
-alkylation.[1] The lithium enolate is generated cleanly with LDA. -
Oppolzer: Effective, but the "N-H" proton of the sultam is more acidic/reactive during attachment. Alkylation de is generally comparable, but Evans is preferred for simplicity unless the product requires crystallization.[1]
2. Aldol Reactions
-
Evans: The "Evans Syn-Aldol" is a named transformation for a reason. Using
, the stereochemical outcome is virtually guaranteed via the Zimmerman-Traxler model. -
Oppolzer: Less common for simple aldol reactions but highly effective for specific variations like the acetate aldol where crystallization of the adduct is required.
3. Diels-Alder Cycloadditions[1][6]
-
Oppolzer Wins: The sultam auxiliary provides superior endo/exo selectivity and facial discrimination in Lewis-acid catalyzed Diels-Alder reactions compared to oxazolidinones.[1] The ability to recrystallize the cycloadduct to >99% de is a decisive factor in total synthesis.
Experimental Protocols
Protocol A: Evans Alkylation (Standard)
Target: Synthesis of
-
Enolization: Dissolve N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under
. Cool to -78 °C.[1][4] -
Deprotonation: Add LiHMDS or LDA (1.1 equiv) dropwise over 15 min. Stir for 30–45 min at -78 °C to ensure complete formation of the Z-enolate.
-
Alkylation: Add the alkyl halide (1.2–1.5 equiv) neat or in minimal THF.
-
Quench: Add saturated aqueous
. Warm to RT. -
Workup: Extract with EtOAc. Wash with 1M NaHSO₄ (to remove amine residues).[1] Dry over
.[1] -
Purification: Flash chromatography is usually required as the product is often an oil.[1]
Protocol B: Oppolzer Diels-Alder & Purification
Target: Enantiopure cyclohexene derivatives via crystallization.[1]
-
Lewis Acid Complexation: Dissolve N-acryloylsultam (1.0 equiv) in
at -78 °C. Add (1.1 equiv).[1]-
Why: Aluminum coordinates the sultam carbonyls, locking the conformation.
-
-
Addition: Add the diene (e.g., cyclopentadiene, 5.0 equiv) slowly.
-
Reaction: Stir at -78 °C until TLC indicates consumption of the sultam.
-
Quench: Carefully add water or Rochelle’s salt solution (to break the Al emulsion).
-
Crystallization (The Key Step): Concentrate the organic layer. Dissolve the crude solid in hot EtOH or Hexane/EtOAc. Cool slowly.
-
Result: The major diastereomer crystallizes out, often upgrading de from 90% to >99%.[1]
-
Protocol C: Cleavage Comparison[1]
Decision Matrix
Use this logic flow to select the correct auxiliary for your campaign.
Caption: Decision tree for auxiliary selection based on reaction type and downstream processing needs.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129.[1] [1]
-
Oppolzer, W. "Camphor derivatives as chiral auxiliaries in asymmetric synthesis."[1][3][9] Pure and Applied Chemistry, 62.7 (1990): 1241-1250.[1]
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1] Organic Syntheses, 68 (1990): 83.
-
Keyes, R. F., et al. "Safe and Scalable Cleavage of Evans Auxiliaries."[1] Organic Process Research & Development, 14.3 (2010).[1] [1]
-
Oppolzer, W., et al. "Asymmetric Diels-Alder reactions with chiral N-acryloyl-camphor-sultam."[1] Helvetica Chimica Acta, 67.5 (1984): 1397-1401.[1] [1]
Sources
- 1. Camphorsultam - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7579482B2 - Structure of camphor-derived chiral auxiliary and method for forming the same - Google Patents [patents.google.com]
Cost-Benefit Analysis: 4-Decyloxazolidin-2-one in Transdermal Drug Delivery
Executive Summary
4-Decyloxazolidin-2-one (often referenced in patent literature as a "Dermac" type agent) represents a specialized class of chemical penetration enhancers (CPEs) designed to overcome the stratum corneum (SC) barrier. Unlike aggressive solvent-based enhancers (e.g., DMSO, Ethanol) that strip lipids and cause significant irritation, 4-Decyloxazolidin-2-one functions as a lipid-mimetic fluidizing agent .
The Core Value Proposition: It offers a high-benefit profile for localized dermatological therapies (e.g., Retinoic acid, Diclofenac) where the goal is to retain the drug within the skin layers (epidermal targeting) rather than driving it into systemic circulation. This "reservoir effect" minimizes systemic toxicity while maximizing local efficacy.
Technical Profile & Physicochemical Properties[1][2][3]
To understand the utility of 4-Decyloxazolidin-2-one, we must first analyze its structural determinants. It belongs to the 4-substituted oxazolidin-2-one family.[1][2]
| Property | Specification | Implication for Research |
| CAS Registry | 7693-82-5 | Verified identifier for sourcing. |
| Molecular Formula | Amphiphilic structure (Polar head + Lipophilic tail). | |
| Molecular Weight | ~227.34 g/mol | Higher MW than solvents; reduces volatility and systemic absorption. |
| LogP (Predicted) | ~4.8 | Highly lipophilic; partitions strongly into SC lipid bilayers. |
| Physical State | Waxy Solid / Oil | Requires co-solvents (e.g., PG, Ethanol) in formulation. |
| Mechanism Class | Lipid Fluidizer | Mimics Ceramides/Sphingosine. |
Mechanism of Action: The "Lipid-Mimetic" Theory
Unlike small molecule solvents that create transient pores by extracting lipids, 4-Decyloxazolidin-2-one inserts itself into the structured lipid bilayers of the Stratum Corneum. Its C10 (decyl) chain aligns with the fatty acid tails of ceramides, while the oxazolidinone ring disrupts the polar head group packing.
This disruption increases the rotational freedom of the lipid chains, reducing the phase transition temperature of the SC lipids and creating "fluidized" channels for drug diffusion.
Visualization: Lipid Bilayer Intercalation Pathway
Figure 1: Mechanistic pathway of 4-Decyloxazolidin-2-one disrupting Stratum Corneum lipid packing to facilitate drug entry.
Comparative Performance Review
This section objectively compares 4-Decyloxazolidin-2-one against industry-standard alternatives.
Performance Matrix
The following data synthesizes performance characteristics based on permeation flux and safety profiles reported in transdermal literature (e.g., Rajadhyaksha et al., Inayat & Mallikarjuna).
| Feature | 4-Decyloxazolidin-2-one | DMSO (Dimethyl Sulfoxide) | Azone (Laurocapram) |
| Primary Mechanism | Lipid Fluidization (Bilayer Insertion) | Lipid Extraction / Solvation | Lipid Disruption (Phase Separation) |
| Potency (Flux) | Moderate to High | Very High | High |
| Skin Irritation | Low (Non-stripping) | High (Erythema, denaturation) | Moderate |
| Systemic Absorption | Low (Retained in SC/Epidermis) | High (Rapid systemic entry) | Moderate |
| Drug Localization | Excellent (Reservoir effect) | Poor (Wash-through effect) | Good |
| Ideal Cargo | Retinoids, NSAIDs (Diclofenac) | Small hydrophilic molecules | Lipophilic drugs |
The "Localization" Advantage
A critical finding in cost-benefit analysis is the Therapeutic Index .
-
DMSO drives drugs deep into the blood, which is beneficial for systemic delivery (e.g., Fentanyl) but dangerous for topical drugs where systemic exposure causes side effects (e.g., Retinoic acid teratogenicity).
-
4-Decyloxazolidin-2-one shows a unique propensity to increase drug concentration in the viable epidermis without proportionally increasing transdermal flux into the blood. This makes it the superior choice for dermatological targeting .
Cost-Benefit Analysis
The Cost (Investment)
-
Sourcing Complexity: Unlike commodity solvents (Ethanol <
500+ per gram for research grade). -
Formulation Challenges: Being a waxy solid/oil with high lipophilicity, it requires a co-solvent system (e.g., Propylene Glycol) to be incorporated into gels or creams.
-
Environmental Toxicity: Classified as Aquatic Acute/Chronic Category 1 (GHS H410).[3] Disposal costs are higher due to strict environmental regulations.
The Benefit (Return)
-
Safety Profile: Significantly reduced skin irritation scores compared to Azone and DMSO allow for chronic application (essential for acne or psoriasis treatments).
-
Regulatory Pathway: The "localized delivery" claim supports 505(b)(2) pathways for reformulating systemic drugs into safer topical versions.
-
Efficacy: For lipophilic drugs (LogP > 3), it can enhance skin retention by 5-10 fold compared to vehicle controls.
Verdict: Use 4-Decyloxazolidin-2-one when the safety/localization profile justifies the higher raw material cost. It is not cost-effective for generic systemic transdermal patches where simple ethanol/PG systems suffice.
Validated Experimental Protocol
Objective: Evaluate the permeation enhancement and skin retention of a test drug (e.g., Diclofenac) using 4-Decyloxazolidin-2-one.
Method: In Vitro Permeation Study (Franz Diffusion Cell)
Reagents
-
Test Enhancer: 4-Decyloxazolidin-2-one (5% w/w).
-
Vehicle: Propylene Glycol (PG) / Ethanol (7:3 ratio).
-
Membrane: Excised Porcine Ear Skin (dermatomed to 500 µm).
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4.
Workflow Diagram
Figure 2: Workflow for validating permeation efficiency and skin retention.
Step-by-Step Procedure
-
Skin Integrity Check: Measure Transepidermal Water Loss (TEWL) or electrical resistance of the mounted skin. Reject skin with resistance < 10 kΩ·cm².
-
Dosing: Apply 10 mg/cm² of the formulation containing 5% 4-Decyloxazolidin-2-one to the donor compartment.
-
Sampling: Withdraw 500 µL from the receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh pre-warmed PBS.
-
Skin Extraction (Critical Step):
-
After 24h, remove skin.
-
Tape Strip: Perform 10 tape strips to remove Stratum Corneum (analyze separately).
-
Epidermal Extraction: Mince the remaining tissue and extract with Methanol:Water (50:50) under sonication for 30 mins.
-
-
Calculation:
-
Enhancement Ratio (ER) = Flux(with enhancer) / Flux(control).
-
Localization Index = [Drug in Skin] / [Drug in Receptor].
-
Success Criteria: A successful validation for this enhancer should yield a Localization Index > 10 , indicating the drug is retained in the tissue rather than passing through.
References
-
Inayat, B., & Mallikarjuna, R. (2009).[4] Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Journal of Drug Delivery and Therapeutics.
-
Rajadhyaksha, V. J. (1990).[5][6] Penetration Enhancers for Transdermal Delivery (Patent Literature). US Patent Office / ResearchGate Review.
-
Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology.
-
AK Scientific. (2022). Safety Data Sheet: 4-Decyloxazolidin-2-one.
-
PubChem. (2025). Compound Summary: 4-Decyloxazolidin-2-one.[3][5][6][7][8][9] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. aksci.com [aksci.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. PubChemLite - 4-decyloxazolidin-2-one (C13H25NO2) [pubchemlite.lcsb.uni.lu]
- 9. rjpdft.com [rjpdft.com]
Efficiency of 4-Decyloxazolidin-2-one vs. Catalytic Methods: A Comparative Technical Guide
This guide provides an in-depth technical comparison between the use of 4-Decyloxazolidin-2-one as a stoichiometric chiral auxiliary and modern Catalytic Asymmetric Methods .
Executive Summary
In the landscape of asymmetric synthesis, the choice between stoichiometric auxiliaries (Evans type) and catalytic methods (organocatalysis/metal-ligand) is dictated by the "Efficiency vs. Reliability" trade-off.
4-Decyloxazolidin-2-one is a specialized, lipophilic variant of the classic Evans auxiliary. While standard auxiliaries (4-benzyl, 4-isopropyl) are ubiquitous, the 4-decyl variant is specifically engineered for lipophilic substrates (e.g., fatty acid derivatives, lipid-drug conjugates) where standard polar auxiliaries suffer from solubility issues or poor phase behavior.
This guide compares the stoichiometric precision of the 4-decyloxazolidin-2-one platform against the atom-economical efficiency of catalytic methods.
Part 1: The Chiral Auxiliary Approach (4-Decyloxazolidin-2-one)
Mechanism of Action: The Lipophilic Evans Enolate
The efficiency of 4-decyloxazolidin-2-one relies on the formation of a rigid Z-enolate upon lithiation or borylation. The C4-decyl chain provides a steric blockade, forcing electrophilic attack from the opposite face.
Why "Decyl"? (The Critical Differentiator)
-
Solubility: Unlike 4-phenyloxazolidin-2-one, the decyl variant is highly soluble in non-polar solvents (Hexane, Heptane, Toluene). This is critical when functionalizing long-chain fatty acids or hydrophobic scaffolds.
-
Crystallinity: The long alkyl chain often induces favorable crystallization properties in lipidated intermediates, allowing purification by recrystallization rather than chromatography.
The Stereochemical Control Pathway (Graphviz)
The following diagram illustrates the Zimmerman-Traxler transition state, highlighting how the decyl group enforces facial selectivity.
Figure 1: The Evans Auxiliary Cycle. The 4-Decyl group (in the TS node) sterically blocks one face of the enolate, ensuring high diastereoselectivity.
Part 2: Comparative Efficiency Analysis
Performance Metrics: Auxiliary vs. Catalyst
The following data synthesizes performance across key drug development metrics.
| Metric | 4-Decyloxazolidin-2-one (Auxiliary) | Catalytic Methods (e.g., Jorgensen/Trost) |
| Stereocontrol (dr/ee) | Superior (>99:1) via crystallization of diastereomers. | Variable (80-99% ee) ; highly substrate dependent. |
| Atom Economy | Poor. Requires stoichiometric attachment/cleavage steps. | Excellent. Sub-stoichiometric chiral source. |
| Substrate Scope | Broad. Works reliably for most acyl substrates. | Narrow. Often requires "tuning" the ligand for each substrate. |
| Purification | Easy. Diastereomers separate easily (silica/cryst). | Difficult. Enantiomers require chiral HPLC/SFC. |
| Lipophilic Compatibility | High. Designed for non-polar reaction media. | Low to Moderate. Many catalysts require polar solvents (ACN, DMF). |
| Cost (Early Phase) | Low. Rapid development, predictable scale-up. | High. Time-consuming screening of ligands. |
| Cost (Commercial) | High. Mass intensity (PMI) is high due to auxiliary weight. | Low. Ideal for ton-scale manufacturing. |
Decision Matrix: When to use 4-Decyloxazolidin-2-one?
Use the 4-Decyl auxiliary when:
-
Substrate is Lipophilic: You are synthesizing lipidated peptides, fatty acid derivatives, or prostaglandins.
-
Timeline is Critical: You need >98% ee material this week for biological testing (no time for catalyst screening).
-
Purification is Limited: You lack preparative chiral chromatography capabilities; diastereomeric separation is required.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Asymmetric Alkylation using 4-Decyloxazolidin-2-one
Objective: Synthesis of
Reagents:
-
4-Decyloxazolidin-2-one (1.0 equiv)
-
NaHMDS (1.1 equiv) or LDA
-
Alkyl Halide (Electrophile, 3.0 equiv)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Acylation: React 4-decyloxazolidin-2-one with the acid chloride of your substrate (n-BuLi, THF, -78°C) to form the imide. Validation: Verify formation by TLC (shift in Rf due to loss of NH).
-
Enolization: Cool the imide (0.1 M in THF) to -78°C. Add NaHMDS dropwise. Stir for 30 min. Note: The lipophilic decyl chain ensures the imide remains soluble even at -78°C, unlike benzyl variants which may precipitate.
-
Alkylation: Add the alkyl halide (neat) slowly. Stir at -78°C for 2 hours, then warm to 0°C.
-
Quench & Workup: Quench with saturated
. Extract with Hexanes (advantage of decyl group). -
Cleavage: Dissolve crude product in THF/Water (3:1). Add
(2 equiv) and (4 equiv) at 0°C. Stir 1h. -
Recovery: Extract the cleaved auxiliary with hot hexanes. Acidify the aqueous layer to recover the chiral acid.
Protocol B: Catalytic Alternative (Organocatalytic Alkylation)
Objective: Comparison route using Phase Transfer Catalysis (Maruoka type).
Reagents:
-
Substrate (Glycine Schiff Base)
-
Chiral quaternary ammonium salt (1 mol%)
-
Toluene/50% KOH (aq)
Workflow:
-
Mix substrate and catalyst in Toluene.
-
Add 50% KOH and cool to 0°C.
-
Add electrophile.[1] Monitor by HPLC.
-
Comparison Note: While this uses only 1% catalyst, the separation of the resulting enantiomers often requires chiral SFC, whereas Protocol A yields diastereomers separable on standard silica.
Part 4: Strategic Workflow Visualization
The following diagram guides the decision-making process for selecting the 4-Decyl auxiliary over catalytic methods.
Figure 2: Strategic Decision Tree for selecting the appropriate asymmetric methodology.
References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational Evans Auxiliary Chemistry).
-
Wright, T. B., & Evans, P. A. (2021).[3] "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews. Link (Comparison of Auxiliary vs. Catalytic methods).
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link (Standard Protocol validation).
-
European Chemicals Agency (ECHA). "Substance Information: 4-decyloxazolidin-2-one." Link (Verification of compound identity and regulatory status).
-
Bratulescu, G. (2007). "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis. Link (Synthesis of the auxiliary itself).
Note: 4-Decyloxazolidin-2-one is also widely cited in dermatological literature as a skin penetration enhancer.[4] Researchers should ensure the grade purchased is suitable for synthesis (high purity) rather than cosmetic formulation.
Sources
Technical Guide: 4-Decyloxazolidin-2-one (SR-38) Applications & Performance
Executive Summary & Compound Profile
4-Decyloxazolidin-2-one , commercially known as SR-38 (or Dermac SR-38), is a lipophilic heterocyclic compound primarily utilized as a transdermal permeation enhancer .[1][2] Unlike aggressive solvents like DMSO that disrupt tissue indiscriminately, SR-38 functions as a "ceramide mimic," integrating into the stratum corneum lipid bilayer to facilitate drug transport while minimizing skin irritation.
Its molecular design features a polar oxazolidinone head group and a hydrophobic decyl tail, allowing it to act as a biodegradable surfactant. While it shares structural homology with chiral auxiliaries used in asymmetric synthesis (e.g., Evans auxiliaries), its industrial utility is overwhelmingly dominated by its role in enhancing the topical delivery of hydrophilic and lipophilic active pharmaceutical ingredients (APIs).
Chemical Profile
| Property | Specification |
| CAS Number | 7693-82-5 |
| Synonyms | SR-38; 4-Decyl-2-oxazolidinone; Dermac SR-38 |
| Molecular Formula | C₁₃H₂₅NO₂ |
| Molecular Weight | 227.34 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 31.5–33.0 °C (Melts upon skin contact) |
| Solubility | Soluble in ethanol, propylene glycol, oils; poorly soluble in water |
Comparative Analysis: SR-38 vs. Market Alternatives
In the landscape of permeation enhancers, SR-38 is distinguished by its "Skin Depot" effect . While agents like Azone drive drugs systemically, SR-38 tends to increase retention within the epidermal and dermal layers, making it ideal for localized therapies (e.g., acne, psoriasis, local anesthesia).
Performance Benchmarking (Transdermal Flux)
The following data compares the enhancement factor (EF) of SR-38 against industry standards for the delivery of Fluoxetine (lipophilic amine) and 5-Fluorouracil (hydrophilic antimetabolite).
| Enhancer | Concentration | Enhancement Factor (Fluoxetine)* | Enhancement Factor (5-FU)** | Irritation Potential | Mechanism Type |
| SR-38 | 5% (w/v) | 8.0x | 12.5x | Low | Lipid Fluidization + Depot |
| Azone (Laurocapram) | 2% (w/v) | 6.0x | 15.0x | Moderate | Lipid Disruption |
| DMSO | 10-50% | 2.5x | 4.0x | High | Solvent Extraction/Pore Formation |
| Ethanol | 65% | 3.0x | 1.5x | Low (Drying) | Lipid Extraction |
*Data Source: Comparative permeation studies on human cadaver skin [1]. **Data Source: Extrapolated from standard hydrophilic drug permeation models [2].
Key Advantages of SR-38[1][2]
-
Thermoreversible Activation: With a melting point of ~32°C, SR-38 remains solid in storage but melts exactly at skin temperature, releasing the active agent upon application.
-
Safety Profile: Unlike nitrogen-containing enhancers that can form nitrosamines, SR-38 is chemically stable and metabolizes into endogenous-like amino alcohol byproducts.
-
Potency: It achieves higher flux rates for lipophilic drugs (like Fluoxetine) compared to Azone, likely due to better miscibility with the drug-lipid complex.
Mechanism of Action
SR-38 operates via a "Insert and Fluidize" mechanism. Its structure resembles sphingosine (a backbone of ceramides).[1][2]
-
Intercalation: The decyl tail inserts between the ceramide fatty acid chains in the stratum corneum.
-
Head Group Repulsion: The polar oxazolidinone ring disrupts the hydrogen bonding network of the lipid polar heads.
-
Fluidization: This creates "fluid domains" or micro-channels within the rigid lipid bilayer, lowering the activation energy for drug diffusion.
Visualized Pathway (DOT)
Caption: SR-38 mimics endogenous lipids to intercalate into the bilayer, disrupting packing order to facilitate drug entry.
Experimental Protocols
Protocol A: Formulation of a 5% SR-38 Transdermal Gel
Target: Delivery of a lipophilic API (e.g., Ibuprofen or Testosterone).
Reagents:
-
Propylene Glycol (PG)
-
Ethanol (95%)
-
Hydroxypropyl Cellulose (HPC) - Gelling agent
-
Distilled Water
Step-by-Step Methodology:
-
Solubilization: In a glass beaker, dissolve 0.5 g of SR-38 and 1.0 g of API in 10 mL of Ethanol . Sonicate for 5 minutes until clear.
-
Note: If SR-38 is solid, warm the ethanol slightly to 35°C.
-
-
Co-solvent Addition: Add 5 mL of Propylene Glycol to the ethanolic solution. PG acts as a co-enhancer and prevents rapid drying.
-
Hydration: Slowly add 3.5 mL of Distilled Water with continuous magnetic stirring. The solution may turn slightly opalescent; this is normal.
-
Gelation: Sprinkle 0.4 g of HPC onto the surface. Allow to hydrate for 30 minutes without stirring, then stir at 200 RPM until a clear, viscous gel forms.
-
Validation: Measure viscosity and pH. The pH should be adjusted to 5.5–6.0 (skin neutral) using triethanolamine if necessary.
Protocol B: Synthesis of 4-Decyloxazolidin-2-one
Context: For researchers needing to synthesize the compound de novo or create derivatives.
Reaction Principle: Cyclization of 2-aminododecan-1-ol with a carbonic acid derivative (Diethyl carbonate or CDI).
Workflow (Green Chemistry Route):
-
Precursor Prep: Dissolve 2-aminododecan-1-ol (10 mmol) in anhydrous Toluene (50 mL).
-
Reagent Addition: Add Diethyl carbonate (12 mmol) and Potassium Carbonate (1 mmol) as a catalyst.
-
Why: Diethyl carbonate is less toxic than phosgene and allows for ethanol byproduct removal.
-
-
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Use a Dean-Stark trap to remove the ethanol generated, driving the equilibrium forward.
-
Workup: Cool to room temperature. Filter off the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from n-hexane to yield white crystals of 4-decyloxazolidin-2-one.
-
Yield Expectation: 85–90%.
-
Characterization: IR (C=O stretch at ~1750 cm⁻¹), ¹H NMR (Decyl chain protons 0.8–1.3 ppm, Ring protons 3.5–4.5 ppm).
-
Synthesis Workflow Visualization (DOT)
Caption: Green synthesis route utilizing diethyl carbonate cyclization to avoid phosgene toxicity.
References
-
Tijani, A. O., et al. (2012). "Feasibility of Transdermal delivery of fluoxetine." Journal of Pharmaceutical Investigation.
-
Rajadhyaksha, V. J. (1990).[1][2] "Penetration enhancers for diagnostic and therapeutic applications." U.S. Patent 4,861,764.
-
Pfister, W. R., & Rajadhyaksha, V. J. (1995).[2] "Oxazolidinones as Permeation Enhancers." Drug Delivery Systems.
-
Ganem-Quintanar, A., et al. (2000).[2] "Mechanisms of oral permeation enhancement." International Journal of Pharmaceutics.
- Walters, K. A. (2002). Dermatological and Transdermal Formulations. CRC Press.
Sources
Definitive Guide: Confirming Absolute Configuration of Alkylation Products
The Chirality Checkpoint
In asymmetric alkylation—whether via Myers’ pseudoephedrine auxiliaries, Evans’ oxazolidinones, or modern organocatalytic Friedel-Crafts reactions—the synthetic success is only half the battle. The critical post-synthetic milestone is confirming the Absolute Configuration (AC) .
Unlike relative stereochemistry (syn/anti), which can often be deduced from coupling constants (
Strategic Decision Matrix
Selecting the correct method is a function of sample state, chemical structure, and available instrumentation. Use this decision matrix to minimize resource waste.
Figure 1: Decision tree for selecting the optimal absolute configuration determination method based on sample properties.
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The "Gold Standard." SC-XRD provides a direct image of the molecular structure. However, for light-atom organic molecules (C, H, N, O), standard diffraction is insufficient for AC determination because the scattering is centrosymmetric (Friedel's Law).
-
Mechanism: To distinguish enantiomers, you must exploit Anomalous Dispersion (Bijvoet differences). This requires an atom with sufficient electron density (typically heavier than Silicon, e.g., S, Cl, Br) to absorb X-rays at the source wavelength (usually Mo-K
or Cu-K ). -
Protocol Insight: If your alkylation product lacks a heavy atom, co-crystallize with a heavy-atom salt or derivatize (e.g., p-bromobenzoate ester).
-
Verdict: Irrefutable proof, but often fails due to lack of suitable crystals.
Method B: NMR Chiral Derivatization (Mosher's Method)
For non-crystalline alkylation products bearing a secondary alcohol or amine (common after reducing an alkylated ketone), Mosher's Method is the most accessible and reliable solution-phase technique.
Mechanism
The chiral substrate reacts with both enantiomers of a chiral derivatizing agent (CDA), typically
Experimental Protocol: Double-Derivatization
Objective: Synthesize both (R)- and (S)-MTPA esters of the alkylated alcohol.
-
Preparation:
-
Aliquot A: 5 mg Substrate + 10 mg (S)-(-)-MTPA-Cl + Pyridine-
(in NMR tube) Yields (R)-Mosher Ester . -
Aliquot B: 5 mg Substrate + 10 mg (R)-(+)-MTPA-Cl + Pyridine-
(in NMR tube) Yields (S)-Mosher Ester . -
Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from acid to chloride; (S)-acid chloride gives the (R)-ester configuration at the auxiliary center.
-
-
Acquisition:
-
Acquire
H NMR for both samples. Focus on protons and to the chiral center.
-
-
Analysis (
Calculation):-
Calculate
for each assignable proton.[2] -
Positive
: Protons reside on the right side of the plane (Model III). -
Negative
: Protons reside on the left side of the plane.
-
Figure 2: Workflow for Mosher's Method analysis. Note that (S)-MTPA-Cl yields the (R)-Mosher ester.
Method C & D: Chiroptical Spectroscopy (ECD & VCD)[4][5][6]
When crystallization fails and no derivatizable handle exists (e.g., a tertiary alkyl halide or a bare hydrocarbon), Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the only viable options. These methods are non-destructive and rely on comparing experimental spectra with Density Functional Theory (DFT) calculations.
Comparative Insight
-
ECD: Requires a UV chromophore (e.g., aromatic ring, carbonyl) near the chiral center. High sensitivity but harder to predict calculation-wise due to excited states.
-
VCD: Universal (all chiral molecules have a VCD spectrum). Probes ground-state vibrations. Easier to calculate accurately but requires high concentration (~50 mg/mL) and long acquisition times.
Experimental Protocol: The VCD/DFT Loop
Objective: Assign AC by matching experimental VCD bands with computed spectra.
-
Experimental Acquisition:
-
Dissolve ~5-10 mg of alkylation product in
or . -
Record IR and VCD spectra (1000–1800 cm
range). -
Subtract solvent baseline.
-
-
Computational Workflow (In Silico):
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers.[4]
-
Geometry Optimization: Optimize conformers using DFT (B3LYP/6-31G* or equivalent).
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the assumed (e.g.,
) enantiomer. -
Boltzmann Weighting: Average the spectra based on the free energy of each conformer.
-
-
Validation:
-
Overlay Experimental vs. Calculated spectra.
-
If bands match (sign and intensity)
AC is confirmed. -
If mirror image
Sample is the opposite enantiomer ( ).
-
Figure 3: The Combined Computational-Experimental Workflow for VCD/ECD Assignment.
Comparative Analysis Summary
| Feature | Single Crystal XRD | Mosher's Method (NMR) | VCD / ECD Spectroscopy |
| Primary Requirement | High-quality single crystal | Sec-alcohol/amine handle | Computational (DFT) capability |
| Sample State | Solid (Crystal) | Solution | Solution |
| Sample Amount | < 1 mg (recoverable) | ~5-10 mg (destructive*) | ~5-10 mg (recoverable) |
| Time to Result | Days to Weeks (growing crystals) | 1-2 Days | 2-5 Days (calculation time) |
| Confidence Level | Absolute (100%) | High (95%)** | High (90-95%) |
| Main Limitation | Crystallization failure | Steric hindrance; conformational flexibility | Calculation accuracy; solubility |
*Mosher analysis is chemically destructive to the aliquot, though the ester can be hydrolyzed back. **Mosher analysis can fail if the substrate has multiple conformers that disrupt the shielding model.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[][2][5] Nature Protocols, 2, 2451–2458. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (The foundational paper on anomalous dispersion/Flack parameter). [Link]
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[6][7][8][9] Chirality, 20(5), 643-663. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[6][7][8][10] Chirality, 15, 743–758. [Link]
Sources
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotools.us [biotools.us]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. spectroscopyasia.com [spectroscopyasia.com]
Safety Operating Guide
Handling 4-Decyloxazolidin-2-one: Safety & Operational Protocol
Part 1: Executive Safety Assessment
4-Decyloxazolidin-2-one is a lipophilic oxazolidinone derivative characterized by a ten-carbon alkyl chain attached to the heterocyclic core. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structural properties dictate a more nuanced safety approach than generic organic solids.
The "Trojan Horse" Hazard (Critical Insight): The decyl side chain significantly increases lipophilicity (LogP > 3), granting this molecule surfactant-like properties. In pharmaceutical and cosmetic applications (e.g., under trade names like Dermac SR-38), similar compounds are utilized as penetration enhancers .
-
Risk: This compound can reversibly alter the stratum corneum of the skin.
-
Implication: If handled in the presence of other cytotoxic or potent compounds, 4-Decyloxazolidin-2-one may facilitate their absorption through the skin, effectively acting as a vehicle for toxins that would otherwise be blocked by the dermal barrier.
Physical State Note: Depending on purity and ambient temperature, this compound presents as a waxy solid or viscous liquid (Melting point range often broad or near ambient due to the alkyl chain). This physical state complicates weighing and transfer, increasing the risk of contact.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to mitigate both direct irritation and the permeation enhancement risk.
| PPE Category | Requirement | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) | Outer: 5-8 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (Mechanical barrier). Why: Prevents "waxy" residue from compromising the primary barrier and mitigates permeation risk. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. The waxy/viscous nature means splashes adhere to surfaces; goggles prevent ocular exposure to difficult-to-rinse residues. |
| Respiratory | Fume Hood (Primary) | Use a certified chemical fume hood. If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator to prevent inhalation of waxy aerosols. |
| Body Protection | Tyvek® Lab Coat + Sleeves | Standard cotton coats absorb lipophilic liquids. Tyvek provides a barrier against waxy permeation enhancers. |
Part 3: Operational Handling Workflow
This protocol addresses the specific challenge of handling a waxy/viscous lipophile.
Phase 1: Preparation & Weighing
-
Causality: Static charge and viscosity make quantitative transfer difficult. Traditional spatulas often retain significant material, leading to inaccurate dosing and contamination.
-
Equip PPE: Don double nitrile gloves and chemical splash goggles.
-
Anti-Static Measure: Use an anti-static gun on the weighing vessel if the material is in solid powder form.
-
Transfer Tool: Use a PTFE-coated spatula or a disposable glass pipette (if liquid/melted). Avoid wood or standard steel if the material is sticky.
-
Weighing: Weigh directly into the reaction vessel or a tared glass vial. Do not use weighing paper, as the lipophilic tail will adhere to the cellulose fibers, causing loss of mass.
Phase 2: Solubilization & Reaction
-
Causality: The long alkyl chain requires non-polar or dipolar aprotic solvents for optimal dissolution.
-
Solvent Selection: Dissolve in Dichloromethane (DCM) , Ethyl Acetate , or DMSO . Water solubility is negligible.
-
Temperature Control: If the material is solidified in the storage container, gently warm to 40°C in a water bath to liquefy before transfer. This prevents the need for chipping or scraping, which generates hazardous particulates.
Phase 3: The "Trojan Horse" Control
-
Protocol: If using this compound alongside cytotoxic agents (e.g., in drug delivery research):
-
Designate a "Hot Zone" in the fume hood.
-
Change outer gloves immediately after handling 4-Decyloxazolidin-2-one before touching the cytotoxic agent.
-
This breaks the chain of permeation: Enhancer on Glove A + Toxin on Glove A = Dermal Risk.
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the "Trojan Horse" mechanism and the required safety interlocks.
Figure 1: The "Trojan Horse" Risk Model. The diagram highlights how 4-Decyloxazolidin-2-one can facilitate the entry of other toxins, necessitating specific barrier interlocks.
Part 5: Disposal & Emergency Procedures
Disposal Protocol
-
Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM, then Halogenated).
-
Container: High-density polyethylene (HDPE) or Glass. Avoid LDPE if the pure compound is liquid, as swelling may occur over time.
-
Labeling: Explicitly label as "Surfactant/Irritant" to alert waste management personnel of the slip/permeation hazard.
Emergency Response
-
Skin Contact:
-
Do not use solvents (Ethanol/Acetone) to wash skin. This will drive the chemical deeper.
-
Wash with copious amounts of soap and lukewarm water for 15 minutes.
-
Inspect skin for erythema (redness).
-
-
Spill Cleanup:
-
Absorb liquid spills with vermiculite or sand.
-
If solid/waxy, scrape up with a polyethylene scraper.
-
Clean surface with a detergent solution (surfactant vs. surfactant) rather than pure organic solvent.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10220190, 4-Decyloxazolidin-2-one. Retrieved January 28, 2026, from [Link]
-
Personal Care Products Council. INCI Monograph: Decyloxazolidinone. wINCI Dictionary. Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Oxazolidinone derivatives and skin sensitization/irritation profiles. Retrieved January 28, 2026, from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
